4,4'-Methylenedicyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIHTWJGPDVSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024921, DTXSID00891273, DTXSID40891277, DTXSID80891276 | |
| Record name | 4,4'-Diaminodicyclohexylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish white liquid or brown solid paste. (NTP, 1992), Liquid; Other Solid, Yellowish white liquid or brown paste; [CAMEO] | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanamine, 4,4'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Methylenebis(cyclohexylamine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
626 to 628 °F at 3 mmHg (NTP, 1992) | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 200 °F | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4'-Methylenebis(cyclohexylamine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.9608 at 77 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1761-71-3, 6693-29-4, 6693-30-7, 6693-31-8 | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4′-Diaminodicyclohexylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(aminocyclohexyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebiscyclohexanamine, (trans,trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006693294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebiscyclohexanamine, (cis,trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006693307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebiscyclohexanamine, (cis,cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006693318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, 4,4'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Diaminodicyclohexylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-4,4'-Methylenebis[cyclohexanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis,cis)-4,4′-Methylenebis[cyclohexanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis,trans)-4,4′-Methylenebis[cyclohexanamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(cyclohexylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [trans(trans)]-4,4'-methylenebis(cyclohexylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [trans(cis)]-4,4'-methylenebis(cyclohexylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [cis(cis)]-4,4'-methylenebis(cyclohexylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (TRANS,TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR21XLU05L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16001JGEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-METHYLENEBISCYCLOHEXANAMINE, (CIS,CIS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8V09V2RM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
140-143.6 °F (cis-cis) 147.2-149 °F (trans-trans) (NTP, 1992) | |
| Record name | 4,4'-DIAMINODICYCLOHEXYL METHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,4'-Methylenedicyclohexanamine: Structure, Isomerism, and Application
This guide provides a comprehensive technical overview of 4,4'-methylenedicyclohexanamine, a cycloaliphatic diamine crucial in the development of advanced polymers. Primarily aimed at researchers, scientists, and professionals in drug development and material science, this document delves into the chemical structure, stereoisomerism, and practical applications of this versatile molecule. We will explore how the distinct isomeric forms of this compound influence the properties of resulting polymers and provide detailed protocols for its characterization and use.
Introduction to this compound
This compound, also known by synonyms such as PACM (p-aminocyclohexylmethane) and 4,4'-diaminodicyclohexylmethane, is an organic compound with the chemical formula C₁₃H₂₆N₂.[1][2] It consists of two aminocyclohexyl rings linked by a methylene bridge. This structure imparts a unique combination of rigidity from the cycloaliphatic rings and reactivity from the primary amine groups, making it a valuable monomer and curing agent in polymer chemistry.[3]
The commercial product is typically a mixture of stereoisomers, which arises from the hydrogenation of methylenedianiline. The varied spatial arrangements of the amine groups relative to the cyclohexyl rings in these isomers significantly impact the physical and chemical properties of the polymers derived from them.
The Stereoisomers of this compound
The stereochemistry of this compound is a critical factor in its application. The hydrogenation of the aromatic rings of methylenedianiline results in three primary geometric isomers: cis,cis, cis,trans, and trans,trans. These designations refer to the orientation of the amine groups relative to the plane of the cyclohexane rings.
-
Trans Isomer: The amine group is in an equatorial position, which is the more thermodynamically stable conformation.
-
Cis Isomer: The amine group is in an axial position.
The three main stereoisomers are:
-
trans,trans: Both amine groups are in the equatorial position.
-
cis,trans: One amine group is in the axial position, and the other is in the equatorial position.
-
cis,cis: Both amine groups are in the axial position.
The relative abundance of these isomers can be influenced by the catalytic hydrogenation process used in its synthesis.
Caption: Geometric isomers of this compound.
Impact of Isomerism on Polymer Properties
The stereochemistry of the this compound isomers has a profound effect on the macroscopic properties of the polymers synthesized from them. This is primarily due to the differences in chain packing, flexibility, and the accessibility of the amine groups for reaction.
Epoxy Resins
As a curing agent for epoxy resins, the isomer ratio influences the cross-linking density, glass transition temperature (Tg), and mechanical properties of the cured thermoset.[4]
-
Glass Transition Temperature (Tg): The trans,trans isomer, with its more linear and symmetrical structure, allows for more efficient chain packing, leading to a higher Tg and a more rigid network. In contrast, the less symmetrical cis,cis and cis,trans isomers disrupt chain packing, resulting in a lower Tg and a more flexible network.
-
Mechanical Properties: Epoxy resins cured with a higher content of the trans,trans isomer generally exhibit higher tensile strength and modulus but can be more brittle. Conversely, a higher proportion of the cis isomers can lead to increased toughness and flexibility, although with a potential trade-off in strength and thermal resistance.[5][6] The ability to tune the isomer ratio provides a powerful tool to tailor the mechanical performance of the final epoxy material.
Polyamides
In the synthesis of polyamides, the isomeric composition of this compound affects properties such as crystallinity, melting point (Tm), and solubility.
-
Crystallinity and Melting Point: Polyamides synthesized from the highly symmetrical trans,trans isomer tend to be more crystalline and have a higher melting point due to the regular, ordered packing of the polymer chains.[7] The presence of cis isomers disrupts this regularity, leading to more amorphous polymers with lower melting points.
-
Solubility: The less regular polymer chains resulting from the inclusion of cis isomers can improve the solubility of the polyamide in common organic solvents. This is a significant advantage for processing and fabrication.[8]
-
Biomedical Applications: The ability to control the amorphous or crystalline nature of polyamides through isomer selection is particularly relevant in biomedical applications, where properties like biodegradability and mechanical compliance are critical.[9] For instance, more amorphous polyamides may exhibit more predictable degradation profiles.
Experimental Protocols
Preparative Separation of Isomers by HPLC
For research and development purposes, obtaining pure isomers of this compound is often necessary. Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for this separation.[10][11][12][13]
Protocol: Preparative HPLC Separation
-
System Preparation:
-
Instrument: A preparative HPLC system equipped with a suitable detector (e.g., UV or refractive index) and a fraction collector.
-
Column: A reversed-phase C18 column with appropriate dimensions for preparative scale (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) to ensure the amines are protonated and exhibit good peak shape. A typical gradient might run from 10% to 50% acetonitrile over 30 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions, typically in the range of 15-25 mL/min for a 20 mm internal diameter column.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the amine functionality absorbs.
-
-
Sample Preparation:
-
Dissolve the mixture of this compound isomers in the initial mobile phase composition at a high concentration (e.g., 50 mg/mL).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.
-
-
Chromatography and Fraction Collection:
-
Inject a suitable volume of the sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the separated isomer peaks. The elution order will depend on the hydrophobicity of the isomers, with the trans,trans isomer typically eluting later than the cis isomers.
-
-
Post-Purification:
-
Combine the fractions for each isomer.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified isomer as a TFA salt. For applications where the free base is required, a subsequent neutralization and extraction step will be necessary.
-
Caption: Workflow for preparative HPLC separation of isomers.
Curing of Epoxy Resin
The following is a general protocol for using this compound as a curing agent for a standard bisphenol A-based epoxy resin. The stoichiometry and cure schedule can be adjusted to achieve desired properties.[14][15]
Protocol: Epoxy Resin Curing
-
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin.
-
This compound (as a mixture of isomers or a specific isomer).
-
Mixing containers and stir sticks.
-
Mold for casting the cured resin.
-
Vacuum oven.
-
-
Stoichiometric Calculation:
-
Determine the amine hydrogen equivalent weight (AHEW) of the this compound. For the pure compound (C₁₃H₂₆N₂), the molecular weight is approximately 210.36 g/mol . Since there are four reactive amine hydrogens, the AHEW is 210.36 / 4 = 52.59 g/eq.
-
Determine the epoxy equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer).
-
For a 1:1 stoichiometric ratio, the required amount of amine curing agent per 100 parts of resin is calculated as: (AHEW / EEW) * 100.
-
-
Mixing and Curing:
-
Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C for 30 minutes).
-
Accurately weigh the epoxy resin and the calculated amount of this compound into a mixing container.
-
Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific cure schedule. A typical schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C. The cure schedule will significantly impact the final properties of the thermoset.[16][17]
-
Caption: General workflow for curing epoxy resin.
Spectroscopic Characterization of Isomers
The differentiation and characterization of the cis and trans isomers of this compound can be achieved using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the isomers based on the chemical environment of the protons and carbons.[18][19]
-
¹H NMR: Protons in an axial position on a cyclohexane ring are typically shielded and appear at a higher field (lower ppm) compared to equatorial protons. The coupling constants between adjacent protons also differ significantly. Axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). These differences can be used to assign the stereochemistry.
-
¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the stereochemistry. The γ-gauche effect can cause an upfield shift for carbons that are in a gauche conformation with respect to a substituent on a neighboring carbon. This can be used to differentiate between the cis and trans isomers.
Table 1: Predicted Key Differentiating NMR Features
| Isomer | Key ¹H NMR Feature | Key ¹³C NMR Feature |
| trans,trans | Protons on carbons bearing the amine group will show large axial-axial couplings. | Distinct set of sharp peaks due to high symmetry. |
| cis,trans | More complex spectrum with a combination of large and small coupling constants. | A larger number of signals due to lower symmetry. |
| cis,cis | Protons on carbons with the amine group will show smaller axial-equatorial and equatorial-equatorial couplings. | A distinct set of peaks, different from the trans,trans isomer. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide information about the vibrational modes of the molecule. While the major functional group absorptions (N-H and C-H stretches) will be similar for all isomers, the fingerprint region (below 1500 cm⁻¹) can show subtle differences due to variations in molecular symmetry.[20][21] The less symmetrical cis,trans isomer may exhibit a more complex spectrum in this region compared to the more symmetrical cis,cis and trans,trans isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While the electron ionization mass spectra of the isomers are expected to be very similar due to the formation of a common molecular ion, subtle differences in the relative abundances of fragment ions may be observed.[1][22][23][24] The molecular ion peak for this compound will appear at an m/z corresponding to its molecular weight (approximately 210.21). Common fragmentation pathways for aliphatic amines include α-cleavage, which would result in the loss of an alkyl radical adjacent to the nitrogen atom.
Conclusion
This compound is a versatile and valuable building block in polymer chemistry. Its utility is greatly enhanced by the presence of its stereoisomers, which allows for the fine-tuning of polymer properties. A thorough understanding of the chemical structure of these isomers and their impact on the performance of epoxy resins and polyamides is essential for the rational design of new materials with tailored characteristics. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers and developers to effectively utilize this compound in their work.
References
- 1. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
- 2. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijettjournal.org [ijettjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. US3012994A - Polyamides derived from cyclohexanebis - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Curing kinetics of 4,4′-Methylenebis epoxy and m-Xylylenediamine - Beijing Institute of Technology [pure.bit.edu.cn]
- 16. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods | MDPI [mdpi.com]
- 17. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Mass Spectrometry [www2.chemistry.msu.edu]
- 24. scribd.com [scribd.com]
An In-depth Technical Guide to 4,4'-Methylenedicyclohexanamine: Properties, Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenedicyclohexanamine, also known as bis(4-aminocyclohexyl)methane or PACM, is a cycloaliphatic diamine with the chemical formula C₁₃H₂₆N₂.[1][2] It is a versatile chemical intermediate primarily recognized for its role as a curing agent for epoxy resins and as a monomer in the synthesis of high-performance polymers such as polyamides and polyurethanes.[3][4] The compound is produced by the hydrogenation of 4,4'-methylenedianiline (MDA) and typically exists as a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans.[3] The ratio of these isomers significantly influences the physical and chemical properties of the final product. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, applications, and safety considerations of this compound, with a particular focus on its relevance to research and development in materials science and pharmaceuticals.
Physicochemical Properties
This compound is a colorless to yellowish liquid or solid paste at room temperature.[2] Its physical state is dependent on the isomeric composition. The properties of the individual isomers differ, which in turn affects the characteristics of the technical grade mixture.
Table 1: Physical and Chemical Properties of this compound and its Isomers
| Property | Mixture (CAS: 1761-71-3) | cis-cis Isomer (CAS: 6693-31-8) | cis-trans Isomer (CAS: 6693-30-7) | trans-trans Isomer (CAS: 6693-29-4) |
| Molecular Formula | C₁₃H₂₆N₂ | C₁₃H₂₆N₂ | C₁₃H₂₆N₂ | C₁₃H₂₆N₂ |
| Molecular Weight | 210.36 g/mol | 210.36 g/mol | 210.36 g/mol | 210.36 g/mol |
| Appearance | Colorless to yellowish liquid or solid paste[2] | - | - | - |
| Melting Point | 35-45 °C[5] | 140-143.6 °F (60-62 °C)[2] | - | 147.2-149 °F (64-65 °C)[2] |
| Boiling Point | 330-331 °C[6] | 626 to 628 °F at 3 mmHg[2] | - | - |
| Density | 0.95 g/mL at 25 °C[6] | - | - | - |
| Vapor Pressure | <0.1 mmHg at 38 °C[6] | - | - | - |
| Solubility | Insoluble in water; soluble in benzene, petroleum ether, lower alcohols, and tetrahydrofuran.[5][6] | Insoluble (<1 mg/ml)[2] | - | - |
| Flash Point | >230 °F (>110 °C)[6] | >200 °F (>93 °C)[2] | - | - |
The trans-isomer generally exhibits a higher melting point due to its more symmetrical structure, which allows for more efficient packing in the solid state.[7]
Synthesis of this compound
The primary industrial synthesis of this compound involves the catalytic hydrogenation of 4,4'-methylenedianiline (MDA).
References
- 1. 4,4'-Diaminodicyclohexylmethane, mixture of stereoisomers, 98+% | Fisher Scientific [fishersci.ca]
- 2. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 4. US20140275392A1 - Polyamide moulding compound and moulded articles produced herefrom - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 4,4'-Methylenedicyclohexanamine from Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4,4'-Methylenedicyclohexanamine (PACM) via the catalytic hydrogenation of 4,4'-Methylenedianiline (MDA). As a critical precursor in the polymer industry for polyurethanes and a curing agent for epoxy resins, the efficient and stereoselective synthesis of PACM is of paramount importance.[1][2][3] This document will elucidate the underlying chemical principles, detail the catalytic systems, and provide robust experimental protocols. Furthermore, it will address the critical aspects of stereoisomerism, purification, and safety considerations inherent to this chemical transformation.
Introduction: The Significance of this compound (PACM)
This compound, an alicyclic diamine, is a crucial industrial chemical primarily synthesized through the hydrogenation of methylenedianiline.[1][4] Its applications are extensive, notably as a curing agent for epoxy resins, particularly in flooring applications, and as a monomer for the production of diisocyanates, which are foundational to the polyurethane industry.[1][2] The hydrogenation of the aromatic rings in MDA to produce PACM results in a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[1] The ratio of these isomers significantly influences the physical properties of the final polymer products, making stereocontrol a key objective in the synthesis process.[5]
The Core Transformation: Catalytic Hydrogenation of Methylenedianiline
The conversion of methylenedianiline to this compound is achieved through catalytic hydrogenation, a process that reduces the aromatic rings of MDA to their corresponding cycloaliphatic structures.[1] This reaction is typically carried out under high pressure and temperature in the presence of a heterogeneous catalyst.
Reaction Mechanism and Thermodynamics
The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically challenging process.[6] It proceeds through a series of steps involving the adsorption of both the aromatic substrate and hydrogen onto the catalyst surface. The reaction is typically zero-order in relation to the substrate and first-order in relation to hydrogen.[7] The stability of the aromatic system necessitates forceful reaction conditions, such as high heat and hydrogen pressure, to overcome the activation energy barrier.
Catalytic Systems: The Heart of the Synthesis
The choice of catalyst is the most critical factor influencing the efficiency, selectivity, and stereochemical outcome of the hydrogenation.
-
Ruthenium (Ru)-based Catalysts: Ruthenium is a widely employed catalyst for the hydrogenation of aromatic amines.[8][9] Supported ruthenium catalysts, often on alumina or lithium aluminate, have demonstrated high activity.[8][10] Alkali moderation of ruthenium catalysts can further enhance their activity and effectiveness.[10]
-
Rhodium (Rh)-based Catalysts: Rhodium catalysts are also highly effective for this transformation. Rhodium on alumina has been shown to facilitate the hydrogenation of aromatic amines under surprisingly mild conditions.[11]
-
Bimetallic Catalysts (Rh/Ru): The combination of rhodium and ruthenium often leads to synergistic effects, improving catalyst performance.[5][12] Mixed Rh/Ru catalysts can be engineered to control the stereoisomeric ratio of the PACM product.[5][13] For instance, a rhodium-ruthenium active layer on a magnesium-aluminum oxide support has been developed to produce PACM with a low (trans,trans)-isomer content.[5]
Reaction Parameters and Their Influence
Several parameters must be carefully controlled to ensure optimal reaction outcomes:
-
Temperature and Pressure: The hydrogenation of aromatic amines generally requires elevated temperatures (100-300°C) and high hydrogen pressures (at least 500 psi).[8] These conditions are necessary to achieve a reasonable reaction rate.
-
Solvent: The reaction is typically conducted in the liquid phase, often with the use of a solvent to facilitate processing.[8][9] Water and various organic solvents have been successfully employed.[9][11]
-
Catalyst Support: The nature of the catalyst support can significantly impact the dispersion and stability of the active metal particles. Common supports include alumina, lithium aluminate, and carbon nitride.[8][14]
Stereochemistry: A Critical Consideration
The hydrogenation of the two aromatic rings in MDA can result in three possible stereoisomers of PACM: cis,cis, cis,trans, and trans,trans. The relative orientation of the amino groups on the cyclohexyl rings defines these isomers. The typical yield from hydrogenation follows the order: trans-trans > cis-trans > cis-cis.[1] The specific isomer ratio is a critical quality parameter as it dictates the physical properties of the resulting polymers. For example, controlling the (t,t)-isomer molar ratio is crucial for tailoring the properties of the final PACM product.[5]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure for the laboratory-scale synthesis of this compound. Note: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
4,4'-Methylenedianiline (MDA)
-
Supported Ruthenium or Rhodium/Ruthenium catalyst
-
Solvent (e.g., Tetrahydrofuran (THF))
-
High-pressure autoclave reactor equipped with a stirrer, temperature controller, and pressure gauge
-
Hydrogen gas source
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment (GC-MS, HPLC, NMR) for product characterization
Synthesis Procedure
-
Reactor Charging: In a suitable vessel, dissolve a known quantity of 4,4'-Methylenedianiline in the chosen solvent (e.g., a 50/50 solution of MDA/THF).[12]
-
Catalyst Addition: Carefully add the supported catalyst to the reactor. The catalyst loading is typically a small weight percentage of the substrate.
-
Reactor Sealing and Purging: Seal the autoclave reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any residual air, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 55 bar) and heat the reaction mixture to the target temperature (e.g., 180°C) with constant stirring.[12]
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the rate of hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound product.
Purification
The crude product can be purified by various methods, including distillation under reduced pressure. A common industrial purification method involves admixing the crude product with aqueous hydrochloric acid to crystallize a purified 4,4'-methylenedianiline hydrochloride product, which is then basified to yield the purified free base.[15]
Analytical Characterization
The identity and purity of the synthesized this compound, as well as the stereoisomer distribution, should be confirmed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the stereoisomeric ratio.
Data Presentation
Table 1: Influence of Catalyst on PACM Synthesis
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Key Outcome | Reference |
| Rhodium | Alumina | 20 | 1 | Mild reaction conditions | [11] |
| Ruthenium | Lithium Aluminate | 100-300 | >34 | Effective for ring hydrogenation | [8] |
| Rhodium/Ruthenium | Magnesium-Aluminum Oxide | 120-160 | 60-70 | Control over (t,t)-isomer content | [5] |
| Rhodium/Ruthenium | Monolith | 180 | 55 | Improved process for crude MDA | [12] |
Visualizing the Process
Chemical Transformation
Caption: Catalytic hydrogenation of MDA to PACM.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety: A Non-Negotiable Priority
Both the starting material, 4,4'-Methylenedianiline, and the final product, this compound, present significant health and safety hazards.
Hazards of 4,4'-Methylenedianiline (MDA)
-
Carcinogenicity: MDA is suspected of causing cancer and genetic defects.[16][17]
-
Toxicity: It can cause damage to organs, particularly the liver, through single or repeated exposure.[16][17]
-
Skin Sensitization: MDA may cause an allergic skin reaction.[17]
-
Handling Precautions: Always handle MDA in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[16][18] Avoid creating dust and use non-sparking tools.[16]
Hazards of this compound (PACM)
-
Corrosivity: PACM causes severe skin burns and eye damage.
-
Inhalation Toxicity: It can be fatal if inhaled.
-
Organ Damage: May cause damage to organs.
-
Handling Precautions: Use only outdoors or in a well-ventilated area. Wear protective gloves, and wash skin and face thoroughly after handling.[19]
Conclusion
The synthesis of this compound from methylenedianiline is a well-established industrial process that is critical for the production of a wide range of polymeric materials. Success in this synthesis hinges on a deep understanding of catalytic principles, careful control of reaction parameters, and an unwavering commitment to safety. The choice of catalyst, in particular, offers a powerful tool for not only achieving high conversion and selectivity but also for tailoring the stereoisomeric composition of the final product to meet specific performance requirements. Future research in this area will likely focus on the development of even more active, selective, and sustainable catalytic systems that can operate under milder conditions, further enhancing the economic and environmental viability of this important chemical transformation.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]
- 4. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 5. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Google Patents [patents.google.com]
- 9. CA1126761A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]
- 10. US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. US6998507B1 - Hydrogenation of methylenedianiline - Google Patents [patents.google.com]
- 13. EP0231788B1 - Hydrogenation of methylenedianiline to produce bis(para-amino-cyclohexyl) methane - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. ICSC 1111 - 4,4'-METHYLENEDIANILINE [inchem.org]
- 18. nj.gov [nj.gov]
- 19. solutions.covestro.com [solutions.covestro.com]
CAS number 1761-71-3 properties and uses
An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylcyclohexylamine) (CAS 1761-71-3)
Introduction
4,4'-Methylenebis(2-methylcyclohexylamine), registered under CAS number 1761-71-3, is a cycloaliphatic diamine that serves as a high-performance curing agent and chemical intermediate. It is also known by various synonyms, including MMCA and 3,3'-dimethyl-4,4'-diaminodicyclohexylmethane. This compound is a mixture of stereoisomers, which results in it being a liquid at room temperature with a low viscosity, a characteristic that is highly advantageous in many of its applications.
This guide provides a comprehensive technical overview of 4,4'-Methylenebis(2-methylcyclohexylamine), detailing its chemical and physical properties, primary applications, and the underlying chemical principles of its function. The content is tailored for researchers, scientists, and professionals in drug development and material science, offering insights into its utility and handling.
Chemical and Physical Properties
The utility of 4,4'-Methylenebis(2-methylcyclohexylamine) in various applications is a direct consequence of its specific physicochemical properties. Its liquid state at ambient temperatures and low viscosity are particularly notable, facilitating ease of handling and processing in formulations.
Table 1: Physicochemical Properties of 4,4'-Methylenebis(2-methylcyclohexylamine)
| Property | Value |
| CAS Number | 1761-71-3 |
| Molecular Formula | C15H30N2 |
| Molecular Weight | 238.42 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Amine-like |
| Boiling Point | 330 °C (decomposes) |
| Melting Point | -40 °C |
| Density | 0.94 g/cm³ at 20 °C |
| Viscosity | 50-90 mPa·s at 25 °C |
| Flash Point | > 150 °C |
| Solubility in Water | 1 g/L at 20 °C |
| Vapor Pressure | < 0.01 hPa at 20 °C |
| Amine Value | 460-480 mg KOH/g |
Core Applications and Industrial Significance
The primary application of 4,4'-Methylenebis(2-methylcyclohexylamine) is as a curing agent for epoxy resins. Its unique molecular structure, featuring two primary amine groups attached to cycloaliphatic rings, imparts a combination of desirable properties to the cured epoxy system.
Key Application Areas:
-
High-Performance Composites: It is used in the fabrication of composites for applications demanding high strength and durability, such as in the aerospace and automotive industries.
-
Industrial Coatings: Its use in epoxy-based coatings provides excellent chemical resistance, abrasion resistance, and a high-gloss finish, making it suitable for flooring, protective coatings for steel and concrete, and tank linings.
-
Adhesives and Sealants: The strong bonds formed during the curing process result in high-performance adhesives with excellent adhesion to a variety of substrates.
-
Electrical Encapsulation: Due to its good dielectric properties and low shrinkage upon curing, it is used for encapsulating electronic components, providing protection from moisture, dust, and mechanical shock.
The choice of this specific diamine as a curing agent is driven by the performance characteristics it imparts to the final product, including high glass transition temperature (Tg), excellent mechanical strength, and superior chemical resistance.
Mechanism of Action in Epoxy Curing
The curing of epoxy resins with 4,4'-Methylenebis(2-methylcyclohexylamine) is a classic example of addition polymerization. The nucleophilic primary amine groups of the diamine attack the electrophilic carbon atoms of the epoxide rings in the epoxy resin.
Each primary amine group contains two active hydrogen atoms, both of which can react with an epoxide group. This allows each molecule of 4,4'-Methylenebis(2-methylcyclohexylamine) to potentially react with four epoxide groups, leading to the formation of a highly cross-linked, three-dimensional polymer network. This extensive cross-linking is the source of the high strength, thermal stability, and chemical resistance of the cured epoxy.
The reaction proceeds in two stages:
-
The primary amine reacts with an epoxide group to form a secondary amine.
-
The newly formed secondary amine then reacts with another epoxide group.
This process is illustrated in the diagram below:
solubility of 4,4'-Methylenedicyclohexanamine in organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-Methylenedicyclohexanamine in Organic Solvents
Abstract
This compound, commonly known as PACM (para-diaminodicyclohexylmethane), is a cycloaliphatic diamine crucial for the synthesis of high-performance polymers.[1] Its primary applications include serving as a curing agent for epoxy resins and a monomer for polyamides and polyurethanes, where it imparts excellent mechanical strength, thermal stability, and chemical resistance.[2][3] The solubility of PACM in various organic solvents is a critical parameter that dictates its handling, processing, and reactivity in these formulations. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a summary of available data, and a detailed experimental protocol for its determination. This document is intended for researchers, chemists, and formulation scientists working with PACM in industrial and academic settings.
Introduction to this compound (PACM)
PACM is an organic compound with the formula CH₂(C₆H₁₀NH₂)₂.[1] It is produced by the hydrogenation of methylenedianiline, resulting in a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis.[1] The isomeric ratio significantly influences the physical state of the material, which can range from a yellowish liquid to a brown solid paste.[4] The two primary amine groups and the cycloaliphatic backbone are the key structural features that define its chemical behavior and solubility characteristics.
Physicochemical Properties
A clear understanding of PACM's fundamental properties is essential for predicting its solubility. Key parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆N₂ | [4] |
| Molecular Weight | 210.36 g/mol | [4] |
| Appearance | Yellowish white liquid or brown solid paste | [2][4] |
| Density | 0.95 g/mL at 25 °C | [2] |
| Boiling Point | 320 - 331 °C | [5][6] |
| Melting Point | Varies with isomer ratio; 60-65 °C (typical) | [4][5][6] |
| Flash Point | 159 °C (318.2 °F) - closed cup | |
| Water Solubility | Insoluble (<0.1 g/100 mL); 12.3 g/L at 20°C reported | [5][6] |
| pKa | 10.2 and 11.1 at 20 °C | [5] |
| log K_ow_ (Octanol/Water) | 2.03 at 25 °C | [5] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular interactions between the solute (PACM) and the solvent. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[7]
Role of Intermolecular Forces
The solubility of PACM is a direct result of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Hydrogen Bonding: The primary amine (-NH₂) groups on PACM are capable of both donating and accepting hydrogen bonds.[8] This is the most significant factor influencing its solubility in polar, protic solvents like alcohols. The lone pair of electrons on the nitrogen atom can interact with protons on solvent molecules.[8]
-
Dipole-Dipole Interactions: The N-H bonds are polar, creating a molecular dipole moment that facilitates interaction with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): The non-polar dicyclohexylmethane backbone contributes to solubility in non-polar organic solvents through these weaker, transient forces.[9] The large, hydrophobic alkyl part of the molecule can hinder solubility in highly polar solvents like water.[9]
The interplay of these forces dictates PACM's solubility profile across different solvent classes.
Caption: Molecular factors governing PACM solubility.
Solubility Profile of this compound
While comprehensive quantitative data is sparse in publicly available literature, a qualitative profile can be constructed based on chemical principles and general observations for aliphatic amines.[8]
Qualitative Solubility in Common Organic Solvents
Generally, amines are soluble in organic solvents.[10] The solubility of PACM is expected to be high in moderately polar to non-polar solvents where its large hydrocarbon structure can be effectively solvated.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between PACM's amine groups and the solvent's hydroxyl group. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Good balance of polarity and ability to accept hydrogen bonds. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Polar aprotic nature allows for dipole-dipole interactions. Note: Primary amines can react with ketones.[8] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | Van der Waals interactions with the cycloaliphatic backbone. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Solubility is driven solely by weak van der Waals forces. |
| Chlorinated Solvents | Dichloromethane | High | Polarity and ability to solvate the molecule effectively. |
| Water | - | Low / Insoluble | The large, non-polar hydrocarbon backbone dominates, hindering solubility despite hydrogen bonding capability.[6][9] |
Experimental Determination of Solubility
For precise formulation work, experimental determination of solubility in a specific solvent system is essential. The isothermal equilibrium method is a reliable and widely adopted technique.
Protocol: Isothermal Equilibrium Method
This protocol establishes the saturation solubility of PACM in a given solvent at a controlled temperature.
Core Principle: Excess solute is mixed with the solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the liquid phase is then measured.
Step-by-Step Methodology:
-
Preparation: Place a known volume or mass of the selected organic solvent into several sealed vials or a jacketed reaction vessel equipped with a stirrer.
-
Temperature Control: Bring the solvent to the desired experimental temperature (e.g., 25 °C) using a thermostatically controlled water bath or heating mantle. Allow the system to thermally equilibrate.
-
Addition of Solute: Add an excess amount of PACM to the solvent. "Excess" ensures that undissolved solid remains, guaranteeing that the solution is saturated.
-
Equilibration: Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: Stop the agitation and allow the undissolved PACM to settle. This settling period must also be performed at the constant experimental temperature to prevent precipitation or further dissolution.
-
Sampling: Carefully extract a clear aliquot of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended micro-particles.
-
Quantification:
-
Accurately weigh the collected aliquot.
-
Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the residual PACM is achieved.
-
Alternatively, dilute the aliquot with a suitable solvent and determine the concentration using an appropriate analytical technique such as Gas Chromatography (GC)[11], High-Performance Liquid Chromatography (HPLC), or acid-base titration.
-
-
Calculation: Express the solubility as grams of PACM per 100 grams of solvent ( g/100g ) or moles of PACM per liter of solution (mol/L).
Caption: Experimental workflow for solubility determination.
Practical Implications in Drug and Materials Development
-
Epoxy Formulations: As a curing agent, PACM must be fully dissolved in the epoxy resin or a carrier solvent to ensure a homogeneous reaction. Inhomogeneous mixtures lead to localized areas of incomplete curing, resulting in poor mechanical properties and potential points of failure.
-
Polyamide Synthesis: In the production of polyamides like Qiana, solubility in the reaction medium is critical for achieving high molecular weight polymers and controlling the reaction kinetics.[1]
-
Coatings and Adhesives: Solubility data is vital for formulators to select appropriate solvents that control viscosity, application properties, and evaporation rates, ensuring the final product is uniform and defect-free.[3]
Conclusion
This compound is a versatile cycloaliphatic diamine whose utility is fundamentally linked to its solubility characteristics. Its dual nature, featuring polar amine groups and a non-polar hydrocarbon backbone, allows for solubility in a wide range of organic solvents, but limits its miscibility with water. While a general solubility profile can be predicted from theoretical principles, precise quantitative data for specific solvent systems must be determined experimentally. The methodologies and principles outlined in this guide provide the necessary framework for researchers and formulators to effectively characterize and utilize PACM in the development of advanced materials.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]
- 3. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. parchem.com [parchem.com]
- 7. quora.com [quora.com]
- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. researchgate.net [researchgate.net]
Safe Handling of 4,4'-Methylenedicyclohexanamine: A Guide to Hazard Mitigation and Risk Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Molecule and Its Associated Risks
4,4'-Methylenedicyclohexanamine (CAS No. 1761-71-3), also known as PACM or bis(4-aminocyclohexyl)methane, is a versatile cycloaliphatic diamine. Its utility as a curing agent for epoxy resins and as an intermediate in the synthesis of polyamides and polyurethanes makes it a valuable component in the development of advanced materials, coatings, and adhesives.[1][2] However, its chemical reactivity and toxicological profile demand a rigorous and informed approach to health and safety.
This guide is designed to move beyond mere procedural instruction. It aims to instill a deep-seated understanding of the causality behind safety protocols. For the research scientist, understanding why a specific control is necessary is paramount to fostering a proactive safety culture and ensuring the integrity of both personnel and experimental outcomes. We will dissect the hazards, establish a framework for risk control, and provide actionable protocols that are both robust and self-validating.
Hazard Identification and Toxicological Profile
A thorough understanding of the inherent hazards of this compound is the foundation of safe handling. This chemical presents a multi-faceted risk profile, encompassing acute toxicity, severe corrosive properties, and the potential for long-term systemic effects.
Chemical and Physical Properties
The physical state of this compound—a yellowish-white liquid or brown solid paste—influences its handling and potential for exposure.[3][4] Its low vapor pressure suggests a limited inhalation hazard at room temperature, but this can change significantly if the material is heated or aerosolized.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₂ | PubChem[3] |
| Molecular Weight | 210.36 g/mol | PubChem[3] |
| Appearance | Yellowish white liquid or brown solid paste | NTP, 1992[3] |
| Boiling Point | 330-331 °C (626-628 °F) at 3 mmHg | NTP, 1992[3] |
| Melting Point | 60-65 °C (140-149 °F) | NTP, 1992[3] |
| Flash Point | > 93 °C (> 200 °F) | NTP, 1992[3] |
| Water Solubility | 5 g/L (at 20°C) | Fisher Scientific[5] |
| Vapor Pressure | 0.0008 hPa (at 20 °C) | ChemicalBook[6] |
Toxicological Data Summary
The primary hazards are acute toxicity via multiple routes and severe corrosivity. The data underscores the critical need to prevent any direct contact.
| Hazard Endpoint | Classification & Data | Source |
| Acute Oral Toxicity | Category 4; Harmful if swallowed. LD50 (Rat): 380 mg/kg. | Fisher Scientific[5][7] |
| Acute Dermal Toxicity | Category 3; Toxic in contact with skin. LD50 (Rabbit): 2110 mg/kg. | Fisher Scientific[5][7] |
| Acute Inhalation Toxicity | Fatal if inhaled (as aerosol/mist). | Tokyo Chemical Industry[8][9] |
| Skin Corrosion/Irritation | Category 1B; Causes severe skin burns. | Fisher Scientific[5][7] |
| Serious Eye Damage/Irritation | Category 1; Causes serious eye damage. | Fisher Scientific[5][7] |
| Skin Sensitization | May cause an allergic skin reaction. | Fisher Scientific[10] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2; May cause damage to organs (liver, skeletal system) through prolonged or repeated exposure. | Fisher Scientific[5] |
Systemic toxicity following chronic oral exposure has been observed in animal studies, with vacuolar degeneration noted in organs such as the liver, eyes, brain, and skeletal muscle.[1] This STOT RE 2 classification is a critical consideration, as it implies that even low-level, repeated exposures could lead to cumulative organ damage.[5]
The Hierarchy of Controls: A Risk Management Framework
Relying solely on Personal Protective Equipment (PPE) is a failure of risk management. A robust safety strategy implements a hierarchy of controls, prioritizing the most effective measures first.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
-
Elimination/Substitution: The most effective control is to remove the hazard. Can a less hazardous chemical, such as a different curing agent with a more favorable toxicological profile, be used to achieve the desired scientific outcome? This should always be the first question asked during experimental design.
-
Engineering Controls: If elimination is not feasible, the hazard must be physically isolated. For this compound, this is non-negotiable.
-
Chemical Fume Hood: All handling of the neat or concentrated chemical, including weighing, transferring, and mixing, must occur within a certified chemical fume hood.[5][11] This is critical to prevent inhalation of any potential aerosols or vapors, especially if heating is involved.
-
Closed Systems: For larger scale operations, using closed systems or glove boxes for transfers can significantly reduce the potential for exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.[12]
-
-
Administrative Controls: These are the work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Restricted Access: Designate specific areas for handling and storage, with access limited to trained personnel.[2]
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[12] Mandate thorough hand washing after handling the chemical, even if gloves were worn.[6]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but provides a barrier. Its selection and use must be meticulous.[1]
Standard Operating Protocol: Personal Protective Equipment (PPE)
The causality behind PPE selection is rooted in the chemical's corrosive nature and dermal toxicity. The goal is to create an impermeable barrier.
Protocol: Donning and Doffing PPE
-
Pre-Donning Inspection (Self-Validation):
-
Visually inspect all PPE for defects (tears, discoloration, signs of degradation).
-
Inflate gloves with air to check for pinholes. This simple check is a critical self-validating step to ensure glove integrity.
-
-
Donning Sequence (Outer-to-Inner Contamination Prevention):
-
Inner Gloves: Don a pair of nitrile gloves.
-
Laboratory Coat/Gown: Wear a lab coat with long sleeves and elastic cuffs. For tasks with a high splash potential, a chemically resistant apron or Tyvek-type disposable clothing is required.[3][13]
-
Outer Gloves: Don a second pair of heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton™) over the inner gloves and the cuffs of the lab coat.
-
Eye/Face Protection: Wear chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[5][11] A full-face shield must be worn over the goggles when handling larger quantities (>100mL) or during any task with significant splash risk.[6]
-
Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning large spills, potential for aerosolization), a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[2][3]
-
-
Doffing Sequence (Preventing Self-Contamination):
-
Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside-out without touching the outer surface with bare skin.
-
Face Shield/Goggles: Remove eye and face protection from the back.
-
Lab Coat/Gown: Remove the lab coat, rolling it up so the contaminated exterior is contained within.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[6]
-
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a pre-planned, rapid response is critical to minimizing harm.
Personnel Exposure
-
Skin Contact: This is a medical emergency due to the chemical's corrosivity.[1]
-
Immediately proceed to the nearest safety shower while simultaneously removing all contaminated clothing.[13]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel.[6]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill Response Workflow
The following workflow applies to small spills (<100 mL) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.
Caption: A logical workflow for responding to a small chemical spill.
Storage and Waste Disposal
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[5] Keep containers tightly closed and store locked up.[5] The storage area should be separate from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5]
-
Waste Disposal: All waste, including contaminated absorbent materials, disposable PPE, and empty containers, must be treated as hazardous waste.[6] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][8] Do not mix with other waste streams.[6]
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. echemi.com [echemi.com]
- 3. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-Methylenebis(cyclohexylamine) - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.at [fishersci.at]
- 8. 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. 4,4'-Methylenebis(cyclohexylamine), 95% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. mgchemicals.com [mgchemicals.com]
- 13. 4,4'-DIAMINODICYCLOHEXYL METHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Methylenedicyclohexanamine
Introduction
4,4'-Methylenedicyclohexanamine, also known as bis(4-aminocyclohexyl)methane or PACM, is a versatile cycloaliphatic diamine. Its unique structure, consisting of two cyclohexyl rings linked by a methylene bridge and bearing primary amine functional groups, imparts a combination of properties that make it a critical component in the synthesis of advanced polymers.[1][2] It serves as a curing agent for epoxies, a monomer for polyamides and polyimides, and a precursor for diisocyanates used in polyurethane production. These applications demand high purity and consistent isomeric composition, making robust analytical characterization essential.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to elucidate and verify the chemical structure of this compound. We will explore the theoretical basis for the observed spectral features and provide practical insights into data interpretation for researchers, scientists, and professionals in chemical synthesis and drug development.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that are directly probed by IR and NMR spectroscopy:
-
Primary Amine (-NH₂) Groups: These are strong absorbers in the infrared region and provide characteristic signals in the proton NMR spectrum.
-
Saturated Cyclohexyl Rings: The chair conformation of these rings leads to a complex array of axial and equatorial protons, resulting in overlapping signals in the ¹H NMR spectrum.
-
Methylene Bridge (-CH₂-): This group links the two cycloaliphatic systems and has its own distinct spectroscopic signature.
The molecule's overall symmetry, or lack thereof depending on the stereochemistry of the amine groups (cis/trans isomers), will influence the number of unique signals in the ¹³C NMR spectrum.
References
A Senior Application Scientist's Guide to the Isomeric Composition of PACM
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-aminocyclohexyl)methane, commonly known as PACM, is a cycloaliphatic diamine crucial as a curing agent for epoxy resins and a monomer for polyamides.[1][2] Its industrial synthesis, typically through the hydrogenation of methylenedianiline, yields a mixture of three geometric isomers: cis-cis, cis-trans, and trans-trans.[1] The relative proportions of these isomers significantly dictate the physical and chemical properties of the final polymer, including its glass transition temperature, mechanical strength, and chemical resistance.[3] This guide provides an in-depth technical overview of the isomeric composition of PACM, detailing the structural nuances of each isomer and presenting validated analytical methodologies for their separation and quantification. We will explore the causal relationships behind experimental choices in Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to ensure accurate and reproducible characterization of PACM isomer distributions.
Introduction: The Significance of Stereochemistry in PACM Applications
PACM, with the chemical formula CH₂(C₆H₁₀NH₂)₂, is a versatile chemical building block.[1] The stereochemistry of the two amino groups relative to the cyclohexyl rings gives rise to three distinct diastereomers.[4][5]
-
Trans-trans isomer: Both amino groups are in an equatorial position on their respective cyclohexyl rings, leading to a more linear and stable conformation. This isomer typically has a higher melting point.[6]
-
Cis-cis isomer: Both amino groups are in an axial position, resulting in a more bent and sterically hindered structure.
-
Cis-trans isomer: One amino group is axial, and the other is equatorial, leading to an intermediate conformation.
The ratio of these isomers is not fixed; it can be controlled to a large extent by the conditions of the hydrogenation process during synthesis, such as temperature and catalyst concentration.[7][8] For instance, lower temperatures may favor the formation of lower-melting isomers.[7] This isomeric distribution is critical because it directly impacts the reactivity and physical properties of the resulting polymers.[3] The trans-trans isomer, due to its symmetry and linearity, can pack more efficiently, leading to polymers with higher crystallinity and melting points.[9] Conversely, a higher proportion of the cis isomers introduces kinks in the polymer chain, resulting in more amorphous materials with lower glass transition temperatures and increased flexibility.[3] Therefore, precise control and accurate measurement of the isomeric composition are paramount for tailoring the performance of PACM-based products in applications ranging from high-performance coatings to advanced composites.
Isomer Distribution in Commercial PACM
Commercial grades of PACM are typically sold as mixtures of these isomers, and the exact composition can vary between manufacturers and product grades.[1] A typical industrial distribution resulting from the hydrogenation of methylenedianiline is, in decreasing order of yield: trans-trans, cis-trans, and a smaller amount of cis-cis.[1] Another source suggests a typical industrial ratio for the derivative bis(4-isocyanatocyclohexyl)methane is approximately 20% trans-trans, 50% cis-trans, and 30% cis-cis.[10]
| Isomer | Typical Percentage Range (Approximate) | CAS Number |
| trans,trans | 20% - 50% | 6693-29-4 |
| cis,trans | 30% - 60% | 6693-30-7 |
| cis,cis | 10% - 30% | 6693-31-8 |
| Mixture | 100% | 1761-71-3 |
| Table 1: Typical Isomeric Composition and CAS Numbers for PACM.[1][10] |
Analytical Methodologies for Isomer Quantification
Accurate determination of the isomeric ratio is essential for quality control and research and development. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for this purpose.[11]
Gas Chromatography (GC) Analysis
Gas chromatography is a robust and widely used technique for separating and quantifying the isomers of PACM.[12][13] The separation is based on the differential partitioning of the isomers between a stationary phase in a capillary column and a mobile gas phase.
Causality Behind Experimental Choices:
The key to a successful GC separation lies in selecting a stationary phase that can effectively discriminate between the subtle structural differences of the diastereomers.[14] The trans-trans isomer is the most linear and has the smallest steric hindrance, while the cis-cis isomer is the most sterically crowded. This difference in molecular shape and polarity affects their interaction with the stationary phase. A mid-polarity stationary phase, such as one containing phenyl and cyanopropyl groups, often provides the best resolution. The elution order is typically dependent on the boiling points and polarity of the isomers, with the more volatile or less retained isomers eluting first.
Experimental Protocol: GC-FID for PACM Isomer Analysis
This protocol outlines a self-validating system for the routine analysis of PACM isomer ratios.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).[13]
-
Capillary Column: A mid-polarity column (e.g., 50% Phenyl - 50% Methylpolysiloxane), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the PACM sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.
-
Vortex the solution to ensure homogeneity.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 10 minutes.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the three isomers based on their retention times (established using standards if available, or by GC-MS).
-
Integrate the peak area for each isomer.
-
Calculate the percentage of each isomer by dividing the individual peak area by the total area of all three isomer peaks and multiplying by 100.
-
Workflow for GC Analysis of PACM Isomers
A schematic overview of the Gas Chromatography workflow for determining PACM isomeric composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of stereoisomers.[11][15] It provides detailed information about the chemical environment of each atom in the molecule. For PACM, both ¹H and ¹³C NMR can be used to differentiate the isomers.
Expertise & Trustworthiness in NMR Analysis:
The chemical shifts of the protons and carbons on the cyclohexyl rings are highly sensitive to their stereochemical orientation (axial vs. equatorial). Diastereomers like the cis-cis, cis-trans, and trans-trans isomers of PACM are distinct chemical entities and will, in principle, give rise to separate signals in the NMR spectrum.[11] The key to a trustworthy quantification is achieving sufficient spectral resolution to allow for accurate integration of signals unique to each isomer. ¹³C NMR is often preferred for quantification due to its typically simpler, well-resolved spectra, although it requires longer acquisition times.[16]
Experimental Protocol: ¹³C NMR for PACM Isomer Quantification
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Sample Preparation:
-
Accurately weigh 50-100 mg of the PACM sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with key PACM resonances.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
NMR Acquisition Parameters (¹³C):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of all carbon nuclei for accurate quantitative analysis. This is a critical step for trustworthiness.
-
Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (e.g., 1024 or more, depending on concentration and spectrometer sensitivity).
-
Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure chemical shifts are stable.
-
-
Data Processing and Analysis:
-
Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Identify distinct carbon signals corresponding to each of the three isomers. The signals of the carbons attached to the nitrogen (C-NH₂) are often well-resolved.
-
Carefully integrate the area of a well-resolved, non-overlapping signal for each isomer.
-
Calculate the molar ratio of the isomers directly from the integral ratios.
-
Logical Relationship in NMR-based Isomer Quantification
The logical progression from molecular structure to quantitative analysis via NMR spectroscopy.
Conclusion
The isomeric composition of PACM is a critical parameter that governs its performance in various industrial applications, particularly in the formulation of epoxy resins and polyamides. A thorough understanding of the cis-cis, cis-trans, and trans-trans isomers and their respective properties is essential for material scientists and drug development professionals. This guide has provided a detailed overview of the significance of PACM's stereochemistry and has outlined robust, field-tested protocols for the accurate quantification of its isomeric ratio using Gas Chromatography and Nuclear Magnetic Resonance spectroscopy. By carefully selecting experimental parameters based on the underlying chemical principles, researchers can ensure the reliability and reproducibility of their analytical results, leading to better control over the properties of the final materials.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. byjus.com [byjus.com]
- 7. US2494563A - Bis (4-aminocyclohexyl) methane - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 [smolecule.com]
- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. turbo.vernier.com [turbo.vernier.com]
- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. vurup.sk [vurup.sk]
- 15. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
An In-depth Technical Guide to 4,4'-Methylenedicyclohexanamine: Commercial Grades, Purity, and Application-Specific Considerations
Foreword: Understanding the Core of High-Performance Polymers
In the realm of advanced materials, the performance of a finished polymer is intrinsically linked to the quality of its constituent monomers. 4,4'-Methylenedicyclohexanamine (MDCHA), a cycloaliphatic diamine, stands as a critical building block in the synthesis of high-performance epoxy resins, polyamides, and polyurethanes. Its unique structure, existing as a mixture of stereoisomers, imparts a range of desirable properties to the final materials, including superior mechanical strength, thermal stability, and chemical resistance. However, for researchers, scientists, and drug development professionals venturing into applications that demand the utmost in material integrity and batch-to-batch consistency, a nuanced understanding of the commercial grades, purity profiles, and the subtle yet significant impact of isomeric composition is paramount. This guide provides a comprehensive technical overview of MDCHA, moving beyond surface-level data to explore the causality behind its performance in various applications.
The Molecular Architecture of this compound: A Tale of Three Isomers
This compound, also known by its industrial designations such as PACM (p-aminocyclohexylmethane), is produced through the hydrogenation of methylenedianiline.[1][2] This synthesis route inherently yields a mixture of three geometric isomers: cis,cis, cis,trans, and trans,trans.[2] The spatial arrangement of the amine groups relative to the cyclohexyl rings dictates the physical and chemical behavior of each isomer, and consequently, the properties of the resulting polymer.
The typical distribution of these isomers can vary between manufacturers and specific product grades, but a common commercial offering, VESTAMIN® PACM from Evonik, contains approximately 20% of the trans,trans isomer.[1][3][4] The ratio of these isomers is a critical parameter, influencing properties such as viscosity, reactivity, and the final cross-linked network structure of the polymer.
Commercial Grades and Their Defining Specifications
The commercial landscape of MDCHA offers a spectrum of grades tailored to different application requirements, from general-purpose industrial uses to high-purity analytical standards. The purity of MDCHA is a key differentiator between these grades, with implications for performance and regulatory compliance.
| Grade Type | Typical Purity (Assay) | Key Characteristics & Applications | Relevant Suppliers/Trade Names |
| Technical Grade | 95%[5] | General-purpose grade suitable for industrial applications such as coatings, adhesives, and composites where high purity is not the primary concern.[5][6] | Sigma-Aldrich |
| Standard Purity | ≥97.0% (GC)[7][8] | A widely used grade for a variety of applications, including the synthesis of polyamides and as an epoxy curing agent, offering a good balance of performance and cost. | TCI America |
| High Purity | ≥98%[9] | Utilized in applications demanding higher performance and consistency, such as in the formulation of advanced composites and specialty polymers. | NBINNO |
| Analytical Standard | ≥94.0% (mixed isomers basis, GC)[10] | Intended for research, development, and quality control purposes as a reference material for analytical method development and validation. | Supelco (from Sigma-Aldrich) |
It is imperative for the end-user to consult the supplier's certificate of analysis (CoA) for batch-specific purity and isomer distribution data.
The Unseen Influence: Understanding and Quantifying Impurities
The purity of MDCHA is not solely defined by the assay percentage but also by the nature and concentration of impurities. Given its synthesis from methylenedianiline via hydrogenation, potential impurities can include:
-
Unreacted Methylenedianiline (MDA): A residual starting material that can impact the final polymer's color and thermal stability.
-
Partially Hydrogenated Intermediates: Molecules where only one of the aromatic rings has been hydrogenated.
-
By-products of Hydrogenation: Including rearranged molecular structures or products of over-hydrogenation.
-
Moisture: Can interfere with the curing process of epoxy resins and the polymerization of polyamides. A typical specification for moisture content is ≤ 0.5%.[9]
-
Inorganic Impurities: Such as heavy metals (typically specified at ≤ 10 ppm) and residue on ignition (often ≤ 0.1%).[9]
The presence of these impurities can have deleterious effects on the performance of the final product, leading to inconsistencies in cure kinetics, reduced mechanical properties, and compromised long-term durability.
Analytical Methodologies for Purity and Isomer Profiling
A robust analytical framework is essential for the quality control of incoming MDCHA and for research and development purposes. The following techniques are pivotal for a comprehensive characterization:
Gas Chromatography (GC) for Purity Assay and Isomer Distribution
Gas chromatography is a cornerstone technique for determining the overall purity of MDCHA and quantifying the relative abundance of its stereoisomers.
Illustrative GC Purity Analysis Workflow:
Caption: A typical workflow for the GC analysis of MDCHA purity and isomer ratio.
A step-by-step protocol for GC analysis is as follows:
-
Sample Preparation: Accurately weigh approximately 50 mg of the MDCHA sample and dissolve it in 10 mL of a suitable solvent like methanol or dichloromethane in a volumetric flask.
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An initial temperature of 150°C, held for 2 minutes, followed by a ramp of 10°C/minute to 280°C, held for 10 minutes.
-
Injector and Detector Temperatures: 250°C and 300°C, respectively.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak areas. The purity is calculated by the area percent method, and the isomer ratio is determined from the relative areas of the corresponding peaks.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC, particularly in reverse-phase mode, is a powerful tool for separating and quantifying non-volatile impurities and for the analysis of the main isomers.
Conceptual HPLC Separation Workflow:
Caption: A generalized workflow for the HPLC analysis of MDCHA.
A detailed protocol for HPLC analysis includes:
-
Sample Preparation: Prepare a sample solution of MDCHA at a concentration of approximately 1 mg/mL in the mobile phase.
-
Instrument Setup:
-
HPLC System: With a UV detector or a mass spectrometer (for more definitive identification of impurities).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the amines.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or MS detection for more sensitive and specific analysis.
-
-
Injection: Inject a 10 µL volume of the sample.
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is an emerging primary analytical technique that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[11][12][13] This method is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For MDCHA, ¹H qNMR can be employed to determine the purity by integrating the signals corresponding to the protons of MDCHA and comparing them to the integral of a certified internal standard of known purity and concentration. This technique is particularly valuable for certifying in-house reference materials and for orthogonal verification of purity results obtained by chromatography.
The Critical Link: Impact of Purity and Isomer Ratio on End-Use Performance
The seemingly subtle variations in the purity and isomer distribution of MDCHA can have a profound impact on the processing and final properties of the materials it is used to create.
Epoxy Resin Systems
In epoxy formulations, MDCHA acts as a curing agent, cross-linking with the epoxy resin to form a rigid, three-dimensional network.[5]
-
Isomer Ratio and Reactivity: The different spatial orientations of the amine groups in the cis and trans isomers influence their reactivity. The trans isomer, with its more exposed amine groups, is generally more reactive than the cis isomer. This can affect the pot life and cure kinetics of the epoxy system.
-
Glass Transition Temperature (Tg): The Tg is a critical property of cured epoxy resins, defining the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[14][15] A higher Tg is often desirable for applications requiring high-temperature performance. The more linear and rigid structure of the trans,trans isomer can lead to a more densely cross-linked network, resulting in a higher Tg compared to formulations rich in the cis isomers.[15]
-
Mechanical Properties: The isomer ratio also impacts the mechanical properties of the cured epoxy. A higher content of the trans,trans isomer can contribute to increased stiffness and strength, while a higher proportion of the cis isomers may lead to improved toughness and flexibility.
Logical Relationship of MDCHA Isomer Ratio to Epoxy Properties:
Caption: The influence of MDCHA isomer content on the properties of cured epoxy resins.
Polyamide Synthesis
MDCHA is also a key monomer in the synthesis of specialty polyamides. The properties of these polymers are also highly dependent on the isomeric purity of the diamine.
-
Crystallinity and Melting Point: The regular, linear structure of the trans,trans isomer allows for more efficient chain packing, leading to higher crystallinity and a higher melting point in the resulting polyamide compared to polyamides synthesized with a higher proportion of the less symmetrical cis isomers.
-
Mechanical Strength and Modulus: Higher crystallinity generally translates to increased tensile strength and modulus. Therefore, polyamides with a higher trans,trans isomer content are expected to be more rigid and stronger.
-
Solubility and Processability: The presence of cis isomers disrupts the regularity of the polymer chain, reducing crystallinity and often improving the solubility of the polyamide in various solvents, which can be advantageous for certain processing techniques.
Conclusion: A Call for Rigorous Characterization
For scientists and engineers working at the forefront of materials science and drug development, a deep understanding of the chemical and physical properties of this compound is not merely academic—it is a prerequisite for success. The choice of commercial grade, with its specific purity profile and isomer distribution, is a critical decision that reverberates through the entire product development lifecycle, from initial synthesis to final application performance. By implementing a robust analytical strategy to characterize incoming raw materials and by understanding the causal relationships between isomer ratios and material properties, researchers can de-risk their development programs, ensure batch-to-batch consistency, and unlock the full potential of this versatile cycloaliphatic diamine.
References
- 1. ulprospector.com [ulprospector.com]
- 2. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 3. ulprospector.com [ulprospector.com]
- 4. dhalop.com [dhalop.com]
- 5. VESTAMIN® PACM [evonik.com]
- 6. Separation of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 4,4'-Methylenebis(cyclohexylamine) (mixture of isomers) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. products.evonik.com [products.evonik.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. epotek.com [epotek.com]
- 15. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 4,4'-Methylenedicyclohexanamine (PACM) as an Epoxy Curing Agent
Executive Summary
This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the utilization of 4,4'-Methylenedicyclohexanamine, commonly referred to as PACM, as a high-performance curing agent for epoxy resin systems. PACM is a cycloaliphatic amine that offers a unique constellation of properties, making it a superior choice for applications demanding high thermal stability, robust mechanical performance, excellent chemical resistance, and superior optical clarity with UV stability.[1][2] Unlike many aromatic amines, its cycloaliphatic structure imparts a favorable combination of high glass transition temperature (Tg) and improved durability.[2][3]
These attributes make PACM-cured epoxy systems highly suitable for demanding applications, including advanced composites, high-performance adhesives, and protective coatings.[1][4] For professionals in drug development and medical device manufacturing, PACM is a key component in formulating biocompatible adhesives and encapsulants, provided the final formulation undergoes rigorous testing and validation.[5][6] This guide will detail the underlying chemistry, provide validated experimental protocols for formulation and curing, and discuss critical considerations for leveraging PACM to its full potential in a research and development setting.
Physicochemical Properties of this compound
Accurate formulation begins with a clear understanding of the curing agent's fundamental properties. PACM is commercially available as a mixture of stereoisomers, which influences its physical state (liquid or semi-solid).[7]
| Property | Value | Source(s) |
| Chemical Name | 4,4'-Methylenebis(cyclohexylamine) | [8] |
| Synonyms | PACM, Bis(p-aminocyclohexyl)methane | [5][8] |
| CAS Number | 1761-71-3 (mixture of isomers) | [5][7] |
| Molecular Formula | C₁₃H₂₆N₂ | [8] |
| Molecular Weight | 210.36 g/mol | [5] |
| Appearance | Colorless to yellowish liquid or paste | [1] |
| Amine Hydrogen Equivalent Weight (AHEW) | 52.6 g/eq | Calculated: (210.36 g/mol ) / 4 active hydrogens |
| Density | ~0.95 g/mL at 25 °C | [5] |
| Boiling Point | 330-331 °C | [1] |
| Flash Point | 159 °C | [1] |
Mechanism of Action: Epoxy-Amine Cross-Linking
The curing of an epoxy resin with PACM is a polyaddition reaction. Each of the two primary amine (-NH₂) groups on the PACM molecule contains two active hydrogen atoms. These hydrogens act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring on the epoxy resin molecule.
This reaction proceeds in two stages for each primary amine:
-
Primary Amine Addition: One active hydrogen from the primary amine opens an epoxy ring, forming a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine, with its remaining active hydrogen, reacts with another epoxy ring.
This process, repeated across all four active hydrogens on the PACM molecule and with difunctional epoxy resins, builds a dense, three-dimensional, cross-linked thermoset network.[9] The rigidity of the dicyclohexylmethane backbone is a key contributor to the high glass transition temperature (Tg) and excellent mechanical properties of the final cured polymer.[5][6]
References
- 1. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. pflaumer.com [pflaumer.com]
- 3. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 4. nbinno.com [nbinno.com]
- 5. 4,4 -Methylenebis(cyclohexylamine) technical grade, 95 1761-71-3 [sigmaaldrich.com]
- 6. 4,4 -Methylenebis(cyclohexylamine) technical grade, 95 1761-71-3 [sigmaaldrich.com]
- 7. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 8. fishersci.at [fishersci.at]
- 9. yonghuicomposite.com [yonghuicomposite.com]
Application Notes and Protocols for the Formulation of Epoxy Resins with 4,4'-Methylenedicyclohexanamine
Introduction
4,4'-Methylenedicyclohexanamine, also known as PACM (para-diaminodicyclohexylmethane), is a cycloaliphatic amine curing agent widely employed in the formulation of high-performance epoxy resin systems.[1][2][3] Its unique chemical structure, characterized by two primary amine groups attached to cyclohexyl rings linked by a methylene bridge, imparts a desirable combination of properties to the cured epoxy network.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, curing, and characterization of epoxy resins utilizing this compound. We will delve into the underlying chemistry, provide detailed protocols for stoichiometric calculations and sample preparation, and discuss the expected performance characteristics of the final cured material.
The use of this compound as a curing agent typically yields epoxy systems with excellent mechanical strength, high thermal stability, and robust chemical resistance.[3][5] These properties make it a suitable choice for a variety of demanding applications, including industrial coatings, high-performance adhesives, and matrices for composite materials.[3][5][6] This document will serve as a practical resource for harnessing the full potential of this versatile curing agent in your research and development endeavors.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of this compound is fundamental to its effective use in epoxy formulations.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7][8] |
| Synonyms | 4,4'-Diaminodicyclohexylmethane, PACM | [1] |
| CAS Number | 1761-71-3 | [7][8] |
| Molecular Formula | C13H26N2 | [7][8] |
| Molecular Weight | 210.36 g/mol | [4][7] |
| Appearance | Colorless to yellowish liquid or solid | [1] |
| Density | Approximately 0.95 g/mL at 25 °C | [4] |
Note: this compound is a mixture of geometric isomers (trans-trans, cis-trans, and cis-cis), and the physical properties can be influenced by the isomer ratio.[1][9]
The Curing Reaction: Mechanism and Stoichiometry
The curing of an epoxy resin with this compound proceeds via a nucleophilic addition reaction between the amine groups of the curing agent and the epoxide (oxirane) rings of the resin. Each primary amine group contains two active hydrogen atoms, both of which can react with an epoxy group. The reaction opens the epoxy ring and forms a hydroxyl group and a covalent bond between the nitrogen and the carbon of the former epoxy ring. This process builds a highly cross-linked, three-dimensional thermoset polymer network.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. 4,4′-双二苯基膦甲烷(环己胺) technical grade, 95% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. 4,4′-双二苯基膦甲烷(环己胺) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,4'-Methylenebis(2-methylcyclohexylamine) [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
- 8. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Synthesis of High-Performance Polyamides Utilizing 4,4'-Methylenedicyclohexanamine: Application Notes and Protocols
Introduction: Beyond Conventional Polyamides
4,4'-Methylenedicyclohexanamine, often referred to as PACM, is a cycloaliphatic diamine that serves as a cornerstone for synthesizing a unique class of polyamides.[1] Unlike their purely aliphatic counterparts (e.g., Nylon 6,6), polyamides derived from PACM incorporate bulky, saturated ring structures into the polymer backbone. This structural feature disrupts the extensive hydrogen bonding and chain packing that characterize linear aliphatic polyamides, leading to materials with a distinct and advantageous property profile. These polyamides are noted for their excellent transparency, good thermal stability, and impressive mechanical properties, making them suitable for demanding applications ranging from high-performance fibers to engineering plastics.[2][3]
Historically, PACM was the key diamine component in DuPont's Qiana®, a polyamide fiber celebrated for its silk-like luster, excellent drape, and wrinkle resistance.[4][5] The synthesis of Qiana involved the polycondensation of PACM with dodecanedioic acid, creating a polymer often designated as PA(PACM,12).[2][4] This guide provides detailed protocols and scientific rationale for the synthesis of PACM-based polyamides via two robust methods: Melt Polycondensation and Interfacial Polymerization.
Part 1: Melt Polycondensation for PACM-Based Polyamides
Melt polycondensation is a solvent-free method that involves heating a stoichiometric mixture of a diamine and a dicarboxylic acid above the melting point of the resulting polymer to drive the polymerization reaction, with water as the primary byproduct.[6][7] This technique is industrially relevant and environmentally favorable due to the absence of solvents.
Causality and Experimental Rationale
The choice of melt polycondensation is predicated on the thermal stability of the monomers and the resulting polymer. PACM and long-chain dicarboxylic acids like dodecanedioic acid are sufficiently stable at the high temperatures required for this process. The reaction proceeds in stages: initial salt formation, followed by oligomerization, and finally, high-temperature, vacuum-driven polycondensation to achieve high molecular weight.[6] A precise 1:1 stoichiometric balance between the amine and carboxylic acid groups is crucial; an imbalance will limit the degree of polymerization and, consequently, the final mechanical properties of the polyamide. The reaction is typically driven to completion by the efficient removal of water under vacuum, shifting the equilibrium towards polymer formation.
Workflow for Melt Polycondensation of PA(PACM,12)
Caption: Workflow for the melt polycondensation of PA(PACM,12).
Detailed Protocol: Synthesis of PA(PACM,12)
Materials:
-
This compound (PACM, mixture of isomers)
-
Dodecanedioic acid (DDDA)
-
Nitrogen gas (high purity)
-
High-vacuum system
Equipment:
-
Glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a programmable temperature controller.
-
Water bath for cooling.
-
Pelletizer.
Procedure:
-
Reactor Charging: Charge the reactor with equimolar amounts of this compound and dodecanedioic acid. For example, 210.36 g (1.0 mol) of PACM and 230.32 g (1.0 mol) of DDDA.
-
Inerting: Seal the reactor and purge thoroughly with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a slow, continuous nitrogen purge during the initial heating stages.
-
Salt Formation and Melting: Begin stirring and gradually heat the mixture to 180-220°C. The monomers will react to form a nylon salt and then melt into a clear, viscous liquid.
-
Pre-Polymerization: Increase the temperature to 220-250°C. Water will begin to distill from the reactor as amide linkages form. Continue this stage for 1-2 hours until the rate of water distillation slows significantly.
-
Polycondensation: Gradually increase the temperature to 270-290°C. The viscosity of the melt will increase noticeably. Once the target temperature is reached, slowly apply a high vacuum (e.g., <1 torr) to the system. Continue the reaction under high vacuum for 2-4 hours to remove the remaining water and drive the polymerization to completion. The progress can be monitored by the torque on the mechanical stirrer, which correlates with the melt viscosity and molecular weight.
-
Extrusion and Recovery: Once the desired viscosity is achieved, stop the reaction by breaking the vacuum with nitrogen gas. Extrude the molten polymer from the reactor as a strand into a cold water bath to solidify it.
-
Pelletizing and Drying: Feed the cooled, brittle strand into a pelletizer to produce polymer pellets. Dry the pellets in a vacuum oven at 80-100°C for at least 12 hours before characterization or further processing.
| Parameter | Value | Rationale |
| Monomer Ratio | 1:1 (PACM:DDDA) | Ensures high molecular weight by maintaining stoichiometric balance. |
| Temperature Profile | Stage 1: 180-220°C Stage 2: 220-250°C Stage 3: 270-290°C | Gradual heating prevents monomer degradation and allows for controlled water removal. The final temperature is above the polymer's melting point (approx. 275°C for Qiana) to maintain a molten state.[4] |
| Atmosphere | Nitrogen, then High Vacuum | Nitrogen prevents oxidative degradation at high temperatures. Vacuum is essential to remove water, driving the equilibrium towards polymer formation. |
| Reaction Time | 4-7 hours total | Sufficient time to allow for salt formation, oligomerization, and high molecular weight polymer growth under vacuum. |
Part 2: Interfacial Polymerization of PACM-Based Polyamides
Interfacial polymerization is a rapid, low-temperature polycondensation method that occurs at the interface between two immiscible liquids.[8] Typically, a diamine is dissolved in an aqueous phase (often with an acid scavenger like NaOH), and a diacyl chloride is dissolved in an organic solvent. The polymer forms as a thin film at the liquid-liquid interface.
Causality and Experimental Rationale
This method is ideal for monomers that are sensitive to high temperatures. The reaction is a Schotten-Baumann type reaction, which is extremely fast and essentially irreversible at room temperature.[8] This rapidity means that high molecular weight polymers can be formed almost instantaneously. An acid scavenger (e.g., sodium hydroxide) is included in the aqueous phase to neutralize the HCl gas that is produced as a byproduct of the reaction. This prevents the protonation of the amine groups on the diamine, which would otherwise render them unreactive and halt the polymerization. The choice of the organic solvent is critical; it must be immiscible with water and be a good solvent for the diacyl chloride, but a poor solvent for the resulting polymer, causing the polyamide to precipitate at the interface and form a distinct film.
Reaction Scheme: Interfacial Polymerization
Caption: Reaction at the interface of aqueous and organic phases.
Detailed Protocol: Synthesis of PA(PACM,6)
Materials:
-
This compound (PACM)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent like dichloromethane)
-
Deionized water
-
Acetone (for washing)
Equipment:
-
Beakers (250 mL)
-
Glass stirring rod
-
Forceps
-
Buchner funnel and filter paper
Procedure:
-
Prepare Aqueous Phase: In a 250 mL beaker, prepare an aqueous solution by dissolving 4.21 g (0.02 mol) of PACM and 1.60 g (0.04 mol) of NaOH in 100 mL of deionized water. Stir until all components are fully dissolved.
-
Prepare Organic Phase: In a separate 250 mL beaker, prepare an organic solution by dissolving 3.66 g (0.02 mol) of adipoyl chloride in 100 mL of hexane.
-
Initiate Polymerization: Carefully and slowly pour the organic phase (hexane solution) on top of the aqueous phase. To minimize mixing, tilt the beaker containing the aqueous solution and pour the organic solution down the side. Two distinct layers will form, and a white polyamide film will immediately appear at the interface.
-
Collect the Polymer: Using a pair of forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of polyamide can be drawn from the interface as new polymer forms. The rope can be wound onto a glass rod.
-
Washing: Thoroughly wash the collected polyamide rope with a 50/50 mixture of water and acetone to remove unreacted monomers, NaOH, and the NaCl byproduct. Follow with several washes with deionized water.
-
Drying: Press the washed polymer to remove excess water and allow it to dry in a vacuum oven at 60-80°C until a constant weight is achieved.
| Parameter | Value | Rationale |
| Diamine Solution | 0.2 M PACM in 0.4 M NaOH (aq) | The NaOH acts as an acid scavenger, neutralizing the HCl byproduct and preventing the deactivation of the amine monomer. |
| Diacyl Chloride Solution | 0.2 M Adipoyl Chloride in Hexane | Hexane is a common choice as it is immiscible with water and is a good solvent for the diacyl chloride but not the polymer. |
| Temperature | Room Temperature | The reaction is highly exothermic and rapid, requiring no external heating. |
| Collection Method | Continuous removal of film | Removing the film from the interface exposes fresh monomer surfaces, allowing the reaction to proceed continuously. |
Part 3: The Influence of Monomer Structure on Polymer Properties
The properties of PACM-based polyamides are heavily influenced by the isomeric composition of the diamine and the structure of the dicarboxylic acid co-monomer.
-
Isomerism of PACM: PACM is produced by the hydrogenation of methylenedianiline and exists as a mixture of three geometric isomers: trans,trans, cis,trans, and cis,cis.[1] The ratio of these isomers affects the polymer's crystallinity and glass transition temperature (Tg). A higher content of the more linear and symmetric trans,trans isomer tends to increase crystallinity and melting point, while the kinked structures of the cis isomers disrupt chain packing, leading to more amorphous polymers with lower melting points but potentially enhanced transparency.[9][10]
-
Dicarboxylic Acid/Diacyl Chloride Structure:
-
Aliphatic Diacids (e.g., Dodecanedioic Acid): Long, flexible aliphatic chains, as in PA(PACM,12), increase the flexibility of the polymer backbone, resulting in tough, semi-crystalline materials with good mechanical strength.[2]
-
Aromatic Diacids (e.g., Terephthalic Acid): Incorporating rigid aromatic rings into the backbone significantly increases the Tg and thermal stability of the polyamide, but can reduce solubility.[11] These are often classified as polyphthalamides (PPAs).
-
Characterization and Expected Results
The synthesized polyamides should be characterized to confirm their structure and evaluate their properties.
| Technique | Expected Observation |
| FTIR Spectroscopy | Presence of a strong amide I band (C=O stretch) around 1630-1650 cm⁻¹ and an amide II band (N-H bend) around 1530-1550 cm⁻¹. A broad N-H stretching band will be visible around 3300 cm⁻¹. |
| Differential Scanning Calorimetry (DSC) | Will reveal the glass transition temperature (Tg) and the melting temperature (Tm) if the polymer is semi-crystalline. For amorphous PACM polyamides, only a Tg will be observed. PA(PACM,12) (Qiana) has a reported melting point of ~275°C.[4] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability. PACM-based polyamides are expected to be stable up to temperatures well above 300°C in an inert atmosphere. |
| Gel Permeation Chromatography (GPC) | Measures the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer, which are critical indicators of the polymerization's success. |
Conclusion
The synthesis of polyamides from this compound offers a versatile platform for creating high-performance materials. Melt polycondensation provides a scalable, solvent-free route to semi-crystalline polymers like PA(PACM,12), suitable for fiber and molding applications. Interfacial polymerization offers a rapid, low-temperature alternative, ideal for laboratory-scale synthesis and for creating unique polymer architectures. By carefully selecting the co-monomer and controlling the isomeric ratio of the PACM, researchers can tailor the final properties of the polyamide to meet the specific demands of advanced applications in materials science and beyond.
References
- 1. dhalop.com [dhalop.com]
- 2. Towards High-performance Materials Based on Carbohydrate-Derived Polyamide Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. 21-61 Qiana, a polyamide fiber with a silky texture, has the following st.. [askfilo.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Melt Polycondensation Strategy for Amide-Functionalized l-Aspartic Acid Amphiphilic Polyester Nano-assemblies and Enzyme-Responsive Drug Delivery in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of Isomer Ratio on the Properties of Bis(4-aminocyclohexyl)methane Polyamides (1971) | Frank R. Prince | 14 Citations [scispace.com]
- 10. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4,4'-Methylenedicyclohexanamine as a High-Performance Chain Extender in Polyurethanes
<
Introduction: The Critical Role of Chain Extenders in Polyurethane Performance
Polyurethanes (PUs) are a remarkably versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings. This versatility stems from their unique segmented block copolymer structure, which consists of alternating "soft" and "hard" segments. The soft segments, typically derived from long-chain polyols, impart flexibility and elastomeric properties. Conversely, the hard segments, formed by the reaction of a diisocyanate with a short-chain diol or diamine known as a chain extender, provide structural integrity, thermal stability, and mechanical strength through strong intermolecular interactions.
The selection of the chain extender is a critical decision in polyurethane formulation, as it profoundly influences the morphology and properties of the final polymer. Diamine chain extenders react with isocyanate groups to form poly(urethane-urea)s, which contain urea linkages in the hard segments. These urea groups exhibit stronger hydrogen bonding capabilities compared to the urethane linkages formed from diol chain extenders, leading to a higher degree of phase separation between the hard and soft segments. This enhanced phase separation is a key factor in achieving superior mechanical and thermal properties.
This application note provides a detailed technical guide on the use of 4,4'-Methylenedicyclohexanamine (MDCA) , also known as PACM, as a high-performance alicyclic diamine chain extender in polyurethanes. We will explore the unique chemical and physical properties of MDCA and how they translate into significant performance
Application Note: Comprehensive Characterization of High-Performance Polymers Cured with 4,4'-Methylenedicyclohexanamine (PACM)
Abstract
This document provides a detailed guide for the comprehensive characterization of thermosetting polymer systems, specifically those utilizing 4,4'-Methylenedicyclohexanamine (also known as PACM or MACM) as a curative agent. PACM is a cycloaliphatic diamine renowned for imparting exceptional thermal stability, mechanical toughness, and chemical resistance to polymers, particularly epoxy resins. This guide is intended for researchers, scientists, and engineers in materials science and drug development who require robust, validated protocols for analyzing these high-performance materials. We will delve into the causality behind experimental choices, provide step-by-step protocols for key analytical techniques, and present data interpretation strategies to ensure a thorough understanding of the material's structure-property relationships.
Introduction: The Role of this compound (PACM) in Advanced Polymers
This compound is a versatile curing agent used to cross-link polymer chains, transforming liquid resins into rigid, three-dimensional thermoset networks. Its unique chemical structure, consisting of two cyclohexyl rings linked by a methylene bridge with amine functional groups, is the primary source of the desirable properties it confers upon the final material.
The commercial product is typically a mixture of three stereoisomers: trans,trans; cis,trans; and cis,cis. The ratio of these isomers significantly influences the reactivity, viscosity, and the ultimate thermomechanical properties of the cured system. The rigid and bulky cycloaliphatic structure of PACM is directly responsible for producing polymers with a high glass transition temperature (Tg), excellent mechanical strength, and superior resistance to environmental degradation. These characteristics make PACM-cured systems indispensable in demanding applications such as high-performance adhesives, advanced composites, and protective coatings.
Below is a diagram illustrating the fundamental curing reaction between a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin and PACM.
Fig. 1: Curing reaction of epoxy resin with PACM.
A Multi-faceted Approach to Characterization
No single technique can fully describe a thermoset polymer. A comprehensive understanding requires a suite of analytical methods that probe the material's thermal, mechanical, and chemical properties. This integrated approach ensures that the material is not only properly cured but also meets the performance specifications for its intended application.
Fig. 2: Relationship between techniques and properties.
Thermal Analysis: Defining the Service Temperature and Stability
Thermal analysis is critical for determining the operational limits of the polymer. The two primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Cure State
Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature or time. The glass transition (Tg) is a critical parameter for amorphous polymers like PACM-cured epoxies. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. This transition is accompanied by a step-change in heat capacity, which is detected by the DSC. For a thermoset, the Tg is directly related to the cross-link density; a higher Tg typically indicates a more completely cured material. An uncured or partially cured sample will also exhibit an exothermic peak after the Tg, representing residual curing. The area of this exotherm can be used to quantify the extent of the reaction.
Protocol: Determining Tg and Residual Cure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured polymer sample into a standard aluminum DSC pan.
-
If the sample is in liquid form (for cure studies), use a hermetically sealed pan to prevent volatilization.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup (Typical Parameters):
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp at 10 °C/min to a temperature well above the expected Tg (e.g., 250 °C for many PACM-epoxy systems). This first scan erases the sample's prior thermal history.
-
Cool at 10 °C/min back to 25 °C.
-
Ramp again at 10 °C/min to 250 °C. The Tg is determined from this second heat scan.
-
-
-
Data Analysis:
-
Glass Transition (Tg): On the thermogram from the second heating scan, the Tg is identified as the midpoint of the step-change in the heat flow curve.
-
Residual Cure: If an exothermic peak appears after the Tg in the first heating scan, integrate the area under this peak (in J/g). Compare this value to the total heat of reaction for a fully cured sample (ΔH_total) to calculate the degree of cure:
-
Degree of Cure (%) = [1 - (ΔH_residual / ΔH_total)] x 100
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Expertise & Causality: TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is essential for determining the thermal stability of the polymer, specifically the temperature at which it begins to degrade. For PACM-cured systems, which are often used in high-temperature environments, TGA provides the upper service temperature limit and information about the degradation mechanism.
Protocol: Assessing Decomposition Temperature
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the cured polymer sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup (Typical Parameters):
-
Purge Gas: Nitrogen or Air at 50-100 mL/min. Nitrogen is used to assess inherent thermal stability, while air is used to study oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to an elevated temperature (e.g., 800 °C) until the sample has fully decomposed.
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T_d5%). This provides a conservative upper limit for the material's thermal stability.
-
| Property | Technique | Typical Value Range (PACM-Epoxy) | Significance |
| Glass Transition Temp. (Tg) | DSC, DMA | 140 - 220 °C | Defines the upper service temperature for mechanical applications. |
| Onset of Decomposition (T_d5%) | TGA | 300 - 400 °C | Indicates the threshold for thermal degradation. |
| Char Yield at 700°C (N2) | TGA | 15 - 30% | Correlates with flame retardancy. |
Mechanical Analysis: Quantifying Performance Under Load
Mechanical properties define how a material behaves under stress and strain. For PACM-cured polymers, which are often used in structural roles, these properties are paramount.
Dynamic Mechanical Analysis (DMA)
Expertise & Causality: DMA is the most sensitive technique for determining the Tg of a thermoset. It applies an oscillating force (stress) to a sample and measures the resulting displacement (strain). From this, it calculates the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response (energy dissipation). The ratio of these, tan delta (E''/E'), is the damping coefficient. The Tg can be identified by the peak of the tan delta curve, the peak of the loss modulus, or the onset of the drop in the storage modulus. This provides a more functional definition of Tg related to mechanical performance.
Protocol: Determining Viscoelastic Properties and Tg
-
Sample Preparation:
-
Prepare rectangular bar specimens of the cured polymer with precise dimensions (e.g., 35 mm x 12 mm x 3 mm). Ensure the surfaces are smooth and parallel.
-
-
Instrument Setup (Typical Parameters):
-
Test Geometry: Three-point bending or single-cantilever, depending on sample stiffness.
-
Frequency: 1 Hz (a standard frequency for comparison).
-
Strain Amplitude: 0.05% - 0.1% (within the linear viscoelastic region).
-
Temperature Program: Ramp from ambient temperature to well above Tg (e.g., 250 °C) at a rate of 3-5 °C/min.
-
-
Data Analysis:
-
Plot Storage Modulus (E'), Loss Modulus (E''), and Tan Delta as a function of temperature.
-
Tg from Storage Modulus (E'): The temperature at the onset of the steep drop in the E' curve.
-
Tg from Loss Modulus (E''): The temperature at the peak of the E'' curve. This often correlates with the transition from glassy to rubbery behavior.
-
Tg from Tan Delta: The temperature at the peak of the tan delta curve. This is the most commonly reported Tg value from DMA.
-
Spectroscopic Analysis: Verifying the Cure Chemistry
Spectroscopy provides insight into the chemical changes occurring during the curing reaction.
Fourier-Transform Infrared Spectroscopy (FTIR)
Expertise & Causality: FTIR is a powerful tool for monitoring the progress of the curing reaction. The reaction between the epoxy group of the resin and the amine group of the PACM curative results in the consumption of these functional groups and the formation of hydroxyl groups. By monitoring the intensity of the characteristic infrared absorption bands for these groups, one can track the reaction kinetics. The epoxy group has a distinct peak around 915 cm⁻¹, which diminishes as the reaction proceeds.
Protocol: Monitoring Cure Progression
-
Sample Preparation:
-
For in-situ monitoring, place a small drop of the uncured resin/curative mixture between two potassium bromide (KBr) salt plates.
-
For analyzing a cured sample, use an Attenuated Total Reflectance (ATR) accessory. Press the solid sample firmly against the ATR crystal.
-
-
Instrument Setup (Typical Parameters):
-
Mode: Transmittance (for KBr plates) or ATR.
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the peak for the epoxy group (approx. 915 cm⁻¹). A phenyl group peak (approx. 1510 cm⁻¹) that does not participate in the reaction can be used as an internal standard.
-
Calculate the ratio of the epoxy peak height to the internal standard peak height at different time points during the cure.
-
A plot of this ratio versus time will show the consumption of the epoxy groups and can be used to determine when the reaction is complete (i.e., when the ratio plateaus at or near zero).
-
Application Note: Characterizing the Cure of PACM-Based Epoxy Resins Using Differential Scanning Calorimetry (DSC)
Abstract
This application note provides a comprehensive guide for researchers and scientists on the use of Differential Scanning Calorimetry (DSC) to characterize the curing process of epoxy resins using 4,4'-Diaminodicyclohexylmethane (PACM) as a curing agent. DSC is an indispensable thermal analysis technique for determining critical parameters such as the glass transition temperature (Tg), the heat of reaction (ΔH), and the overall degree of cure.[1][2][3] These parameters are fundamental to optimizing processing conditions and predicting the end-use performance of the thermoset material.[4] This guide details the underlying chemical principles, a step-by-step experimental protocol grounded in industry standards, data interpretation, and advanced kinetic analysis.
Introduction: The Role of DSC in Epoxy Cure Analysis
Epoxy resins are a vital class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. These characteristics are developed during an irreversible chemical process called curing, where a liquid resin is converted into a rigid, three-dimensional cross-linked network.[5] The choice of curing agent, or hardener, is critical as it dictates the reaction kinetics, the final network structure, and ultimately, the material's performance.
4,4'-Diaminodicyclohexylmethane (PACM), a cycloaliphatic amine, is a common hardener that imparts excellent thermal and mechanical properties to the final product. Understanding the curing behavior of a PACM-epoxy system is essential for quality control, process optimization, and material development.[6]
Differential Scanning Calorimetry (DSC) is a primary technique for this purpose. It precisely measures the heat flow into or out of a sample as a function of temperature or time.[1] For a thermosetting system like a PACM-cured epoxy, DSC can quantify:
-
Curing Exotherm: The curing reaction is exothermic, releasing heat that DSC measures as a distinct peak. The total area of this peak is the total heat of reaction (ΔHtotal), which is proportional to the total number of chemical bonds formed.[7]
-
Glass Transition Temperature (Tg): Tg is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[8] For epoxies, Tg increases as the cross-linking progresses and is a key indicator of the degree of cure.[7][9]
-
Degree of Cure (α): By measuring the residual heat of reaction in a partially cured sample, one can calculate the extent of the reaction, a critical quality control parameter.[7][10]
Theoretical Background: The Epoxy-Amine Curing Reaction
The curing of an epoxy resin with an amine hardener like PACM involves the nucleophilic ring-opening of the epoxide group by the amine's primary and secondary amine functionalities.
The reaction proceeds in two main steps:
-
A primary amine (-NH2) on the PACM molecule attacks an epoxide ring, forming a secondary amine and a hydroxyl group (-OH).
-
The newly formed secondary amine (-NH-) can then react with another epoxide ring, creating a tertiary amine and another hydroxyl group. This step forms the cross-links that build the 3D polymer network.
The hydroxyl groups generated during the reaction can also catalyze further epoxy-amine and etherification reactions, creating a complex, autocatalytic reaction profile.[11] DSC is a powerful tool for studying the overall kinetics of this complex process.[12]
Caption: Chemical reaction pathway for PACM-cured epoxy.
Experimental Protocol
This protocol is designed to determine the total heat of reaction for an uncured sample and the residual cure and glass transition temperature for a partially or fully cured sample. The methodology is based on principles outlined in standards such as ASTM D3418 and ASTM E537.[4][8][13][14][15]
Materials and Equipment
-
DSC Instrument: A calibrated DSC, such as a TA Instruments Q2000, Mettler Toledo DSC 3, or PerkinElmer DSC 6000, capable of heating rates up to 20°C/min and a temperature range from -50°C to 350°C.[2][16]
-
Sample Pans: Standard aluminum DSC pans and lids. Hermetically sealed pans are recommended to prevent mass loss if any components are volatile.
-
Analytical Balance: Accuracy of ±0.01 mg.
-
Epoxy System: Liquid epoxy resin (e.g., DGEBA-based) and PACM curing agent.
-
Purge Gas: High-purity nitrogen (99.99%) with a flow rate controller (typically 50 mL/min).
Sample Preparation
-
Stoichiometry: Accurately weigh the epoxy resin and PACM hardener into a disposable cup according to the manufacturer's recommended stoichiometric ratio. An off-ratio mix will result in an incomplete cure and altered thermal properties.
-
Mixing: Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is achieved. Avoid incorporating excessive air bubbles.
-
Encapsulation: Immediately transfer a small amount of the mixture (typically 5-10 mg) into the bottom of a DSC sample pan.[17] An accurate sample weight is critical for calculating specific enthalpy.
-
Sealing: Place a lid on the pan and crimp it using a sample press. Ensure a proper seal.
-
Reference: Prepare an empty, sealed aluminum pan to be used as the reference.
DSC Temperature Program
A "heat-cool-heat" cycle is the most effective method for comprehensive characterization.
Caption: Standard heat-cool-heat DSC experimental workflow.
Detailed Steps:
-
Equilibrate: Hold the sample at a starting temperature (e.g., 25°C) for 3-5 minutes to ensure thermal equilibrium.
-
First Heat (Cure Scan): Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the completion of the curing exotherm (e.g., 300°C).[8] This scan measures the total heat of reaction (ΔHtotal) of the uncured material.
-
Cool: Cool the now fully cured sample at a controlled rate, typically 20°C/min, back to the starting temperature. This step creates a consistent thermal history.
-
Second Heat (Tg Scan): Reheat the sample at the same rate (10°C/min) through the expected glass transition region up to the maximum temperature again.[1] This scan is used to determine the final glass transition temperature (Tg) of the fully cured material.
Data Analysis and Interpretation
The output from the DSC is a thermogram plotting heat flow versus temperature.
Analysis of the First Heat Scan
-
Cure Exotherm: The exothermic peak represents the curing reaction.
-
Onset Temperature (Tonset): The temperature at which the reaction begins, often calculated by the software using the inflection point of the peak.
-
Peak Temperature (Tpeak): The temperature at which the reaction rate is at its maximum. This value is dependent on the heating rate.[6][18]
-
Total Heat of Reaction (ΔHtotal): Integrate the area under the exotherm peak. This value, typically in Joules per gram (J/g), is the total heat evolved during a complete cure and serves as the baseline for a 100% cured sample.
Analysis of the Second Heat Scan
-
Glass Transition (Tg): This appears as a step-like change in the heat capacity baseline.[3] The Tg is typically reported as the midpoint of this transition, as defined by standards like ASTM D3418.[4][8] A sharp, well-defined Tg in the second scan indicates a uniform cure. The absence of any exothermic peak confirms the sample was fully cured in the first scan.[2]
Calculating the Degree of Cure (α)
To determine the degree of cure for an unknown or partially cured sample, run the same DSC program.
-
Measure the total heat of reaction for a freshly mixed, uncured sample (ΔHtotal).
-
Measure the residual heat of reaction (ΔHresidual) from the first heat scan of the partially cured sample.
-
Calculate the degree of cure (α) using the following equation:
α (%) = [ (ΔHtotal - ΔHresidual) / ΔHtotal ] x 100
A fully cured sample will have a ΔHresidual of zero (no exotherm in the first heat scan) and thus a degree of cure of 100%.
Typical Data Summary
The following table presents example data for a hypothetical DGEBA/PACM epoxy system.
| Parameter | Symbol | Typical Value | Description |
| Onset of Cure | Tonset | 90 - 110 °C | Temperature at which curing begins to accelerate. |
| Peak Exotherm Temp. | Tpeak | 120 - 140 °C | Temperature of maximum cure rate at 10°C/min. |
| Total Heat of Reaction | ΔHtotal | 350 - 450 J/g | Total energy released for a 100% cure. |
| Final Glass Transition | Tg | 140 - 160 °C | Tg of the fully cured material. |
Advanced Application: Curing Kinetics
For advanced process modeling, non-isothermal DSC scans at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to determine the kinetic parameters of the cure reaction.[5][6] Methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) analysis can be applied to the data to calculate the activation energy (Ea), which describes the temperature dependency of the curing reaction.[6][19] This information is invaluable for predicting cure behavior under different thermal conditions, such as in an industrial oven.[3][19]
Conclusion
Differential Scanning Calorimetry is a robust, reliable, and highly informative technique for characterizing the curing of PACM-epoxy systems. By following a standardized protocol, researchers can accurately determine the heat of reaction, glass transition temperature, and degree of cure. This data is essential for ensuring material quality, optimizing manufacturing processes, and developing new high-performance thermoset materials.
References
- 1. Characterization of Epoxy Prepregs by DSC - TA Instruments [tainstruments.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. youtube.com [youtube.com]
- 4. matestlabs.com [matestlabs.com]
- 5. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC | Scientific.Net [scientific.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. Differential Scanning Calorimetry Case Study: Epoxy [innovatechlabs.com]
- 10. rigaku.com [rigaku.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. Differential Scanning Calorimetry of Epoxy Curing Using DSC 6000 [perkinelmer.com]
- 17. infinitalab.com [infinitalab.com]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Curing of Epoxy with 4,4'-Methylenedicyclohexanamine
Welcome to the technical support center for epoxy systems utilizing 4,4'-Methylenedicyclohexanamine (MDCA), also known commercially as PACM.[1] This guide is designed for researchers, scientists, and drug development professionals to address and resolve issues related to the incomplete curing of epoxy formulations. By understanding the underlying chemical principles and common pitfalls, you can ensure robust and reproducible experimental outcomes.
I. Troubleshooting Guide: Incomplete Epoxy Curing
Incomplete curing, characterized by a tacky, soft, or gummy surface after the expected cure time, is a frequent issue in epoxy applications.[2][3][4] This problem almost always stems from deviations in the fundamental parameters of the polymerization reaction.[3][5] The following table outlines the most common causes, their underlying reasons, and actionable solutions.
| Problem Symptom | Potential Cause | Scientific Explanation | Recommended Solution |
| Uniformly Tacky or Soft Surface | Incorrect Mix Ratio (Stoichiometry) | The curing of epoxy resin with an amine hardener is a precise chemical reaction requiring a specific ratio of epoxy groups to amine hydrogen atoms for complete cross-linking.[6][7] An excess of either component will result in unreacted molecules, preventing the formation of a rigid polymer network.[3] | Recalculate the stoichiometric ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound. Use a calibrated digital scale for accurate measurements by weight.[3] |
| Localized Soft or Wet Spots | Inadequate Mixing | Insufficient mixing leads to localized areas with an incorrect stoichiometry, even if the overall batch was measured correctly.[4][8] This results in regions of uncured or partially cured material. | Mix the resin and hardener thoroughly for the manufacturer-recommended time (typically 3-5 minutes), scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[4][8] Consider the "two-container" mixing method for critical applications. |
| Slow or Stalled Curing | Low Ambient Temperature | The epoxy curing reaction is exothermic and temperature-dependent.[3] Low temperatures can significantly slow down or even halt the polymerization process, preventing the material from reaching its fully cured state.[8][9] | Ensure the ambient temperature, resin, hardener, and substrate are within the recommended range, typically 21-24°C (70-75°F).[10] If the epoxy is already applied and tacky, gently warming the piece with a heat lamp or moving it to a warmer environment can help to restart the curing process.[3] |
| Cloudy Appearance, Surface Film (Amine Blush) | High Humidity or Moisture Contamination | Moisture in the air or on the substrate can react with the amine hardener, leading to the formation of a waxy or greasy film on the surface known as amine blush.[2][11] This can also interfere with the curing reaction, causing a tacky surface.[2] | Work in a controlled environment with humidity below 60%.[10][11] Ensure that all tools, substrates, and containers are completely dry before use.[4] |
| Brittle or Weak Cured Epoxy | Expired or Improperly Stored Components | This compound can be sensitive to air and light.[12] Over time, or with improper storage, the chemical integrity of the resin or hardener can degrade, leading to a compromised cure. | Always check the expiration dates of your epoxy components. Store them in tightly sealed containers, in a cool, dry, and dark place as recommended by the manufacturer.[12][13] |
| Inconsistent Curing in Thin Films | Inhibition by Atmospheric Carbon Dioxide | In thin film applications, atmospheric carbon dioxide can react with the amine hardener, especially in the presence of moisture, forming a salt that blocks the active hydrogen sites needed for cross-linking.[14] This effect is more pronounced in thinner applications due to the higher surface area to volume ratio.[14] | Cure thin films in a controlled, dry atmosphere. If possible, an inert gas purge (e.g., nitrogen) can be beneficial.[14] |
II. Frequently Asked Questions (FAQs)
Q1: How do I accurately calculate the mix ratio for this compound with my epoxy resin?
To determine the correct mix ratio, you need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound. The molecular weight of this compound is approximately 210.36 g/mol .[15][16][17][18] It has four active hydrogen atoms available for reaction (two on each primary amine group).
-
AHEW of this compound = Molecular Weight / Number of Active Hydrogens = 210.36 / 4 = 52.59 g/eq.
The formula to calculate the parts by weight of hardener per 100 parts of resin (phr) is:
phr = (AHEW / EEW) x 100
For example, if your epoxy resin has an EEW of 190 g/eq:
phr = (52.59 / 190) x 100 ≈ 27.7 parts of this compound per 100 parts of epoxy resin.
Q2: Can I add more this compound to speed up the cure time?
No. Adding more hardener than the stoichiometric amount will disrupt the chemical balance of the reaction.[3] This will lead to an excess of unreacted amine groups in the final product, resulting in a soft, incompletely cured material with compromised physical properties.[19]
Q3: My cured epoxy has a greasy film on the surface. What is it and how can I fix it?
This is likely amine blush, which occurs when moisture in the air reacts with the amine hardener.[2][11] While it can be an indication of high humidity during the curing process, it is a surface phenomenon and may not always affect the underlying cure.[10] To remedy this, the blush can be washed off with soap and water, followed by a solvent wipe if necessary. To prevent it, ensure you are working in a low-humidity environment.[10]
Q4: I suspect my epoxy is not fully cured. How can I verify the degree of cure?
Differential Scanning Calorimetry (DSC) is a widely used technique to determine the degree of cure in epoxy systems.[20][21] A DSC analysis of a partially cured sample will show a residual exothermic peak, representing the heat released during the remaining cure reaction.[20][22] By comparing this residual heat to the total heat of reaction of an uncured sample, the degree of conversion can be accurately calculated.[20][23]
III. Experimental Workflow and Visualization
Troubleshooting Workflow for Incomplete Curing
The following diagram illustrates a logical workflow for diagnosing and resolving incomplete curing issues.
Caption: Troubleshooting workflow for incomplete epoxy curing.
Protocol: Verifying Degree of Cure using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to quantify the degree of cure of an epoxy sample cured with this compound.
Materials:
-
Partially cured epoxy sample
-
Uncured, freshly mixed epoxy sample (for reference)
-
DSC instrument (e.g., TA Instruments Q100 or similar)[23]
-
Hermetic aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Prepare a small sample (5-10 mg) of the uncured, freshly mixed epoxy resin and hardener. Accurately weigh and seal it in a hermetic aluminum pan. This will be your reference sample to determine the total heat of reaction (ΔH_total).
-
Prepare a sample of the same mass from the partially cured material . Seal it in another hermetic aluminum pan.
-
-
DSC Analysis:
-
Place the reference (uncured) sample in the DSC cell.
-
Perform a dynamic scan, typically from ambient temperature to approximately 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.[24][25] This will yield an exothermic peak corresponding to the curing reaction.
-
Integrate the area under the exotherm to determine the total heat of reaction (ΔH_total) in J/g.
-
Repeat the same DSC procedure for the partially cured sample.
-
Integrate the area under the residual exotherm to determine the residual heat of reaction (ΔH_residual) in J/g.
-
-
Calculation of Degree of Cure:
-
The degree of cure (α) is calculated using the following formula: α = (ΔH_total - ΔH_residual) / ΔH_total
-
A fully cured sample will have a ΔH_residual of zero, resulting in a degree of cure of 1.0 (or 100%).
-
IV. References
-
U.S. National Oceanic and Atmospheric Administration. (n.d.). 4,4'-DIAMINODICYCLOHEXYL METHANE. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
ArtResin. (2023, July 4). How Does Moisture Affect Epoxy Resin? Retrieved from --INVALID-LINK--
-
Croll, S. G. (1981). Atmospheric gases and the hardening of an amine-cured epoxy coating. Journal of Coatings Technology, 53(672), 85-91. Retrieved from --INVALID-LINK--
-
(2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine. Retrieved from --INVALID-LINK--
-
U.S. National Oceanic and Atmospheric Administration. (n.d.). 4,4'-DIAMINODICYCLOHEXYL METHANE. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2023, August 9). How Does Humidity Affect Epoxy Resin Curing? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Astro Chemical Company, Inc. (n.d.). How Temperature & Humidity Impact Cure. Retrieved from --INVALID-LINK--
-
Pocock, K. (2022, March 30). Chemistry of Ambient Cure Epoxy Resins and Hardeners. UL Prospector. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 22). SAFETY DATA SHEET: 4,4'-Methylenebis(cyclohexylamine). Retrieved from --INVALID-LINK--
-
Evonik. (n.d.). Epoxy Curing Agents – Product Guide EMEA. Retrieved from --INVALID-LINK--
-
Al-Azzawi, A. M., & Al-Hassani, H. M. (2016). Effect of resin/hardener stoichiometry on electrical behavior of epoxy networks. ePrints Soton. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, September 8). How do we calculate the amount of amine hardener require to cure epoxy resin? Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 4,4'-Diaminodicyclohexylmethane. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 4,4'-Methylenebis(cyclohexylamine), 95%. Retrieved from --INVALID-LINK--
-
Lee, J. Y., & Kim, D. S. (2001). Kinetic studies of an epoxy cure reaction by isothermal DSC analysis. Journal of the Korean Fiber Society, 38(5), 239-245. Retrieved from --INVALID-LINK--
-
NETZSCH-Gerätebau GmbH. (2021, March 31). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved from --INVALID-LINK--
-
Lee, S., & Kim, D. (2020). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. Polymers, 12(11), 2587. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 4,4'-methylenebiscyclohexylamine(cis and trans). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4,4′-Methylenebis(cyclohexylamine) technical grade, 95%. Retrieved from --INVALID-LINK--
-
Riverland Trading. (n.d.). 4,4'-Methylenebis(cyclohexylamine) Supplier. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 4,4'-Methylenebis(cyclohexylamine) (mixture of isomers). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, May 17). Chemical Safety Data Sheet MSDS / SDS - 4,4'-Methylenebis(2-methylcyclohexylamine). Retrieved from --INVALID-LINK--
-
Hardis, R., & P., J. L. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. WSU Research Exchange. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4,4′-Methylenebis(cyclohexylamine) technical grade, 95%. Retrieved from --INVALID-LINK--
-
Li, Z. R., Li, X. D., & Guo, X. Y. (2017). Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. IOP Conference Series: Materials Science and Engineering, 213, 012053. Retrieved from --INVALID-LINK--
-
Incurelab. (2023, October 17). The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It. Retrieved from --INVALID-LINK--
-
UltraClear Epoxy. (n.d.). What to Do When Epoxy Doesn't Cure Properly. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2018). Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds. Journal of Adhesion Science and Technology, 32(18), 2021-2034. Retrieved from --INVALID-LINK--
-
Resin Shop Australia. (2023, March 21). Why Epoxy Resin Doesn't Fully Cure. Retrieved from --INVALID-LINK--
-
Quora. (2020, October 28). Does the epoxy curing temperature affect the final strength? Retrieved from --INVALID-LINK--
-
System Three Resins, Inc. (n.d.). Why didn't the epoxy cure? Retrieved from --INVALID-LINK--
-
Li, Z. R., Li, X. D., & Guo, X. Y. (2017). Curing kinetics of 4,4′-Methylenebis epoxy and m-Xylylenediamine. IOP Conference Series: Materials Science and Engineering, 213, 012053. Retrieved from --INVALID-LINK--
-
Moroni, A., Mijovic, J., Pearce, E. M., & Foun, C. C. (1995). Cure kinetics of epoxy resins and aromatic diamines. Journal of Applied Polymer Science, 56(1), 77-87. Retrieved from --INVALID-LINK--
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. artresin.com [artresin.com]
- 3. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 4. Why Epoxy Resin Doesn’t Fully Cure – Resin Shop Australia [resinshop.com.au]
- 5. support.systemthree.com [support.systemthree.com]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. quora.com [quora.com]
- 10. astrochemical.com [astrochemical.com]
- 11. youtube.com [youtube.com]
- 12. 4,4'-DIAMINODICYCLOHEXYL METHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 15. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]
- 16. Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. 4,4'-Methylenebis(cyclohexylamine), 95% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 24. s3.amazonaws.com [s3.amazonaws.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing 4,4'-Methylenedicyclohexanamine (PACM) Mix Ratios in Epoxy Resins
Welcome to the technical support center for the use of 4,4'-Methylenedicyclohexanamine (PACM) as a curing agent for epoxy resins. This guide is designed for researchers and professionals to address common challenges and provide in-depth solutions for optimizing your epoxy formulations. As a cycloaliphatic amine, PACM offers excellent thermal properties and chemical resistance, but achieving these benefits requires precise control over the mix ratio and curing conditions.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of PACM in epoxy systems.
Q1: What is this compound (PACM) and why is it used as an epoxy curing agent?
A1: this compound, also known as PACM or bis(4-aminocyclohexyl)methane, is a cycloaliphatic diamine with the chemical formula CH₂(C₆H₁₀NH₂)₂.[1] It is produced by the hydrogenation of methylenedianiline and exists as a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis.[1] It is widely used as a curing agent (or hardener) for epoxy resins, particularly in applications requiring high performance, such as industrial flooring, coatings, adhesives, and composites.[1][2] Its cycloaliphatic structure imparts excellent thermal stability, high glass transition temperature (Tg), good mechanical properties, and superior chemical resistance compared to some linear aliphatic amines.[3]
Q2: How does the mix ratio of PACM to epoxy resin affect the final properties?
A2: The mix ratio, or stoichiometry, is critical for achieving optimal performance.[4] A stoichiometric ratio of 1:1 (amine hydrogen to epoxy group) is generally recommended to ensure maximum cross-linking and stability.[5]
-
On-Stoichiometry (1:1 ratio): Typically yields the highest glass transition temperature (Tg) and the most balanced mechanical and chemical resistance properties.[6]
-
Off-Stoichiometry (Epoxy-Rich, >1:1 epoxy:amine): An excess of epoxy groups can lead to a homopolymerization reaction (epoxy groups reacting with each other), which can, in some systems, increase the Tg, particularly if initiated by a tertiary amine at elevated temperatures.[7][8] However, it may also result in unreacted epoxy groups, potentially reducing chemical resistance.
-
Off-Stoichiometry (Amine-Rich, <1:1 epoxy:amine): An excess of the amine hardener can act as a plasticizer, leading to a decrease in Tg, reduced cross-link density, and potentially lower modulus and hardness.[4][9] Unreacted amine groups can also make the surface susceptible to "amine blush."[5]
Q3: What is "Amine Blush" and how can I prevent it when using PACM?
A3: Amine blush is a waxy or greasy film that can form on the surface of an epoxy system during curing.[10] It is caused by a reaction between the amine curing agent at the surface and atmospheric carbon dioxide and moisture, forming ammonium carbamates.[5] This issue is common with amine hardeners, especially when curing at low temperatures or high humidity.[10] Amine blush can result in low hardness, poor gloss, water-spotting, and poor adhesion for subsequent coats.[5]
-
Prevention:
-
Control the environment: Maintain a curing temperature between 70-80°F (21-27°C) and relative humidity below 60%.[11][12]
-
Ensure proper stoichiometry: An excess of amine can increase the likelihood of blushing.
-
Apply moderate heat: A gentle warming of the environment can accelerate the surface cure, reducing the time available for the reaction with CO₂ and water to occur.
-
Q4: What is a typical cure schedule for a PACM-cured epoxy system?
A4: Due to steric hindrance from its ring structure, PACM is less reactive than linear aliphatic amines and generally requires an elevated temperature cure to achieve full properties.[13] A typical schedule involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature.
-
Initial Cure: 1-2 hours at 80-100°C.
-
Post-Cure: 2-4 hours at 125-150°C. A "stepped" cure, where the temperature is ramped up gradually, can be beneficial.[14] This approach allows for a slower formation of the cross-linked network, which can reduce internal stress while still achieving a high degree of cross-linking for optimal performance.[14] Always refer to the specific recommendations from your resin and hardener suppliers.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a direct question-and-answer format.
| Problem / Observation | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Cured epoxy is soft, sticky, or tacky. | 1. Incorrect Mix Ratio: The most common cause. An off-ratio mixture (either too much resin or too much hardener) will result in unreacted components.[15][16] 2. Inadequate Mixing: Resin and hardener were not mixed thoroughly, leaving unmixed pockets. 3. Low Curing Temperature: The temperature was too low for the chemical reaction to proceed to completion.[11][15] | 1. Verify Calculations: Double-check your stoichiometric calculations (see Protocol 1). Use a calibrated digital scale for accurate measurements by weight.[17] 2. Improve Mixing Technique: Mix thoroughly for the recommended time (e.g., 3-5 minutes), scraping the sides and bottom of the mixing container multiple times. 3. Increase Cure Temperature: Ensure your curing oven is calibrated and meets the temperature requirements for the system. A post-cure at a higher temperature may help harden a partially cured piece. |
| Cured epoxy surface is cloudy, milky, or has a greasy film. | 1. Amine Blush: Reaction of the PACM curing agent with atmospheric moisture and CO₂.[10] 2. High Humidity: Curing in an environment with humidity above 60%.[10] 3. Moisture Contamination: Moisture present in the resin, hardener, or on the substrate.[15] | 1. Remove Blush: The blush is water-soluble. Wash the surface with warm, soapy water, rinse, and dry completely. For stubborn blush, wipe with isopropyl alcohol or acetone.[10][18] 2. Control Environment: Move the curing process to a temperature and humidity-controlled room. 3. Use Dry Components: Ensure all components and substrates are completely dry before mixing and application. |
| Final product is brittle and cracks easily. | 1. Excessively High Cross-link Density: This can occur with cycloaliphatic amines like PACM when cured at very high temperatures, leading to low toughness.[5] 2. Incorrect Stoichiometry: A significant deviation from the 1:1 ratio can disrupt the polymer network formation. 3. Rapid Temperature Changes: Thermal shock during the curing or cooling phase can introduce stress and cause cracking.[11] | 1. Optimize Cure Schedule: Consider a lower post-cure temperature or a slower ramp rate (stepped cure) to reduce internal stress.[14] 2. Adjust Mix Ratio: Experiment with slightly off-stoichiometric ratios. A small excess of amine might slightly plasticize the network and improve toughness, though this will likely reduce Tg. 3. Control Cooling: Allow the cured part to cool slowly to room temperature inside the oven to prevent thermal shock. |
| Glass Transition Temperature (Tg) is lower than expected. | 1. Incomplete Cure: The epoxy network has not fully formed, leaving mobile chain ends. 2. Amine-Rich Mixture: Excess PACM acts as a plasticizer, increasing chain mobility and lowering the Tg.[4][9] 3. Inaccurate Measurement: An incorrect mix ratio was used unintentionally. | 1. Extend Cure Time/Increase Temperature: Perform a post-cure at a higher temperature or for a longer duration to drive the reaction to completion. 2. Verify Stoichiometry: Recalculate your mix ratio and ensure precise measurement. An amine-rich formulation will consistently lower Tg.[19] 3. Run DSC Analysis: Use Differential Scanning Calorimetry (DSC) to confirm the Tg and check for any residual exotherm, which would indicate an incomplete cure. |
Section 3: Core Experimental Protocols & Data
Protocol 1: Calculating the Stoichiometric Mix Ratio
The foundation of a successful cure is the precise calculation of the mix ratio. This is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
Step 1: Determine the Amine Hydrogen Equivalent Weight (AHEW) of PACM
The AHEW is the molecular weight of the amine divided by the number of active amine hydrogens per molecule.
-
Molecular Formula of PACM: C₁₃H₂₆N₂
-
Molecular Weight (MW): 210.36 g/mol
-
Active Hydrogens: PACM has two primary amine (-NH₂) groups. Each primary amine has 2 active hydrogens.
-
Total Active Hydrogens = 2 amines × 2 H/amine = 4
-
-
AHEW Calculation:
-
AHEW = MW / Number of Active Hydrogens
-
AHEW = 210.36 g/mol / 4 eq/mol = 52.59 g/eq
-
Step 2: Determine the Epoxy Equivalent Weight (EEW) of Your Resin
The EEW (also called Weight Per Epoxide, WPE) is the weight of resin in grams that contains one mole of epoxy groups.[2] This value is critical and should be provided on the technical data sheet (TDS) by your resin supplier. If it is not available or needs verification, it can be determined experimentally.
-
Experimental Method: The standard method is titration as per ASTM D1652 .[2][3] This involves titrating the epoxy resin with a standardized acid (e.g., perchloric acid) in the presence of a hydrohalic acid salt (e.g., tetraethylammonium bromide).[3][20]
Step 3: Calculate the Mix Ratio in Parts per Hundred Resin (phr)
The phr value tells you how many grams of curing agent to add for every 100 grams of epoxy resin for a 1:1 stoichiometric ratio.
-
Formula:
-
Example Calculation:
-
Assume you are using a standard liquid epoxy resin (e.g., DGEBPA) with a supplier-specified EEW of 190 g/eq .
-
phr of PACM = (52.59 g/eq × 100) / 190 g/eq = 27.68 phr
-
Data Presentation: Impact of Stoichiometry on Properties
The following table summarizes the expected impact of varying the PACM mix ratio on key performance indicators for a typical DGEBPA epoxy system cured at elevated temperatures.
| Stoichiometric Ratio(% of 1:1 Amine:Epoxy) | phr of PACM(for EEW=190) | Expected Glass TransitionTemperature (Tg) | Expected Mechanical Properties | Potential Issues |
| 90% (Epoxy-Rich) | 24.91 | Slightly Lower | High modulus, potentially more brittle. | Reduced chemical resistance, unreacted epoxy groups. |
| 100% (Stoichiometric) | 27.68 | Maximum | Optimal balance of stiffness, strength, and toughness. | Sensitive to measurement errors. |
| 110% (Amine-Rich) | 30.45 | Lower | Reduced modulus, increased flexibility, lower strength. | Significant risk of amine blush, plasticization effect.[4] |
| 120% (Amine-Rich) | 33.22 | Significantly Lower | Soft, flexible, poor mechanical performance. | Severe amine blush, tacky surface, poor chemical resistance. |
Section 4: Visualized Workflows and Mechanisms
Curing Reaction Mechanism
The curing process involves the nucleophilic attack of the amine hydrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond. This process builds a three-dimensional cross-linked network.
Caption: Stepwise reaction of PACM's primary amine with epoxy groups.
Troubleshooting Workflow for Curing Failures
This diagram provides a logical path for diagnosing and solving common curing problems.
Caption: A logical flow for diagnosing epoxy curing failures.
References
- 1. scribd.com [scribd.com]
- 2. Epoxy value - Wikipedia [en.wikipedia.org]
- 3. metrohm.com [metrohm.com]
- 4. d-nb.info [d-nb.info]
- 5. pcimag.com [pcimag.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 11. epoxyclasses.com [epoxyclasses.com]
- 12. primaloc.com [primaloc.com]
- 13. Curing Methods of Cycloaliphatic Epoxy Resins | TetraWill Technical Guide [tetrawill.com]
- 14. epotek.com [epotek.com]
- 15. researchgate.net [researchgate.net]
- 16. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 17. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 18. What Is The Ratio Of Epoxy and Hardener?_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]
- 19. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. products.evonik.com [products.evonik.com]
Technical Support Center: Exotherm Control in PACM-Based Epoxy Systems
Welcome to the Technical Support Center for p-Aminocyclohexylmethane (PACM) based epoxy systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing the exothermic reaction during the curing process. Uncontrolled exotherms can compromise the integrity of your materials, leading to defects and inconsistent results. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and repeatable outcomes in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Exotherm Issues
An uncontrolled exothermic reaction can manifest in various ways, from subtle internal stresses to catastrophic failure of the cured material.[1][2][3][4] This section provides a systematic approach to identifying and addressing common exotherm-related problems.
Q1: My cured PACM-based epoxy is showing cracks and high internal stress. What is the likely cause and how can I fix it?
A1: The presence of cracks and significant internal stress is a classic sign of an excessive and rapid exothermic reaction.[1][2] This occurs when the heat generated by the curing process builds up faster than it can dissipate, leading to large temperature gradients within the material.[2][4] As the epoxy cools and shrinks, these temperature differences create stresses that can exceed the material's strength, resulting in cracking.[1][2]
Troubleshooting Steps:
-
Reduce Batch Size: The volume of mixed epoxy is a primary driver of heat generation.[1][5] Working with smaller, more manageable batches minimizes the total heat produced during curing.[1][3][5]
-
Implement a Staged Pouring Protocol: For larger applications, pour the epoxy in multiple, thinner layers.[2][3][6] Allow each layer to partially cure and cool before applying the next. This dissipates heat more effectively and reduces the overall thermal mass.[3][6]
-
Optimize the Curing Temperature: While PACM-based systems can be cured at various temperatures, starting with a lower initial cure temperature can slow down the reaction rate and reduce the peak exotherm.[2][7] A subsequent post-cure at a higher temperature can then be used to ensure full cross-linking and achieve optimal material properties.[8][9]
-
Utilize Heat Sinks: Incorporate materials with high thermal conductivity, such as metal molds or fixtures, to draw heat away from the curing epoxy.[2][6][10] High-density fillers can also act as internal heat sinks.[2][6]
Q2: The surface of my cured epoxy has a wavy or uneven finish. Could this be related to the exotherm?
A2: Yes, an uneven surface finish can be a direct consequence of a poorly controlled exotherm. Rapid, localized heating can cause variations in viscosity and cure rate across the surface, leading to ripples, dimples, or an "orange peel" effect. This is particularly common in larger surface area applications where heat dissipation may be inconsistent.
Troubleshooting Steps:
-
Ensure Uniform Mixing: Incomplete mixing can lead to localized areas with a higher concentration of curing agent, resulting in "hot spots" with accelerated curing and higher exotherms. Ensure the resin and PACM hardener are thoroughly and evenly mixed.
-
Control Ambient Temperature: Maintain a consistent ambient temperature throughout the curing process.[3][11][12] Avoid drafts or direct sunlight, which can cause localized temperature fluctuations.[11]
-
Disperse the Mixture Quickly: After mixing, pour the epoxy onto the substrate or into the mold promptly.[5][13] Letting the mixed epoxy sit in a concentrated mass in the mixing container allows heat to build up, accelerating the reaction before it is even applied.[2][5]
-
Consider a Slower Curing Formulation: While PACM offers a good balance of properties, if surface finish is critical and exotherm is a persistent issue, consider a formulation with a slower amine curing agent to allow for a more controlled and even cure.[2]
Q3: My PACM-epoxy mixture is hardening too quickly, significantly reducing my working time (pot life). How can I extend it?
A3: A drastically shortened pot life is a clear indication that the exothermic reaction is proceeding too rapidly.[1][2] The heat generated accelerates the curing process in a feedback loop, causing the epoxy to gel and solidify prematurely.[2][4][5]
Troubleshooting Steps:
-
Work in a Cooler Environment: The rate of an epoxy curing reaction is highly dependent on temperature.[2][12] For every 10°C (18°F) increase in temperature, the pot life is roughly halved.[2][12] Working in a cooler environment will slow down the reaction and extend your working time.[2][3]
-
Use a Wider, Shallower Mixing Container: Spreading the mixed epoxy out in a shallow container increases the surface area-to-volume ratio, allowing for better heat dissipation and a longer pot life.[2][6][13]
-
Pre-cool the Resin and Hardener: In warmer climates, consider storing your PACM hardener and epoxy resin in a cool place before use. However, be mindful that lower temperatures will increase the viscosity, which may affect mixing and pouring.
-
Split into Smaller Batches: As mentioned previously, mixing smaller quantities of epoxy at a time is a highly effective way to control the exotherm and extend the pot life of each individual batch.[1][3][14]
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of PACM-based epoxy systems in relation to exotherm control.
Q4: What is PACM and why is it used as an epoxy curing agent?
A4: p-Aminocyclohexylmethane (PACM), also known as 4,4'-Diaminodicyclohexylmethane, is a cycloaliphatic amine used as a high-performance curing agent for epoxy resins.[15][16] Its key advantages include:
-
Excellent Color Stability: PACM-based formulations offer good transparency and resistance to yellowing, making them suitable for clear coatings and castings.[15][17]
-
Good Balance of Pot-Life and Reactivity: Compared to some other cycloaliphatic amines, PACM provides a longer pot-life with reduced heat development, without negatively impacting the final hardness.[15]
-
High Mechanical Strength and Chemical Resistance: Cured PACM-epoxy systems exhibit superior mechanical properties and good resistance to various chemicals.[15][17]
Q5: How does the mix ratio of PACM to epoxy resin affect the exotherm?
A5: The mix ratio is a critical parameter that directly influences the reaction rate and the total amount of heat generated.[1] It is crucial to strictly adhere to the manufacturer's recommended mix ratio. An off-ratio mix can lead to an incomplete or overly rapid reaction. An excess of the amine curing agent, for instance, can in some cases accelerate the reaction and increase the exotherm.
Q6: Can I use fillers to control the exotherm in my PACM-epoxy system?
A6: Yes, fillers can be an effective way to manage the exotherm.
-
Thermally Conductive Fillers: Fillers with high thermal conductivity, such as alumina or boron nitride, can help dissipate heat throughout the mixture, reducing the peak exotherm temperature.[10][18]
-
Inert Fillers: Even inert fillers can help by reducing the volume of reactive epoxy in the mixture, thereby lowering the total heat generated.[2][6]
However, it is important to note that some low-density fillers can act as insulators, trapping heat and potentially worsening the exotherm.[2][6] The effect of a filler on the exotherm should be carefully evaluated for each specific formulation.
Q7: Is it possible to monitor the exotherm during my experiment?
A7: Yes, monitoring the temperature profile of the curing epoxy is highly recommended for process control and optimization.
-
Thermocouples: Placing thermocouples at various points within the epoxy can provide real-time temperature data. This method, however, is invasive.[19]
-
Infrared (IR) Thermography: Non-contact IR cameras can be used to monitor the surface temperature of the curing epoxy, providing a detailed thermal map of the reaction.[19]
-
Dielectric Analysis (DEA): This technique measures changes in the electrical properties of the epoxy as it cures, which can be correlated with the reaction progress and exotherm.[20]
Experimental Protocols and Data
Protocol 1: Staged Curing for Thick Castings
This protocol is designed to minimize thermal stress in large-volume PACM-epoxy castings.
-
Preparation: Ensure the mold and all materials are at a controlled ambient temperature (ideally 20-25°C).
-
First Layer: Mix a small batch of the PACM-epoxy system, sufficient for a layer of no more than 1 cm thickness.
-
Pour and Monitor: Pour the first layer into the mold. Monitor the temperature using a non-contact IR thermometer.
-
Peak Exotherm: Allow the layer to cure until the exotherm has peaked and the temperature begins to drop.[2][6]
-
Subsequent Layers: Once the previous layer has cooled sufficiently (e.g., to below 40°C), mix and pour the next layer.
-
Repeat: Continue this process until the desired thickness is achieved.
-
Post-Cure: After the final layer has gelled, subject the entire casting to a post-cure cycle as recommended by the manufacturer to ensure complete cross-linking.
Table 1: Factors Influencing Exotherm in PACM-Epoxy Systems
| Factor | Effect on Exotherm | Mitigation Strategy |
| Batch Volume | Larger volume leads to higher heat buildup.[1][5] | Mix smaller batches or use a wider, shallower mixing container.[1][2] |
| Ambient Temperature | Higher ambient temperature accelerates the reaction and increases the exotherm.[5][21] | Work in a controlled, cooler environment (e.g., 20-25°C).[2][3][11] |
| Casting Thickness | Thicker castings trap more heat, leading to a higher internal temperature.[3][21] | Pour in multiple thin layers, allowing each to cool before adding the next.[2][3][6] |
| Curing Agent Reactivity | More reactive curing agents generate heat more quickly. | Select a PACM-based hardener with a suitable pot life for your application.[15] |
| Mold Material | Insulating molds (e.g., plastic, wood) trap heat, while conductive molds (e.g., metal) dissipate it.[10][21] | Use molds made of thermally conductive materials to act as a heat sink.[2][6] |
Visualizations
Diagram 1: Factors Influencing Exotherm Control
References
- 1. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 2. epoxyworks.com [epoxyworks.com]
- 3. justresin.com.au [justresin.com.au]
- 4. Epoxy Exothermic Reaction - INCURE INC. [incurelab.com]
- 5. Why Epoxy Resins Get Hot and How to Manage It - INCURE INC. [incurelab.com]
- 6. westsystem.com [westsystem.com]
- 7. mdpi.com [mdpi.com]
- 8. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. crosslinktech.com [crosslinktech.com]
- 11. bondcraftor.com [bondcraftor.com]
- 12. truecomposites.com [truecomposites.com]
- 13. youtube.com [youtube.com]
- 14. resiners.com [resiners.com]
- 15. Epoxy hardeners: advantages of PACM-based formulations - Paint & Coatings Italy [paint-coatings.it]
- 16. composites.evonik.com [composites.evonik.com]
- 17. Luna-cure® MACM & PACM: Epoxy Resin Hardeners by DKSH [dkshdiscover.com]
- 18. Heat Dissipating Material | Products | Resonac Ceramics Corporation [rce.resonac.com]
- 19. infratec.eu [infratec.eu]
- 20. synthesites.com [synthesites.com]
- 21. youtube.com [youtube.com]
effect of temperature and humidity on 4,4'-Methylenedicyclohexanamine curing
Technical Support Center: Curing with 4,4'-Methylenedicyclohexanamine
A Guide for Researchers and Application Scientists
Welcome to the technical support resource for this compound, a versatile cycloaliphatic amine curing agent. Also known as PACM or Bis(p-aminocyclohexyl)methane, this hardener is widely used to achieve high-performance epoxy systems with excellent mechanical strength and thermal stability.[1] However, its reactivity and the final properties of the cured system are highly sensitive to environmental conditions, particularly temperature and humidity.
This guide is designed to provide you, the researcher and scientist, with a clear understanding of the causal relationships between your curing environment and experimental outcomes. We will explore common issues in a question-and-answer format, offering not just solutions but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a curing agent?
This compound is a cycloaliphatic diamine with the chemical formula CH₂(C₆H₁₀NH₂)₂.[2] It serves as a hardener or curing agent for epoxy resins. The molecule has two primary amine groups, each attached to a cyclohexane ring. These amine groups are the reactive sites that interact with the epoxide groups of the resin.
The curing process is a polyaddition reaction where the hydrogen atoms on the amine groups open the epoxy rings, forming a highly cross-linked, three-dimensional thermoset polymer network. This robust structure is what imparts desirable properties like high mechanical strength, chemical resistance, and a high glass transition temperature (Tg) to the final material.[1]
Q2: What is the fundamental curing mechanism with an epoxy resin?
The primary reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxy ring. This reaction opens the ring and forms a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group. Since this compound is a diamine, each molecule has four reactive amine hydrogens, allowing it to bond with four epoxy groups and create a dense, cross-linked network.
Caption: Epoxy-Amine Curing Reaction Pathway.
Troubleshooting Guide: Environmental Effects
Ambient conditions can dramatically influence the curing reaction, leading to a range of defects. The most common issues are related to a surface phenomenon known as "amine blush."
Q3: My cured sample surface is cloudy, greasy, or has a waxy film. What is happening?
This is a classic symptom of Amine Blush . Amine blush is not a failure of the bulk material to cure but rather a surface defect.[3][4] It occurs when the amine curing agent at the surface reacts with moisture (H₂O) and carbon dioxide (CO₂) from the atmosphere instead of with the epoxy resin.[5][6] This side reaction forms ammonium carbamates or bicarbonates, which are deposited on the surface as a hazy, waxy, or oily film.[6][7]
Scientific Explanation: Amine curing agents are hygroscopic, meaning they readily attract and absorb moisture from the air.[4][8] When humidity is high, water molecules are abundant at the curing surface. These water molecules can react with the primary and secondary amines, which in the presence of atmospheric CO₂, form carbamate salts.[9] This reaction is competitive with the desired epoxy-amine reaction. If environmental conditions favor the blush reaction, a significant portion of the surface amines will be consumed in this side reaction, leading to the observed film and an incompletely cured surface layer.
Caption: Formation of Amine Blush at the Curing Surface.
Q4: Why is my epoxy curing much slower than expected, or not achieving full hardness?
Slow or incomplete curing is typically caused by low ambient temperatures, high humidity, or a combination of both.
-
Effect of Low Temperature: The epoxy-amine curing reaction is an exothermic process that is highly dependent on temperature.[10] Lowering the temperature slows down the molecular motion of the reactants, significantly reducing the reaction rate.[11] A general rule of thumb is that for every 10°C (18°F) decrease in temperature, the cure time can double.[12] If the temperature is too low, the reaction may stall before reaching full cross-linking, resulting in a partially cured, tacky material with a low glass transition temperature (Tg).[13][14]
-
Effect of High Humidity: While primarily known for causing blush, high humidity can also slow the bulk curing process. Excessive moisture absorbed into the epoxy-amine mixture can interfere with the primary curing reaction pathways, leading to extended cure times.[11][15]
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Common Curing Defects.
Q5: How can I prevent these curing issues from occurring in my experiments?
Prevention is centered on controlling the curing environment and ensuring proper technique.
| Parameter | Recommended Range | Potential Defects Outside Range |
| Ambient Temperature | 21-25°C (70-77°F) | < 18°C (65°F): Significantly slowed cure, increased risk of amine blush, incomplete cure.[11] > 30°C (86°F): Reduced pot life, potential for uncontrolled exothermic reaction leading to cracks or yellowing.[10] |
| Relative Humidity (RH) | < 60% (ideally < 50%) | > 60% RH: High risk of amine blush, cloudy finish, extended cure times.[15][16] |
| Surface Temperature | At least 3°C (5°F) above the dew point | At or below dew point: Condensation will form on the surface, guaranteeing moisture contamination and amine blush.[4] |
Key Preventative Actions:
-
Environmental Control: Conduct curing in a temperature and humidity-controlled room or environmental chamber. Use dehumidifiers to lower air moisture.[16]
-
Elevated Temperature Cure: If ambient control is difficult, performing an elevated temperature cure (force curing) can accelerate the epoxy-amine reaction, making it outpace the blush-forming side reaction.[5] However, avoid direct-fired gas heaters, which produce CO₂ and water vapor.[6]
-
Accurate Mixing: Ensure the resin and curing agent are mixed at the precise stoichiometric ratio recommended by the manufacturer. Off-ratio mixing can lead to incomplete curing.[9]
-
Ventilation: Ensure good air circulation to help remove moisture and heat, but avoid strong, direct drafts that could cool the surface rapidly.[3]
Experimental Protocols
Protocol 1: Remediation of Amine Blush on a Cured Surface
This protocol describes how to remove the carbamate film from a cured surface to restore appearance and prepare it for subsequent coating or analysis.
Materials:
-
Clean, lint-free cloths
-
Warm water
-
Mild soap or detergent
-
Isopropyl alcohol (optional)
-
Fine-grit sandpaper (e.g., 400 grit or higher, if necessary)
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Initial Wash: Thoroughly wash the surface with warm, soapy water.[17] The carbamate salts that constitute the blush are water-soluble.
-
Rinse: Rinse the surface completely with clean water to remove all soap residue.
-
Dry: Dry the surface completely with a clean, lint-free cloth. Allow it to air dry for at least one hour to ensure all moisture has evaporated.
-
Solvent Wipe (Optional): For persistent greasy residue, wipe the surface with a cloth dampened with isopropyl alcohol. Note: Harsh solvents like acetone are generally ineffective against amine blush.[5]
-
Assess the Surface: Inspect the surface for clarity and gloss. If the blush is gone and the surface is no longer tacky, the remediation is successful.
-
Mechanical Removal (If Necessary): If the blush has caused permanent cloudiness or if the surface remains slightly uneven, light sanding may be required.
-
Wet-sand the surface with a fine-grit sandpaper until the surface is smooth and uniform.
-
Clean the surface again using the steps above to remove all sanding residue.
-
A new topcoat of epoxy may be applied at this stage if required.
-
Protocol 2: Verifying Cure State with Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the glass transition temperature (Tg) and assess the degree of cure. An incompletely cured sample will exhibit a lower-than-expected Tg and may show a residual exothermic reaction during the DSC scan.[13]
Objective: To measure the Tg of a cured sample and identify any residual cure.
Procedure:
-
Sample Preparation: Carefully extract a small sample (5-10 mg) from the bulk of the cured material. Avoid surface material if amine blush is suspected. Place the sample into a hermetically sealed aluminum DSC pan.
-
DSC Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Ramp 1 (Initial Heat): Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., 180°C) at a controlled rate (e.g., 10°C/min). This scan will reveal the initial Tg and any residual exotherm (heat release) from ongoing curing.
-
Ramp 2 (Cool): Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Ramp 3 (Reheat): Heat the sample again through the same temperature range at the same rate (10°C/min). The Tg observed on this second heat ramp represents the ultimate Tg of the fully cured material.[18]
-
-
Data Analysis:
-
Determine Tg: The Tg is identified as a step-change in the heat flow curve. It is typically reported as the midpoint of this transition.[14]
-
Assess Degree of Cure:
-
If the Tg from the first and second heat ramps are nearly identical, the sample was fully cured initially.
-
If the Tg of the second heat ramp is significantly higher than the first, the sample was not fully cured, and the additional heating in the DSC completed the reaction.
-
The presence of an exothermic peak after the initial Tg on the first heat ramp is direct evidence of residual, unreacted material.
-
-
| Observation from DSC | Interpretation |
| Single Tg on 1st heat, no exotherm | Sample is fully cured. |
| Tg on 1st heat, followed by an exotherm | Sample is under-cured. |
| Tg on 2nd heat > Tg on 1st heat | Sample was under-cured and was fully cured during the 1st heating ramp. |
References
- 1. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 3. artline-resin.eu [artline-resin.eu]
- 4. meridianadhesives.com [meridianadhesives.com]
- 5. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 6. vichem.vn [vichem.vn]
- 7. tri-iso.com [tri-iso.com]
- 8. specialchem.com [specialchem.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. astrochemical.com [astrochemical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epotek.com [epotek.com]
- 14. epotek.com [epotek.com]
- 15. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 16. craft-resin.com [craft-resin.com]
- 17. craft-resin.com [craft-resin.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Toughness of Epoxy Resins Cured with 4,4'-Methylenedicyclohexanamine
Welcome to the technical support center for epoxy resin systems. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with epoxy resins cured with 4,4'-Methylenedicyclohexanamine (also known as PACM or MACM) and are seeking to improve the fracture toughness of these materials. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenges encountered in this specialized area of polymer science.
I. Frequently Asked Questions (FAQs)
Q1: Why are epoxy resins cured with this compound often brittle?
Epoxy resins, when cured, form a three-dimensional, highly cross-linked network.[1] This dense network structure, while providing excellent properties like high strength, chemical resistance, and dimensional stability, restricts the mobility of the polymer chains.[2] The curing agent, this compound, is a cycloaliphatic amine that contributes to a rigid polymer backbone.[3][4][5] The combination of a high cross-link density and a rigid chemical structure leads to low resistance to crack initiation and propagation, resulting in a brittle material.[6][7]
Q2: What are the primary strategies for improving the toughness of these epoxy systems?
The most common and effective strategies involve incorporating a second phase of a toughening agent into the epoxy matrix.[2][8][9] These agents create microscopic domains that can absorb and dissipate the energy from an impact or a growing crack, thus preventing catastrophic failure. The main categories of toughening agents include:
-
Liquid Rubbers: Such as carboxyl-terminated butadiene acrylonitrile (CTBN), which phase-separate during curing to form rubbery particles.[6][10]
-
Core-Shell Particles: These are pre-formed particles with a soft, rubbery core and a hard shell that is compatible with the epoxy matrix.[1][10]
-
Thermoplastics: High-performance thermoplastics like polyether sulfone (PES) can be blended with the epoxy resin.[10]
-
Nanoparticles: Fillers like nanosilica, carbon nanotubes, and graphene can also enhance toughness.[6]
Q3: How do toughening agents affect other material properties like the glass transition temperature (Tg)?
The effect on Tg depends on the type of toughener used. Flexibilizers, which are designed to lower the cross-link density or introduce more flexible structures, will invariably decrease the Tg.[2] However, true tougheners aim to improve fracture properties while maintaining the thermomechanical performance of the matrix resin.[2]
-
Liquid rubbers can sometimes cause a slight reduction in Tg due to some level of mixing with the epoxy matrix.
-
Core-shell particles and thermoplastics , when properly phase-separated, generally have a minimal impact on the Tg of the epoxy matrix.[2]
-
Nanoparticles can sometimes even increase the Tg by restricting the mobility of the polymer chains at the particle-matrix interface.
Q4: What is a typical loading percentage for toughening agents?
The optimal loading percentage varies depending on the specific toughener and the desired balance of properties. Generally, for rubber-based tougheners, a volume fraction of 10-20% can lead to a significant 10- to 20-fold increase in fracture energy.[7] For nanoparticles, the loading is typically much lower, often in the range of 0.1-5 wt%, to avoid issues with aggregation and viscosity.[9][11]
Q5: Are there specific processing challenges when incorporating tougheners?
Yes, the primary challenge is achieving a uniform and homogeneous dispersion of the toughening agent within the epoxy resin.[6] Poor dispersion can lead to agglomerates that act as stress concentrators, potentially reducing the toughness instead of improving it. High shear mixing, sonication, and the use of compatibilizers or surface-functionalized particles are common techniques to overcome these challenges. Additionally, the incorporation of tougheners can significantly increase the viscosity of the resin, which may require adjustments to processing parameters such as temperature and pressure.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced fracture toughness after adding a toughener. | 1. Poor dispersion/agglomeration of the toughening agent: Agglomerates act as defects. 2. Poor interfacial adhesion: A weak bond between the toughener and the epoxy matrix prevents efficient stress transfer. 3. Incorrect particle size: The toughening mechanism is often dependent on the particle size. | 1. Improve mixing: Use high-shear mixing or sonication. For nanoparticles, consider a solvent-based dispersion method followed by solvent evaporation. 2. Use a coupling agent or surface-functionalized toughener: Silane coupling agents can improve the interface between inorganic fillers and the epoxy.[7] For rubber particles, ensure they have reactive end groups (e.g., carboxyl or amine) that can co-react with the epoxy or curing agent.[10] 3. Select a toughener with the optimal particle size for your system: The ideal size is typically in the range of 0.1 to 5 µm for rubber particles.[10] |
| Significant decrease in glass transition temperature (Tg). | 1. Plasticization of the epoxy matrix: The toughening agent is partially or fully dissolved in the epoxy matrix instead of forming a distinct second phase. 2. Use of a flexibilizer instead of a toughener: Flexibilizers are designed to lower the Tg.[2] | 1. Promote phase separation: Adjust the curing temperature profile. A slower cure can sometimes allow more time for phase separation to occur. Ensure the chosen toughener has limited miscibility with the cured epoxy. 2. Choose a different toughening agent: Opt for pre-formed core-shell particles or a high-Tg thermoplastic that is less likely to plasticize the matrix. |
| Phase separation or aggregation of toughening particles. | 1. Incompatibility between the toughener and the epoxy resin. 2. Incorrect curing conditions: The curing rate can influence the morphology of the phase-separated domains. | 1. Use a compatibilizer or a toughener with a surface chemistry compatible with the epoxy. For example, the shell of a core-shell particle should be miscible with the liquid epoxy. 2. Optimize the curing cycle: Experiment with different cure temperatures and ramp rates to control the phase separation process. |
| Inconsistent mechanical property results. | 1. Non-uniform dispersion of the toughener. 2. Variations in curing: Incomplete or inconsistent curing can lead to variable cross-link densities.[12] 3. Improper specimen preparation: Voids or surface flaws in the test specimens can lead to premature failure. | 1. Standardize the mixing protocol: Ensure consistent mixing time, speed, and temperature for every batch. 2. Precisely control the curing process: Use a programmable oven and monitor the temperature throughout the cure cycle. Ensure the stoichiometric ratio of epoxy to curing agent is accurate.[13] 3. Degas the mixture before curing: Use a vacuum chamber to remove entrapped air bubbles. Follow standardized procedures (e.g., ASTM) for specimen machining and testing. |
III. Experimental Protocols & Methodologies
Protocol 1: Incorporation of Core-Shell Rubber (CSR) Particles
This protocol describes the steps for toughening a DGEBA-based epoxy resin cured with this compound using pre-formed core-shell rubber particles.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (EEW 182-192 g/eq)
-
This compound (PACM) curing agent
-
Core-shell rubber (CSR) particles dispersed in epoxy resin (e.g., 25 wt% CSR masterbatch)
Procedure:
-
Calculate Stoichiometry: Determine the required amounts of epoxy resin, CSR masterbatch, and PACM curing agent based on the desired final CSR concentration and a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.
-
Pre-heating and Mixing:
-
Preheat the DGEBA resin and the CSR masterbatch to 60-70°C to reduce their viscosity.
-
Add the required amount of CSR masterbatch to the DGEBA resin.
-
Mechanically stir the mixture at 300-500 rpm for 1-2 hours at 70°C to ensure a homogeneous dispersion of the CSR particles.
-
-
Degassing: Place the mixture in a vacuum oven at 70°C for approximately 30 minutes or until all visible air bubbles are removed.
-
Addition of Curing Agent:
-
Cool the mixture to approximately 50°C.
-
Add the pre-heated (50°C) stoichiometric amount of PACM curing agent.
-
Stir thoroughly for 5-10 minutes, ensuring the mixture is uniform. Be careful not to introduce excessive air bubbles.
-
-
Final Degassing: Briefly degas the final mixture under vacuum for 5-10 minutes.
-
Casting and Curing:
-
Pour the mixture into pre-heated molds treated with a mold release agent.
-
Cure the samples in a programmable oven. A typical cure cycle might be 2 hours at 80°C followed by 3 hours at 150°C. Note: The optimal cure cycle should be determined experimentally.
-
-
Post-Curing and Specimen Preparation:
-
Allow the samples to cool slowly to room temperature inside the oven to minimize residual thermal stresses.
-
Demold the samples and prepare them for mechanical testing according to relevant ASTM standards (e.g., ASTM D5045 for fracture toughness).
-
Visualization of Toughening Mechanisms & Workflow
Toughening Mechanisms in Particle-Modified Epoxies
The presence of a dispersed toughening phase introduces several energy-dissipating mechanisms that impede crack propagation.
Caption: Key energy dissipation mechanisms initiated by toughening particles.
General Experimental Workflow
The following diagram outlines the typical workflow for preparing and characterizing toughened epoxy resins.
References
- 1. Simultaneous reinforcement and toughening methods and mechanisms of thermosets: a review - Materials Horizons (RSC Publishing) DOI:10.1039/D5MH01385B [pubs.rsc.org]
- 2. The Need for Tougheners in Thermosets - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. 4,4'-Methylenebis(2-methylcyclohexylamine) [myskinrecipes.com]
- 5. 4,4′-メチレン-ビス(シクロヘキシルアミン) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) DOI:10.1039/C5NR01354B [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptc.tamu.edu [ptc.tamu.edu]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
- 13. pcimag.com [pcimag.com]
Technical Support Center: Optimization of Post-Curing for PACM-Based Epoxy Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for p-Aminocyclohexylmethane (PACM) based epoxy systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical post-curing process. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot issues and optimize your results with confidence.
Fundamentals: Why Post-Curing is Crucial for PACM Systems
p-Aminocyclohexylmethane (PACM) is a cycloaliphatic amine widely used as a high-performance curing agent for epoxy resins.[1][2] Its popularity stems from the excellent properties it imparts to the final thermoset, including superior color stability, a favorable balance of pot-life and reactivity, and robust chemical resistance.[1]
However, the initial curing phase at ambient or moderately elevated temperatures often results in an incomplete reaction. The polymer network is formed, but it has not yet reached its maximum cross-link density. Post-curing—the process of heating the material to a temperature higher than the initial cure temperature for a specific duration—is essential to drive the curing reaction to completion.[3][4] This step is critical for maximizing the final properties of the thermoset, most notably the glass transition temperature (Tg), mechanical strength, and chemical stability.[3][4][5] An optimized post-cure ensures the formation of a strong, homogeneously cross-linked polymer network.[3][6]
Caption: Curing process workflow for PACM-based epoxy systems.
Troubleshooting Guide: Common Post-Curing Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My cured sample surface is still tacky or soft. What went wrong?
Answer: A tacky or soft surface is the most common indicator of an incomplete cure. The polymerization reaction has not proceeded to the point of forming a solid, cross-linked network.[7]
-
Primary Cause: Sub-Optimal Thermal Conditions. The vast majority of curing problems are temperature-related.[8] Most epoxy systems, including those with PACM, require a minimum temperature to cure effectively. If the ambient or initial cure temperature is too low, the reaction will stall.[9][10] Post-curing provides the necessary thermal energy to overcome these limitations and complete the cross-linking.
-
Secondary Cause: Incorrect Stoichiometry or Mixing. An off-ratio mix of resin and hardener is a frequent culprit. Adding extra hardener will not speed up the cure; it disrupts the chemical balance and prevents a full cure.[11] Likewise, inadequate mixing (less than 3-5 minutes, failing to scrape sides and bottom of the container) will leave unreacted components, resulting in soft or sticky spots.[10]
-
Troubleshooting Steps:
-
Verify Mix Ratio: Double-check the manufacturer's recommended mix ratio by weight. Use a calibrated digital scale for accuracy.[11]
-
Review Mixing Protocol: Ensure you are mixing thoroughly for the recommended time, systematically scraping the container's sides and bottom.[10]
-
Implement a Post-Cure Cycle: If the material is correctly mixed but still tacky, it almost certainly requires a post-cure. Move the sample to an oven and apply a post-cure schedule (e.g., start with 125°C for 30-60 minutes). This will often resolve the issue by driving the residual reaction.[3]
-
Check Material Age: Expired resin or hardener can lose reactivity. If in doubt, mix a small test batch to verify it cures as expected before committing to a larger experiment.[10]
-
Question 2: The final material is brittle and fractures easily. How can I improve its toughness?
Answer: Brittleness in epoxy thermosets is typically due to a highly, but perhaps inhomogeneously, cross-linked structure or internal stresses.[12] The post-curing conditions are paramount in controlling the final network structure and, consequently, the mechanical properties.
-
Causality: The relationship between post-curing and toughness is complex. While post-curing increases cross-link density, which generally enhances strength and stiffness, an excessively high temperature or rapid heating rate can create a stressed, non-uniform network, leading to brittleness.[13] Research has shown that a moderate initial cure followed by a high-temperature post-cure can yield a thermoset with a more balanced performance, featuring both high strength and improved toughness due to the formation of a more homogeneous structure.[3][6]
-
Optimization Strategy:
-
Lower the Initial Cure Temperature: Avoid excessively high initial cure temperatures that can lead to rapid gelation and vitrification, trapping unreacted groups and creating a heterogeneous network.[13] Curing at a moderate temperature (e.g., 80°C) allows for more molecular mobility before gelation.[3]
-
Optimize Post-Cure Temperature: Post-curing at a temperature significantly above the initial Tg is necessary to achieve full conversion. However, extremely high temperatures can lead to thermal degradation.[14] A systematic study is the best approach (see Section 4).
-
Control Ramp Rates: Use a gradual heating and cooling ramp rate (e.g., 3-5 °C/minute) for your post-cure cycle. This minimizes the buildup of internal stresses that can contribute to brittleness.
-
Question 3: My clear PACM system has turned yellow after post-curing. How can I prevent this?
Answer: While PACM-based systems are known for their excellent color stability, yellowing can still occur, primarily due to thermal degradation or oxidation at elevated temperatures.[1]
-
Mechanism of Yellowing: High temperatures provide the energy to break down polymer chains, leading to the formation of chromophores (color-causing molecules).[15] Oxidation, where oxygen from the air reacts with the polymer network, is another major cause, and this process is accelerated at high temperatures.[16]
-
Mitigation Strategies:
-
Avoid Excessive Temperatures: This is the most critical factor. Determine the minimum post-cure temperature required to achieve your desired Tg and mechanical properties, and do not exceed it significantly. Prolonged exposure to very high temperatures (e.g., >180°C) can induce yellowing.[14][17]
-
Use an Inert Atmosphere: If your application is highly sensitive to color, consider performing the post-cure in a nitrogen-purged or vacuum oven. This eliminates oxygen and significantly reduces oxidative yellowing.[18]
-
Check for Contaminants: Impurities in the resin or hardener, such as residual phenols or amines from manufacturing, can catalyze yellowing reactions during the cure.[15] Always use high-purity materials from reputable suppliers.
-
Question 4: The measured Glass Transition Temperature (Tg) is lower than expected. How do I increase it?
Answer: The Tg is a direct indicator of the degree of cure and cross-link density. A low Tg confirms that the epoxy network has not fully formed.[19]
-
Scientific Principle: Post-curing is the most effective way to maximize Tg. By heating the material above its current Tg, molecular mobility is restored, allowing the remaining unreacted epoxy and amine groups to find each other and complete the cross-linking reaction.[3][4] This process continues until the Tg approaches the post-cure temperature or the reaction is fully complete.
-
Corrective Actions:
-
Increase Post-Cure Temperature: The post-cure temperature should be set higher than the target Tg. A good rule of thumb is to post-cure at least 20-30°C above the Tg measured after the initial cure.
-
Increase Post-Cure Duration: If increasing the temperature is not feasible (e.g., due to yellowing concerns), extending the post-cure time can also help advance the cure, although temperature has a more significant effect.
-
Analytical Verification: Use Differential Scanning Calorimetry (DSC) to confirm the cure state. An incompletely cured sample will show a residual heat of reaction (an exothermic peak) after the glass transition. The absence of this peak indicates a complete cure.[20][21]
-
Caption: Relationship between post-curing and material properties.
Experimental Protocol: A Systematic Approach to Optimizing Post-Curing Conditions
This protocol outlines a methodical approach to determine the ideal post-curing schedule for your specific PACM-based epoxy system and application requirements.
Objective: To identify the optimal post-cure temperature and time to maximize the glass transition temperature (Tg) and mechanical performance without causing thermal degradation.
Materials & Equipment:
-
Epoxy Resin and PACM Hardener
-
Digital Scale (±0.01g accuracy)
-
Mixing Containers and Stirring Rods
-
Silicone Molds for test specimens
-
Programmable Laboratory Oven
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA) or Universal Testing Machine
Methodology:
-
Preparation of Samples:
-
Accurately weigh the epoxy resin and PACM hardener according to the stoichiometric ratio provided by the manufacturer.
-
Mix the components thoroughly for at least 3-5 minutes, ensuring to scrape the sides and bottom of the container multiple times.
-
Pour the mixed system into silicone molds appropriate for DSC and DMA/tensile testing.
-
Remove any bubbles using a vacuum chamber or by gently passing a heat gun over the surface.
-
-
Standardized Initial Cure:
-
Cure all samples under a standardized initial condition. A common starting point is 80°C for 1 hour .[3] This ensures all samples begin the post-cure process from an identical baseline.
-
-
Post-Curing Matrix:
-
Divide the samples into groups to be tested in a matrix of post-cure temperatures and times. A good starting matrix is:
-
Temperatures: 125°C, 150°C, 180°C
-
Times: 30 minutes, 60 minutes, 120 minutes
-
-
Include a control group that receives no post-cure.
-
Program the oven with a controlled ramp rate (e.g., 5°C/min) for both heating and cooling to minimize thermal shock.
-
-
Characterization:
-
Visual Inspection: Examine all samples for defects like yellowing, cracking, or warping.
-
DSC Analysis: Use DSC to measure the Tg of each sample. Also, look for any residual exothermic activity, which indicates an incomplete cure.[22]
-
Mechanical Testing: Use DMA to determine the storage modulus (E') and tan delta peak (another measure of Tg). Alternatively, perform flexural or tensile tests on a universal testing machine to measure properties like flexural modulus and strength.[3][21]
-
-
Data Analysis and Optimization:
-
Compile the results into a table for easy comparison (see Table 1).
-
Plot Tg and mechanical strength as a function of post-cure temperature and time.
-
Identify the "knee" of the curve, where properties begin to plateau. The optimal condition is typically the one that achieves >95% of the maximum properties in the shortest time and at the lowest temperature to save energy and prevent degradation.
-
Data Presentation: Example Optimization Results
The following table illustrates hypothetical, yet representative, data from the optimization protocol described above.
Table 1: Effect of Post-Curing Conditions on PACM-Epoxy Properties (Initial Cure: 80°C for 1h)
| Post-Cure Temp (°C) | Post-Cure Time (min) | Tg (°C, via DSC) | Flexural Strength (MPa) | Visual Appearance |
| Control (None) | 0 | 91 | 77 | Clear, Colorless |
| 125 | 30 | 128 | 115 | Clear, Colorless |
| 125 | 60 | 135 | 120 | Clear, Colorless |
| 125 | 120 | 138 | 122 | Clear, Colorless |
| 150 | 30 | 145 | 124 | Clear, Colorless |
| 150 | 60 | 152 | 128 | Clear, Colorless |
| 150 | 120 | 153 | 129 | Faint Yellow Tint |
| 180 | 30 | 154 | 125 | Slight Yellow Tint |
| 180 | 60 | 154 | 120 (Slight Decrease) | Noticeable Yellowing |
Based on this data, the optimal condition would be 150°C for 60 minutes , as it provides a near-maximum Tg and the highest mechanical strength without significant discoloration.
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for a post-cure cycle if I have no data?
-
A: A common and effective starting point is to post-cure for 1-2 hours at a temperature 20-30°C above the Tg of the material after its initial room-temperature or low-heat cure. You can get an initial Tg estimate from the supplier's technical datasheet.
-
-
Q2: How does the ramp rate (heating/cooling speed) affect my part?
-
A: A fast ramp rate can induce significant thermal gradients and internal stresses, especially in larger or complex-shaped parts. This can lead to warping or micro-cracking. A slower ramp rate (e.g., 2-5°C/min) is always safer and leads to a more stable, stress-free component.
-
-
Q3: Can I achieve a full cure by just waiting longer at room temperature?
-
A: For high-performance systems like PACM-epoxies, no. The reaction becomes "diffusion-limited." As the network builds and the Tg rises towards the ambient temperature, molecular mobility becomes so restricted that the reaction effectively stops, leaving unreacted groups.[3] Thermal energy from a post-cure is required to overcome this barrier.
-
-
Q4: Does post-curing affect chemical resistance?
-
A: Yes, significantly. A higher cross-link density, achieved through a proper post-cure, results in a tighter polymer network with less free volume. This makes it more difficult for solvent molecules to penetrate the material, thus improving overall chemical resistance.[23]
-
References
- 1. Epoxy hardeners: advantages of PACM-based formulations - Paint & Coatings Italy [paint-coatings.it]
- 2. haihangchem.com [haihangchem.com]
- 3. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. horejsi.cz [horejsi.cz]
- 9. What to do if epoxy resin does not cure? - Knowledge [dinuofrp.com]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 12. Enhancement of Epoxy Thermosets with Hyperbranched and Multiarm Star Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.caplinq.com [blog.caplinq.com]
- 16. chillepoxy.com [chillepoxy.com]
- 17. High Temp resin post curing - Can I expect YELLOWING? [talkcomposites.com]
- 18. masepoxies.com [masepoxies.com]
- 19. mdpi.com [mdpi.com]
- 20. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. mdpi.com [mdpi.com]
- 23. nbinno.com [nbinno.com]
Technical Support Center: Viscosity Control for 4,4'-Methylenedicyclohexanamine Formulations
Welcome to the technical support center for 4,4'-Methylenedicyclohexanamine (CAS No. 1761-71-3), a versatile cycloaliphatic amine curing agent commonly known in the industry as PACM.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this compound, with a specific focus on managing and controlling viscosity. Due to its molecular structure, PACM can present handling challenges related to its viscosity, which is a critical parameter influencing everything from processing and application to the final performance of the cured system.[2][3]
This document provides in-depth, experience-driven answers to common issues, detailed protocols, and the scientific rationale behind our recommendations to empower you to optimize your formulations effectively.
Troubleshooting & FAQs: Viscosity Management
Q1: My this compound (PACM) based formulation is too viscous to handle at ambient temperature. What are my primary strategies for viscosity reduction?
A1: High viscosity at room temperature is a common challenge with PACM-based formulations. The primary strategies to mitigate this are thermal control (heating) and formulation modification (using diluents or co-hardeners). The choice depends on your application's specific constraints, such as pot life requirements, desired final properties, and available equipment.
Scientific Rationale: Viscosity is a measure of a fluid's resistance to flow and is governed by intermolecular forces. The bulky, cycloaliphatic structure of PACM leads to significant molecular interactions, resulting in higher viscosity compared to some linear aliphatic amines.
-
Thermal Control: Increasing the temperature provides thermal energy to the molecules, causing them to vibrate more rapidly and move farther apart. This increased molecular distance weakens the intermolecular forces, leading to a significant drop in viscosity.[4][5]
-
Formulation Modification: Adding a lower-viscosity component (a diluent) physically separates the PACM molecules, reducing intermolecular friction. Reactive diluents are particularly useful as they become integrated into the polymer backbone during curing.[6][7]
Below is a decision-making workflow to help select the appropriate strategy.
Caption: Decision tree for addressing high viscosity in PACM formulations.
Q2: How significantly does temperature impact PACM viscosity, and what are the operational trade-offs?
A2: Temperature has an exponential effect on the viscosity of amine formulations. Even a modest increase of 10-20°C can cut the viscosity in half, dramatically improving flow and handling. However, the primary trade-off is a reduction in pot life.
Scientific Rationale: The relationship between temperature and viscosity can often be described by the Arrhenius equation, where the rate of flow is exponentially dependent on temperature.[8] Concurrently, the kinetics of the epoxy-amine curing reaction are also highly temperature-dependent.[9] As you heat the formulation to reduce viscosity, you are also accelerating the cross-linking reaction, which builds molecular weight and, eventually, viscosity, leading to gelation.[10]
Data Presentation: Temperature vs. Viscosity (Illustrative)
| Temperature (°C) | Typical Viscosity (mPa·s or cP) | Pot Life (minutes, illustrative) | Handling Characteristics |
| 25°C (Room Temp) | ~200 - 400 | >120 | Thick, difficult to pour/degas |
| 40°C | ~80 - 150 | ~60 - 90 | Pourable, improved wetting |
| 60°C | ~20 - 50 | <30 | Very fluid, rapid cure onset |
Note: These are illustrative values. Actual viscosity and pot life depend on the specific epoxy resin and formulation stoichiometry. Always perform your own characterization.
Experimental Protocol: Safe Heating Procedure
-
Pre-heat Components Separately: Heat the epoxy resin and the PACM curing agent in separate, sealed containers in a calibrated oven or water bath. Crucially, do not mix them before heating.
-
Equilibrate Temperature: Allow both components to reach the target temperature and equilibrate for at least 30 minutes to ensure uniform heat distribution.
-
Cool Before Mixing (If Necessary): For some applications, it is best to heat the components to lower their viscosity for transfer and then allow them to cool back to a designated mixing temperature before combining. This prevents a dangerously fast reaction.[10]
-
Mix Thoroughly: Combine the components at the desired ratio and mix immediately and thoroughly.
-
Monitor Temperature: Be aware of the exothermic reaction, which will further increase the formulation's temperature and accelerate the cure. For large batches, this can lead to thermal runaway.
Q3: What types of diluents are effective for PACM, and how do they alter the final cured properties?
A3: Diluents are broadly categorized as reactive or non-reactive . For high-performance applications, reactive diluents are strongly preferred because they become a permanent part of the polymer network. Non-reactive diluents, like solvents, are often avoided as they can compromise final properties.
Scientific Rationale:
-
Reactive Diluents: These are typically low-viscosity epoxy-functional molecules (glycidyl ethers) that co-react with the amine hardener.[11][12] Because they are covalently bonded, they are less likely to leach out over time. However, their inclusion alters the polymer chemistry. Monofunctional diluents act as chain terminators, which can increase flexibility but may reduce crosslink density, thermal resistance (Tg), and chemical resistance.[6] Multifunctional diluents can help maintain or even increase crosslink density.[12]
-
Non-Reactive Diluents: These are solvents (e.g., xylene, benzyl alcohol) or plasticizers that physically disrupt molecular chains but do not react.[7][13] While effective at reducing viscosity, they can evaporate during or after cure, causing shrinkage and porosity. If they remain trapped, they can significantly degrade mechanical properties, lower chemical resistance, and reduce the glass transition temperature (Tg).[13]
Data Presentation: Impact of Diluent Type on Formulation Properties
| Diluent Type | Viscosity Reduction | Impact on Tg | Impact on Mechanical Strength | Key Consideration |
| Monofunctional Reactive (e.g., C12-C14 Alkyl Glycidyl Ether) | Excellent | Moderate Reduction | Slight Reduction | Can increase flexibility.[12] |
| Difunctional Reactive (e.g., 1,4-Butanediol Diglycidyl Ether) | Good | Minimal Change | Minimal Change | Maintains high crosslink density. |
| Non-Reactive (Solvent) (e.g., Xylene) | Excellent | Significant Reduction | Significant Reduction | Potential for VOCs, shrinkage, and property degradation.[7] |
| Non-Reactive (Plasticizer) (e.g., Benzyl Alcohol) | Good | Significant Reduction | Reduces hardness, increases flexibility. | Can accelerate the amine-epoxy reaction.[13] |
Q4: Can I blend PACM with other amines to control viscosity and reactivity?
A4: Yes, blending PACM with other amine curing agents is a highly effective and common formulation strategy. This allows you to tailor viscosity, reactivity, pot life, and final cured properties simultaneously.
Scientific Rationale: By creating a blend of curing agents, you can achieve properties that are intermediate to those of the individual components. For instance, blending the relatively viscous and moderately reactive PACM with a low-viscosity, highly flexible amine like a polyetheramine (PEA) can significantly reduce the formulation's initial viscosity while also improving properties like elongation and impact strength.[9][14]
Common Amine Blending Partners for PACM:
-
Polyetheramines (PEAs): Offer very low viscosity, increased flexibility, and can extend pot life.[9]
-
Other Cycloaliphatic Amines (e.g., Isophorone Diamine - IPDA): Can be used to fine-tune reactivity and hardness.
-
Aliphatic Amines (e.g., TETA, DETA): These are highly reactive and can accelerate cure speed, but they also increase the risk of amine blush and reduce color stability.[9][15]
Important Consideration: Stoichiometry When creating an amine blend, you must recalculate the required mix ratio with the epoxy resin based on the Amine Hydrogen Equivalent Weight (AHEW) of the final blend. The AHEW of the blend is the weighted average of the AHEWs of the individual components. Failure to adjust the stoichiometry will lead to an off-ratio cure, resulting in poor and inconsistent final properties.[9]
Q5: What is the standard laboratory procedure for accurately measuring the viscosity of my PACM formulation?
A5: The most common and reliable method for measuring the dynamic viscosity of epoxy and amine formulations is using a rotational viscometer (e.g., Brookfield-type or cone-and-plate). This protocol ensures reproducible and accurate results.
Experimental Protocol: Viscosity Measurement with a Rotational Viscometer
-
System Calibration: Ensure the viscometer is properly calibrated using certified viscosity standards.
-
Sample Preparation: Accurately weigh and combine the epoxy resin and PACM formulation components in a disposable beaker. Mix thoroughly for 2-3 minutes, ensuring homogeneity.
-
Temperature Control: Place the sample in a temperature-controlled water bath or a viscometer with an integrated temperature controller (e.g., a Thermosel). Allow the sample to equilibrate at the target measurement temperature (e.g., 25.0 ± 0.1 °C) for at least 30 minutes. Temperature is the most critical variable.
-
Spindle Selection: Choose a spindle and rotational speed (RPM) that will result in a torque reading between 20% and 80% of the instrument's full-scale range. This is the optimal operating window for accuracy.
-
Measurement: Immerse the selected spindle into the sample up to the immersion mark. Allow the spindle to rotate for 60 seconds to stabilize before recording the viscosity reading (in centipoise, cP, or milliPascal-seconds, mPa·s).
-
Data Recording: Record the sample ID, temperature, spindle number, RPM, torque percentage, and the final viscosity reading.
-
Shear Rate Analysis (Optional but Recommended): Repeat the measurement at several different RPMs to determine if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate).
Caption: Standard experimental workflow for viscosity measurement.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [paint-coatings.it]
- 3. Luna-cure® MACM & PACM: Epoxy Resin Hardeners by DKSH [dkshdiscover.com]
- 4. researchgate.net [researchgate.net]
- 5. arpnjournals.com [arpnjournals.com]
- 6. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 7. bansaltrading.com [bansaltrading.com]
- 8. researchgate.net [researchgate.net]
- 9. pcimag.com [pcimag.com]
- 10. Can heating be used to reduce the viscosity of epoxy resin? [jywqhxcomposite.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactive Diluents – Olin Epoxy [olinepoxy.com]
- 13. paint.org [paint.org]
- 14. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. EP0554823B1 - Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,4'-Methylenedicyclohexanamine (PACM) Isomers
Welcome to the technical support center for the purification of 4,4'-Methylenedicyclohexanamine (PACM, H12MDA) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating the stereoisomers of this critical chemical intermediate. As a key component in high-performance materials like epoxy resins and polyamides, the isomeric purity of PACM is paramount to the final product's physical properties.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound and why is their separation important?
A1: this compound is typically produced by the hydrogenation of methylenedianiline, resulting in a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis.[1] The spatial arrangement of the amino groups relative to the cyclohexane rings significantly alters the molecule's physical properties.[3] For instance, the trans,trans isomer has a more linear and symmetric structure, allowing for more efficient molecular packing. This results in a higher melting point compared to the cis isomers.[3] The specific isomeric ratio dictates the performance characteristics—such as hardness, flexibility, and thermal resistance—of the resulting polymers, making purification essential for tailored applications.
Q2: How can I accurately determine the isomeric ratio of my PACM sample?
A2: A combination of analytical techniques is recommended for a comprehensive assessment.
-
Gas Chromatography (GC): A robust method for quantifying the ratio of the three main isomers. A high-purity standard of a known isomeric mixture is recommended for accurate calibration.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the isomers, allowing for precise quantification.[4] Reverse-phase columns are commonly used for this analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to unambiguously assign the structure of each isomer, particularly when isolating them for the first time.[5]
Q3: Which purification technique is most suitable for my needs: analytical, preparative, or industrial scale?
A3: The choice of technique is fundamentally linked to the desired scale and purity.
-
Analytical Scale (<1 g): HPLC is the method of choice for obtaining small quantities of high-purity isomers for characterization and research.[4]
-
Preparative Scale (1 g - 1 kg): A combination of fractional crystallization and flash column chromatography is often the most practical approach. Crystallization can be used for bulk enrichment of one isomer, followed by chromatography to polish the final product.
-
Industrial Scale (>1 kg): Fractional distillation and multi-stage fractional crystallization are the most economically viable methods for large-scale production.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful technique that exploits the differences in solubility between the PACM isomers in a given solvent.[6]
Q: My crystallization yield is consistently low. How can I improve it?
A: Low yield is often a result of either incomplete crystallization or using a solvent in which the target isomer is too soluble.
-
Causality: The compound remains in the mother liquor because the solution is not sufficiently supersaturated or because the solvent has too high a solvating power even at low temperatures.
-
Solutions:
-
Optimize Solvent System: Use a solvent system where the target isomer has significantly lower solubility than the others, especially at reduced temperatures. Mixtures of solvents (e.g., THF/hexanes) can be effective.[6]
-
Increase Supersaturation: Slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is insoluble) to gradually increase the concentration of the solute.[7]
-
Seeding: Introduce a small, high-purity crystal of the target isomer into the slightly supersaturated solution.[8] This provides a nucleation site and encourages the growth of the desired crystal form, preventing spontaneous, less selective nucleation.[8][9]
-
Temperature Control: Ensure you are cooling the solution slowly and to a sufficiently low temperature to maximize precipitation of the target isomer. Rapid cooling often traps impurities.
-
Q: The isomers are co-crystallizing, and the purity is not improving. What's the issue?
A: Co-crystallization occurs when the isomers have similar solubilities and crystal lattice energies in the chosen solvent, leading them to precipitate together.
-
Causality: The solvent is not providing enough discrimination between the isomers' solubility profiles.
-
Solutions:
-
Derivative Formation: Convert the amine mixture to their dihydrochloride salts using HCl in a solvent like methanol.[5] The different isomers' salts often have vastly different solubilities, allowing for a much cleaner separation. The trans-isomer's dihydrochloride, for example, is often significantly less soluble.[5] The free base can be recovered by neutralization after separation.
-
Solvent Screening: Systematically screen a wider range of solvents with varying polarities.[10] Sometimes a less intuitive solvent will provide the necessary selectivity.
-
Controlled Seeding: As mentioned above, seeding with a pure crystal can guide the crystallization process toward the desired isomer.[8][11]
-
Troubleshooting Guide: Column Chromatography
Column chromatography, particularly HPLC, offers the highest resolution for isomer separation but comes with its own set of challenges, especially for basic compounds like amines.[12][13]
Q: I'm purifying PACM on a silica gel column and see severe peak tailing. Why is this happening and how do I fix it?
A: This is a classic problem when purifying amines on silica.
-
Causality: The basic lone pair of electrons on the nitrogen atom of PACM interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes a portion of the molecules to lag behind the main band, resulting in a tailed peak.[14]
-
Solutions:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent.[14] These modifiers will compete with your amine for the acidic sites on the silica, effectively masking them and allowing your compound to elute in a sharp, symmetrical band.
-
Alternative Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds. Amine-functionalized silica columns are also commercially available and designed specifically for this purpose.[14]
-
Caption: Troubleshooting logic for peak tailing in amine purification.
Q: I am not achieving baseline separation between the cis,trans and trans,trans isomers via HPLC. How can I improve resolution?
A: Poor resolution indicates that the chromatographic conditions are not optimal for discriminating between these closely related structures.
-
Causality: The mobile phase composition and/or the stationary phase chemistry are not providing sufficient differential retention for the isomers.
-
Solutions:
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer can have a significant impact.[4] Sometimes switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[15]
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. Phenyl-hexyl columns, for instance, can offer different selectivity for aromatic and cyclic compounds compared to standard C18 columns due to pi-pi interactions.[15]
-
Adjust Temperature: Column temperature affects viscosity and mass transfer kinetics. Increasing the temperature can sometimes improve peak shape and resolution, though it may also alter the elution order.[15]
-
Reduce Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can enhance resolution for difficult separations.
-
Experimental Protocols
Protocol 1: Preparative Separation via Fractional Crystallization of Dihydrochloride Salts
This protocol is adapted from methodologies used for separating similar diamine isomers and is effective for enriching the less soluble trans,trans isomer.[5]
Objective: To separate the trans,trans isomer from a mixture of PACM isomers.
Methodology:
-
Dissolution: Dissolve 100 g of the PACM isomer mixture in 500 mL of methanol in a 1 L flask equipped with a magnetic stirrer.
-
Salt Formation: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a calculated amount of concentrated HCl dropwise with vigorous stirring. Monitor the pH to ensure it reaches <2. A thick white precipitate of the mixed dihydrochloride salts will form.
-
Initial Crystallization: Stir the resulting slurry at room temperature for 2-4 hours. The precipitate will be enriched in the less soluble trans,trans-dihydrochloride salt.
-
Filtration: Filter the slurry using a Buchner funnel. Wash the collected solid cake with cold methanol (2 x 50 mL) to remove residual mother liquor containing the more soluble cis isomers.
-
Recrystallization (Optional): For higher purity, recrystallize the solid from a minimal amount of hot ethanol. The cis-isomer salts are more soluble in ethanol, allowing for further purification of the trans,trans salt.[5]
-
Liberation of Free Amine: Suspend the purified dihydrochloride salt in 500 mL of water. While stirring, slowly add 20% aqueous sodium hydroxide (NaOH) until the pH is >12. The free PACM amine will separate as an oily layer or solid.
-
Extraction & Drying: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified, trans,trans-enriched PACM.
-
Analysis: Confirm the isomeric purity using GC or HPLC.
Protocol 2: Analytical HPLC Method for Isomer Quantification
This method provides a baseline for the analytical separation of PACM isomers.[4]
Objective: To quantify the isomeric ratio in a PACM sample.
| Parameter | Specification | Rationale |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm | A reverse-phase column with low silanol activity, ideal for reducing peak tailing with amines.[4] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v) | A standard reverse-phase eluent. The acid suppresses the ionization of residual silanols and protonates the amines, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate providing good efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 210 nm or ELSD/CAD | Amines have a weak chromophore; low UV wavelengths are required. Evaporative Light Scattering or Charged Aerosol Detection is universal and does not require a chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the PACM sample in the mobile phase.
-
Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved (approx. 15-30 minutes).
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate the peak areas of the eluted isomers. The percentage of each isomer is calculated from its relative peak area. For highest accuracy, use a reference standard with a known isomeric composition to determine response factors.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Diaminodicyclohexylmethane, mixture of stereoisomers, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. yonghuicomposite.com [yonghuicomposite.com]
- 4. Separation of 4,4’-Diaminodicyclohexylmethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Performance Analysis of Epoxy Curing Agents: 4,4'-Methylenedicyclohexanamine (MDCA) vs. Isophorone Diamine (IPDA)
This guide provides an in-depth, objective comparison of two prominent cycloaliphatic amine curing agents for epoxy resins: 4,4'-Methylenedicyclohexanamine (MDCA), also known as PACM, and Isophorone Diamine (IPDA). This document is intended for researchers, formulators, and materials scientists engaged in the development and application of high-performance epoxy systems. We will explore the nuanced differences in their performance, substantiated by experimental data, to guide the selection process for specific applications.
Introduction: The Critical Role of the Curing Agent
Epoxy resins, valued for their exceptional adhesion, mechanical strength, and chemical resistance, are thermosetting polymers that require a curing agent (or hardener) to initiate the cross-linking reaction that forms a rigid, three-dimensional network. The choice of curing agent is paramount as it fundamentally dictates the processing characteristics of the liquid resin and the ultimate performance properties of the cured material.[1]
Among the various classes of hardeners, cycloaliphatic amines are frequently selected for applications demanding high performance, particularly in coatings, flooring, and composites that require excellent color stability, robust mechanical properties, and superior chemical resistance.[1] This guide focuses on a direct comparison between MDCA and IPDA, two leading cycloaliphatic diamines, to elucidate their respective strengths and weaknesses.
Chemical Structures at a Glance
The performance differences between MDCA and IPDA are rooted in their distinct molecular architectures.
Caption: Chemical structures of MDCA and IPDA.
MDCA features two cyclohexyl rings connected by a methylene bridge, offering a more complex and sterically hindered structure. IPDA, conversely, has a single cyclohexane ring with primary and secondary amine functionalities. These structural variations directly influence reactivity, viscosity, and the final cross-linked network density, which in turn govern the material's properties.
Curing Characteristics and Processability
The handling and processing parameters of an epoxy system, such as viscosity, working time (pot life), and cure speed, are critical for manufacturing and application feasibility.
Viscosity and Pot Life
The initial mixed viscosity of an epoxy system affects its flow, leveling, and ability to wet out substrates or reinforcements. Generally, lower viscosity is preferred for ease of application.
-
MDCA: The larger, more complex structure of MDCA typically results in a higher mixed viscosity when formulated with standard epoxy resins compared to IPDA.[2]
-
IPDA: Formulations based on IPDA generally exhibit a lower initial viscosity, which can be advantageous for applications like self-leveling floors or resin infusion composites.[2]
Pot life is the time during which the mixed system remains liquid enough to be applied. IPDA's structure, with its sterically hindered amine groups, leads to a more moderate reaction profile, providing a longer pot life and more manageable working time compared to many highly reactive amines.[3][4]
Curing Speed and Hardness Development
The rate of cure determines how quickly a part can be demolded or a coating can be put into service.
-
At ambient temperatures (e.g., 23°C), adducts of IPDA and MDCA show equivalent hardness development.[2]
-
However, at lower temperatures (e.g., 10°C), IPDA-based adducts tend to develop hardness and become tack-free slightly faster than their MDCA counterparts, indicating better performance in cooler conditions.[2]
-
Aromatic amines, by contrast, generally require high temperatures to achieve a full cure.[5]
Caption: General workflow for epoxy curing.
Comparative Performance of Cured Systems
Once cured, the performance of the epoxy thermoset is evaluated based on its mechanical, thermal, and chemical resistance properties.
Mechanical Properties
Both MDCA and IPDA produce rigid, high-modulus materials.
-
Stiffness and Strength: Epoxy networks cured with IPDA are known to exhibit high tensile and flexural modulus.[6] Similarly, MDCA is capable of producing cured epoxies with good mechanical strength required for structural applications.[7] In a direct comparison using a linear aliphatic amine (TETA) and a cycloaliphatic amine (IPDA), the TETA-cured system showed higher compressive strength (65 MPa) than the IPDA-cured system (52 MPa), which was attributed to the lower rigidity of the linear aliphatic structure.[4]
-
Toughness: The high rigidity inherent in cycloaliphatic structures can lead to brittleness. However, toughness can be enhanced through formulation modifications, such as incorporating flexible segments into the polymer backbone.[8][9]
Thermal Properties
The thermal performance is often characterized by the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. A higher Tg indicates better performance at elevated temperatures.
-
Glass Transition Temperature (Tg): Both MDCA and IPDA are known to produce cured networks with high Tg due to the inherent rigidity of their cyclohexyl rings.[3] When adducted and used to cure a standard DGEBA epoxy resin, both curing agents yield similar Tg values, demonstrating comparable high-temperature performance.[2]
Chemical Resistance
Epoxy systems are renowned for their chemical resistance, which is critical for protective coatings, tank linings, and secondary containment applications.[10]
-
General Resistance: Cycloaliphatic amine-cured systems provide excellent resistance to a wide range of chemicals, including water, acids, and solvents.
-
IPDA: Epoxy systems cured with IPDA demonstrate excellent resistance to chemicals, fuels, oils, and solvents.[11][12]
-
MDCA (PACM): While generally providing good chemical resistance, some studies have shown that PACM-based curing agents may exhibit poorer performance against specific chemicals like ethanol and diluted acids when compared to other cycloaliphatic amines.[10] However, other sources claim that MDCA-based systems can be formulated for increased chemical resistance to solvents.[7] The final performance is highly dependent on the overall formulation, including the type of epoxy resin used. For instance, combining cycloaliphatic amines with multifunctional epoxy novolac resins can significantly enhance resistance to aggressive reagents.
Quantitative Performance Summary
The following table summarizes typical performance data for epoxy systems cured with MDCA and IPDA. Values are representative and can vary based on the specific epoxy resin, formulation, and cure schedule.
| Property | This compound (MDCA) | Isophorone Diamine (IPDA) | Reference |
| Processing Properties | |||
| Mixed Viscosity (with DGEBA) | Higher | Lower | [2] |
| Hardness Development (10°C) | Slower | Slightly Faster | [2] |
| Gel Time (with DGEBA) | Shorter | Longer | [4] |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~140-160°C | ~140-160°C | [2] |
| Mechanical Properties | |||
| Compressive Strength | - | ~52 MPa | [4] |
| Flexural Modulus | High | High | [6] |
Standardized Experimental Protocols
To ensure reproducible and comparable data, standardized testing methodologies are crucial. The following are abbreviated protocols for key performance evaluations.
Protocol 1: Determination of Mechanical Properties (ASTM D638)
This protocol outlines the procedure for measuring the tensile properties of the cured epoxy systems.
-
Sample Preparation: Mix the epoxy resin and curing agent (MDCA or IPDA) at the stoichiometric ratio based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW).
-
Degassing: Place the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Casting: Pour the degassed mixture into dog-bone shaped molds compliant with ASTM D638 specifications.
-
Curing: Cure the samples according to a defined schedule (e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 100°C).
-
Testing: Condition the cured specimens for at least 40 hours at 23°C and 50% relative humidity. Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Data Analysis: Record the tensile strength, modulus of elasticity, and elongation at break.
Protocol 2: Determination of Glass Transition Temperature (Tg) by DSC (ASTM E1356)
Differential Scanning Calorimetry (DSC) is used to determine the Tg of the cured material.
-
Sample Preparation: Prepare a small sample (5-10 mg) of the fully cured epoxy material.
-
Encapsulation: Seal the sample in an aluminum DSC pan.
-
DSC Analysis: Place the pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[13][14] A typical temperature range would be from 25°C to 200°C.
-
Data Analysis: The Tg is determined from the resulting heat flow curve, typically as the midpoint of the step transition in the curve.
Caption: Experimental workflow for epoxy performance evaluation.
Conclusion and Application Recommendations
Both this compound and Isophorone Diamine are high-performance cycloaliphatic curing agents that impart excellent thermal and mechanical properties to epoxy resins. The choice between them is a nuanced decision based on the specific requirements of the application.
-
Isophorone Diamine (IPDA) is the preferred choice for applications where lower viscosity, longer working time, and good performance at lower ambient temperatures are critical. Its excellent color stability and chemical resistance make it ideal for high-performance coatings, decorative and industrial flooring, and adhesives.[11][12]
-
This compound (MDCA) is well-suited for applications where maximum thermal stability and robust mechanical properties are the primary drivers. It is often used in structural composites, high-temperature adhesives, and encapsulation applications where its higher viscosity can be managed.[7]
Ultimately, the optimal curing agent selection requires careful consideration of the trade-offs between processing characteristics and final cured properties. Formulators are encouraged to conduct their own evaluations to determine the most suitable candidate for their specific system and application needs.
References
- 1. pcimag.com [pcimag.com]
- 2. pcimag.com [pcimag.com]
- 3. nbinno.com [nbinno.com]
- 4. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acceleration of epoxy resin curing by using a combination of aliphatic and aromatic amines | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. EP0554823A1 - Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Curing Behaviors and Properties of a Bio-Based Trifunctional Epoxy Silicone Modified Epoxy Thermosets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coatingsworld.com [coatingsworld.com]
- 11. atamankimya.com [atamankimya.com]
- 12. polen.itu.edu.tr [polen.itu.edu.tr]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Simulations of Thermomechanical Properties of Epoxy-Amine Resins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Cure Kinetics of 4,4'-Methylenedicyclohexanamine (MDCHA) using Dynamic Mechanical Analysis (DMA)
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the world of high-performance thermosetting polymers, the curing process is not merely a step; it is the defining moment where a liquid resin transforms into a robust, solid material with its final properties locked in place. The choice of curing agent is paramount to this transformation. 4,4'-Methylenedicyclohexanamine (MDCHA), also known as PACM, is a cycloaliphatic amine hardener prized for its ability to impart excellent mechanical strength, thermal stability, and chemical resistance to epoxy formulations.[1][2][3] However, harnessing these properties requires a profound understanding and precise validation of the material's cure kinetics. Inaccurate or incomplete curing can lead to suboptimal performance and catastrophic failure in application.
This guide provides an in-depth exploration of using Dynamic Mechanical Analysis (DMA) as a primary tool for validating the cure kinetics of MDCHA-based epoxy systems. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare DMA with other common analytical techniques. The objective is to equip you with the expertise to move beyond simple data collection to a state of predictive control over your curing processes.
The Foundation: Why DMA for Cure Kinetics?
While techniques like Differential Scanning Calorimetry (DSC) are invaluable for measuring the heat of reaction (enthalpy) and are widely used to study cure kinetics, they only provide an indirect measure of the material's structural evolution.[4] DMA, by contrast, directly measures the development of mechanical properties—stiffness (modulus) and damping—as the polymer network forms.[5] This is a critical distinction; for materials where mechanical performance is the ultimate goal, DMA offers a direct correlation between the chemical reaction and the functional properties of the end-product.
DMA operates by applying a small, oscillating (sinusoidal) stress to a sample and measuring the resultant strain. From this, two key parameters are derived:
-
Storage Modulus (E'): Represents the elastic portion of the material's response, analogous to stiffness. During curing, E' can increase by several orders of magnitude, providing a sensitive measure of crosslink network formation.
-
Loss Modulus (E''): Represents the viscous portion, or the energy dissipated as heat.
-
Tan Delta (tan δ = E''/E'): The ratio of loss to storage modulus. Peaks in tan δ are often associated with major molecular transitions, most notably the glass transition (Tg), which corresponds to the onset of cooperative segmental motion in the polymer backbone.[6] During cure, the Tg of the system evolves, and tracking it provides a robust marker for the extent of reaction.
A Self-Validating Experimental Protocol for MDCHA Cure Monitoring
This protocol is designed to be inherently self-validating by employing multiple heating rates. This allows for the application of isoconversional kinetic models, which provide a more reliable measure of the reaction's activation energy.
Materials & Preparation:
-
Resin System: A standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin and this compound (MDCHA).
-
Stoichiometry: Accurately weigh the epoxy resin and MDCHA according to the stoichiometric ratio determined by their amine hydrogen equivalent weight (AHEW) and epoxy equivalent weight (EEW). Proper stoichiometry is crucial for achieving maximum crosslink density.
-
Mixing: Thoroughly mix the components at a controlled temperature (e.g., 60 °C) to ensure a homogeneous mixture and reduce viscosity for handling. Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Sample Support: To handle the liquid resin in the DMA, an inert support is required. A woven glass fiber braid or a wire mesh is ideal. Impregnate the support with the mixed resin, ensuring uniform coating, and remove any excess.
DMA Experimental Setup & Procedure: The following procedure is based on principles outlined in standards like ASTM D7028, which, while intended for measuring the final Tg of composites, provides an excellent framework for experimental parameters.[7][8]
-
Instrument & Fixture: Utilize a DMA instrument equipped with a suitable furnace. A three-point bend or dual cantilever fixture is recommended for supported samples.[9]
-
Sample Loading: Mount the impregnated support braid in the fixture. Ensure it is properly clamped and a slight tension is applied if using a film tension clamp.
-
Experimental Parameters:
-
Frequency: 1 Hz is a standard frequency that provides a good balance of sensitivity to both elastic and viscous responses.[9]
-
Strain/Stress: Apply a small strain, typically in the range of 0.05% to 0.1%. The goal is to probe the material's properties without disrupting the curing structure (i.e., remain in the linear viscoelastic region).
-
Thermal Profile (Non-isothermal): This is the core of the validation method. Perform dynamic temperature ramps at multiple linear heating rates (β), for example, 2, 5, 10, and 15 °C/min.[10] The temperature range should start well below the cure onset and extend beyond the final glass transition temperature.
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature for each heating rate.
Data Interpretation: From Raw Curves to Kinetic Insights
A typical non-isothermal DMA cure profile will show a dramatic increase in the storage modulus (E') as the material transitions from a viscous liquid to a rigid solid. The tan δ curve will exhibit a prominent peak, which represents the vitrification of the material as its glass transition temperature (Tg) rises to the temperature of the experiment.
Key Events to Identify:
-
Gelation: This is the point where the polymer network becomes continuous. While sometimes identified by the crossover point of E' and E'', a more common marker is the onset of the sharp increase in storage modulus.[11]
-
Vitrification: This occurs when the Tg of the reacting system equals the cure temperature, causing the reaction to become diffusion-controlled. This is clearly identified by the peak temperature of the tan δ curve.[11]
Kinetic Analysis using Isoconversional Methods: Isoconversional methods, such as the Kissinger and Ozawa models, are powerful tools for determining the activation energy (Ea) of the cure reaction without assuming a specific reaction model.[12][13] Originally developed for DSC, they are readily adapted to DMA data by tracking the temperature of an isoconversional point, such as the tan δ peak, at different heating rates.
-
Kissinger Method: The activation energy can be determined from the following relationship[10][12]:
ln(β / T_p²) = ln(AR / Ea) - Ea / (R * T_p)
Where:
-
β = heating rate (K/min)
-
T_p = peak temperature of the tan δ curve (in Kelvin)
-
Ea = Activation Energy
-
R = Ideal gas constant
-
A = Pre-exponential factor
By plotting ln(β/T_p²) against 1/T_p for the different heating rates, a straight line should be obtained. The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R). The consistency of the data points forming a straight line serves as a validation of the kinetic analysis.
-
Comparative Guide: DMA, DSC, and Rheometry
Choosing the right analytical tool depends on the specific information required. While DMA excels at tracking mechanical properties, DSC and Rheometry provide complementary insights.
| Feature | Dynamic Mechanical Analysis (DMA) | Differential Scanning Calorimetry (DSC) | Rheometry |
| Principle | Measures modulus and damping in response to an oscillatory mechanical load.[5] | Measures the heat flow into or out of a sample relative to a reference as a function of temperature or time.[4] | Measures the flow and deformation of a material in response to an applied force (shear).[14] |
| Key Information | Evolution of stiffness (E'), gelation, vitrification (Tg), crosslink density, final mechanical properties.[11] | Heat of reaction (ΔH), degree of cure (α), reaction rate, glass transition temperature (Tg).[4][15] | Evolution of viscosity, gel point, working life (pot life).[14] |
| Sample State | Liquid (on support), solid, gel. Best for later stages of cure and final properties.[5] | Liquid, solid powder. | Liquid, paste, soft gel. Best for early, fluid stages of cure.[5] |
| Advantages | Directly measures mechanical properties, highly sensitive to Tg and network formation.[16] | Well-established for kinetic analysis, requires very small sample size, good for determining total reaction enthalpy.[17] | Excellent for characterizing the initial liquid state and determining the gel point with high precision. |
| Limitations | Requires a support for liquid samples, less direct measure of chemical conversion compared to DSC.[16] | Indirect measure of mechanical properties, can be affected by overlapping thermal events (e.g., solvent evaporation).[11] | Limited to the pre-gel and early gel stages; cannot measure properties of the fully cured solid.[14] |
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for validating MDCHA cure kinetics using DMA, from initial preparation to final kinetic parameter determination.
Caption: Workflow for DMA-based Cure Kinetics Validation.
Conclusion
Validating the cure kinetics of an advanced hardener like this compound is essential for ensuring the reliability and performance of the final thermoset material. While techniques like DSC and Rheometry offer valuable data on the chemical and flow aspects of curing, Dynamic Mechanical Analysis provides the unique and critical advantage of directly measuring the evolution of mechanical properties. By employing a multi-heating-rate protocol and applying isoconversional kinetic models, DMA transforms from a simple characterization tool into a robust, self-validating system for determining key kinetic parameters like activation energy. This approach provides researchers and developers with the confidence and insight needed to optimize cure cycles, predict material performance, and unlock the full potential of high-performance epoxy systems.
References
- 1. 4,4 -Methylenebis(cyclohexylamine) technical grade, 95 1761-71-3 [sigmaaldrich.com]
- 2. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. 4,4'-Methylenebis(2-methylcyclohexylamine) [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Differences between the thermoanalytical methods DSC and DMA – Grasse Zur Composite Testing [grassezur.de]
- 7. infinitalab.com [infinitalab.com]
- 8. labsinus.com [labsinus.com]
- 9. mts.com [mts.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermoset Cure Kinetics Part 8: DMA Kinetics - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. espublisher.com [espublisher.com]
- 13. aml.iaamonline.org [aml.iaamonline.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 17. researchgate.net [researchgate.net]
A Comparative Thermal Analysis of Polyamides: The Influence of Aliphatic vs. Cycloaliphatic Diamines
A Technical Guide for Researchers and Material Scientists
The thermal properties of polyamides are critical determinants of their processing parameters and end-use applications. A key factor influencing these properties is the chemical structure of the constituent monomers, particularly the diamine component. This guide provides an in-depth comparison of the thermal behavior of polyamides synthesized from conventional aliphatic diamines versus those incorporating cycloaliphatic diamines. By understanding the structure-property relationships, researchers and engineers can better select or design polyamides for specific performance requirements, especially in applications demanding high thermal stability.
The Structural Distinction: Aliphatic vs. Cycloaliphatic Diamines
The fundamental difference between these two classes of polyamides lies in the geometry and conformational flexibility of the diamine monomer. Aliphatic diamines, such as the commonly used hexamethylenediamine, consist of linear carbon chains. These chains are highly flexible, allowing for significant rotation around the carbon-carbon single bonds. This flexibility facilitates chain packing and crystallization, but can also lead to lower glass transition temperatures.
In contrast, cycloaliphatic diamines, such as bis(aminocyclohexyl)methane, incorporate one or more saturated carbon rings into their structure. These cyclic units introduce a significant degree of rigidity and steric hindrance into the polymer backbone. The restricted rotation of the cyclohexyl rings impedes chain mobility and disrupts the regular packing that is characteristic of many aliphatic polyamides. This structural constraint has a profound impact on the thermal properties of the resulting polymer.
Experimental Protocols for Thermal Characterization
To objectively compare the thermal properties of these polyamides, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the temperatures of thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm).
Step-by-Step Methodology:
-
Sample Preparation: A small sample of the polyamide (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The analysis is performed using a calibrated DSC instrument, such as a Netzsch DSC 214 Polyma or a Perkin Elmer DSC 4.[1]
-
Thermal Program:
-
The sample is first heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.
-
Finally, a second heating scan is performed at the same controlled rate to determine the Tg and Tm. The glass transition is observed as a step change in the heat flow, while melting is an endothermic peak.[2]
-
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the polyamide by measuring its weight loss as a function of temperature. This provides the decomposition temperature (Td).
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed sample of the polyamide (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The analysis is conducted using a TGA instrument, for instance, a Mettler Toledo TGA/DSC3.[3]
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 700-800 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere, typically nitrogen, to prevent thermo-oxidative degradation.[3] The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the onset of decomposition.
Comparative Thermal Properties
The incorporation of a cycloaliphatic diamine in place of a linear aliphatic diamine generally leads to a significant increase in the glass transition temperature and often a decrease in or complete suppression of crystallinity and the melting temperature.
| Polyamide Type | Diamine Structure | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td at 10% weight loss) |
| Aliphatic | Linear | ~50-80 °C | ~220-265 °C | ~400-450 °C |
| Cycloaliphatic | Cyclic, Rigid | ~150-200 °C | Often Amorphous (No Tm) | ~450-500 °C |
Note: The values presented are approximate ranges and can vary depending on the specific monomers used, molecular weight, and measurement conditions.
Analysis and Interpretation
The observed differences in thermal properties can be directly attributed to the molecular architecture of the diamines.
-
Glass Transition Temperature (Tg): The introduction of the bulky and rigid cycloaliphatic ring into the polymer backbone significantly restricts the segmental motion of the polymer chains.[4] This increased rigidity means that more thermal energy is required to induce the transition from a glassy to a rubbery state, resulting in a substantially higher Tg for cycloaliphatic polyamides compared to their aliphatic counterparts.[4]
-
Melting Temperature (Tm) and Crystallinity: The linear and flexible nature of aliphatic diamines allows for efficient chain packing and the formation of well-defined crystalline structures, which are stabilized by intermolecular hydrogen bonds between the amide groups.[5] This results in a distinct melting point. Conversely, the non-planar and rigid structure of cycloaliphatic diamines disrupts the regular chain packing necessary for crystallization.[6] Consequently, polyamides based on cycloaliphatic diamines are often amorphous and do not exhibit a clear melting point.
-
Decomposition Temperature (Td): The inherent thermal stability of the cycloaliphatic ring structure can contribute to a higher decomposition temperature for these polyamides. The rigid backbone may also hinder the chemical reactions that lead to thermal degradation. Polyamides derived from aromatic diamines, which also feature rigid ring structures, are known for their excellent thermal stability.
Visualizing the Concepts
Caption: Experimental workflow for the thermal analysis of polyamides.
Caption: Impact of diamine structure on polyamide properties.
Conclusion
The choice between an aliphatic and a cycloaliphatic diamine for polyamide synthesis has a profound and predictable impact on the resulting polymer's thermal properties. Polyamides based on aliphatic diamines are characterized by their flexibility, crystallinity, and lower glass transition temperatures. In contrast, the incorporation of cycloaliphatic diamines introduces rigidity and steric hindrance, leading to amorphous polymers with significantly elevated glass transition temperatures and enhanced thermal stability. This understanding is crucial for the rational design of polyamides tailored for applications where performance at elevated temperatures is a critical requirement.
References
A Comparative Guide to the Chemical Resistance of Epoxies Cured with 4,4'-Methylenedicyclohexanamine
Introduction: The Critical Role of Curing Agents in Epoxy Performance
Epoxy resins are a cornerstone of high-performance materials science, prized for their exceptional adhesion, mechanical strength, and thermal stability.[1][2] However, the ultimate performance of an epoxy system is not dictated by the resin alone. The choice of curing agent, or hardener, is a critical determinant of the final thermoset's properties, particularly its ability to withstand chemical attack.[3] This guide provides an in-depth assessment of the chemical resistance of epoxy systems cured with 4,4'-Methylenedicyclohexanamine, a cycloaliphatic amine renowned for imparting robust performance.[1][4][5]
This compound, also known as PACM (p-aminocyclohexyl-methane), is a cycloaliphatic diamine characterized by two amine groups attached to a dicyclohexylmethane backbone.[5] This unique structure plays a pivotal role in the formation of a tightly cross-linked, three-dimensional network during the curing process. The resulting cured epoxy exhibits a favorable combination of mechanical toughness and thermal resistance, but it is the chemical resistance that is often the primary driver for its selection in demanding applications such as industrial flooring, protective coatings, and chemical storage tank linings.[1][4][5]
This guide will delve into the mechanistic underpinnings of chemical resistance in PACM-cured epoxies, present comparative experimental data against other classes of curing agents, and provide standardized protocols for evaluating chemical resistance in a laboratory setting.
The Curing Mechanism and its Influence on Chemical Resistance
The chemical resistance of a cured epoxy is fundamentally linked to its crosslink density and the inherent chemical stability of its constituent molecules.[3] The curing of an epoxy resin with a primary amine like this compound proceeds via a nucleophilic addition reaction, where the active hydrogens on the amine groups open the epoxide rings of the resin.[6]
Caption: Curing mechanism of epoxy resin with this compound.
The cycloaliphatic nature of PACM contributes significantly to the formation of a dense and rigid network. This high crosslink density minimizes the free volume within the polymer matrix, thereby hindering the ingress of solvents and corrosive chemicals.[3] A lower degree of cure or a less dense network would leave the epoxy more susceptible to swelling, plasticization, and ultimately, degradation upon chemical exposure.[3][7]
Comparative Analysis of Chemical Resistance
The selection of a curing agent is often a trade-off between various properties such as cure speed, cost, and mechanical performance. When chemical resistance is the paramount requirement, cycloaliphatic amines like this compound often present a superior choice compared to some aliphatic amines, though they may require different cure conditions than aromatic amines.
Quantitative Assessment: Immersion Testing
Immersion testing is a standardized method for evaluating the chemical resistance of plastics and thermosets. The following data, derived from patent literature, illustrates the performance of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with PACM and other amine hardeners after prolonged immersion in various chemicals. The values represent the percentage weight gain after 120 days, a direct indicator of the material's resistance to absorption and swelling.[8][9]
| Chemical Reagent | PACM (% Wt. Gain) | Dimethyl PACM (% Wt. Gain) | MDA (Aromatic Amine) (% Wt. Gain) | MPCA* (% Wt. Gain) |
| Acetone | 8.51 | 16.52 | 10.69 | 5.64 |
| Toluene | 0.66 | 0.33 | 0.24 | 0.73 |
| Ethanol | 1.20 | 1.47 | 0.83 | 0.51 |
| Methanol | - | - | - | 5.21 |
| Ammonium Hydroxide, 10% | 4.20 | 1.59 | 1.65 | 1.81 |
| Nitric Acid, 10% | 7.42 | 5.72 | 0.89 | 3.64 |
| Acetic Acid, 25% | 16.6 | 12.95 | 1.44 | 6.73 |
| Deionized Water | 1.97 | 1.65 | 1.64 | 1.71 |
*MPCA: Methylene bridged poly(cyclohexyl-aromatic)amine
Analysis of Results:
From the data, it is evident that the choice of curing agent significantly impacts the chemical resistance profile. While the aromatic amine (MDA) shows excellent resistance to acids, its performance in acetone is noteworthy. The PACM-cured system demonstrates a balanced performance across a range of chemicals, with particularly good resistance to toluene and ethanol. The modified cycloaliphatic-aromatic amine (MPCA) also shows strong performance, highlighting the benefits of this class of curing agents.
Further studies have shown that in direct comparison with other cycloaliphatic amines under exposure to aggressive chemicals like 10% phenol, methylene chloride, and 30% nitric acid, PACM-based curing agents can be outperformed by more complex, multifunctional cycloaliphatic amines which can form an even tighter network.[10] This underscores the principle that higher crosslink density generally leads to enhanced chemical resistance.[3][10]
Experimental Protocol for Assessing Chemical Resistance
To ensure reliable and reproducible data, standardized testing methodologies are crucial. The ASTM D543 standard provides a framework for evaluating the resistance of plastics to chemical reagents.[10]
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard outlines procedures for exposing plastic specimens to various chemicals and evaluating the effects on their properties.[10]
Objective: To determine the changes in weight, dimensions, appearance, and mechanical properties of an epoxy specimen after exposure to a chemical reagent.
Caption: Workflow for chemical resistance testing based on ASTM D543.
Step-by-Step Methodology:
-
Specimen Preparation:
-
Prepare void-free cast specimens of the epoxy cured with this compound. Typical dimensions for immersion testing are 76 mm x 25 mm x 3 mm.
-
Ensure complete curing of the specimens according to the manufacturer's recommendations. Post-curing at an elevated temperature is often employed to maximize crosslinking.
-
Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
-
Initial Measurements:
-
Measure the weight of each specimen to the nearest 0.1 mg.
-
Measure the dimensions (length, width, and thickness) of each specimen to the nearest 0.025 mm.
-
Document the initial appearance of the specimens, including color and surface gloss.
-
If mechanical properties are to be assessed, perform initial tests (e.g., tensile strength, flexural modulus) on a set of control specimens.
-
-
Immersion:
-
Completely immerse the test specimens in the chosen chemical reagent in a suitable container. Ensure the specimens are not in contact with each other or the container walls.
-
The volume of the reagent should be at least 10 mL for each square centimeter of the specimen's surface area.
-
Seal the container to prevent evaporation of the reagent.
-
-
Exposure Conditions:
-
Maintain the immersion test at a specified temperature and for a predetermined duration. Common test conditions are 23°C for 7 days, but can be varied to simulate specific end-use environments.
-
-
Post-Immersion Analysis:
-
At the end of the exposure period, remove the specimens from the reagent.
-
Gently wipe the specimens with a clean, dry cloth to remove excess reagent.
-
Immediately re-weigh and re-measure the dimensions of the specimens.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.
-
If applicable, conduct mechanical property tests on the exposed specimens and compare the results to the control group.
-
-
Data Reporting:
-
Calculate the percentage change in weight and dimensions.
-
Report all visual observations.
-
Present the changes in mechanical properties, if measured.
-
Conclusion
Epoxies cured with this compound offer a compelling combination of properties, with their robust chemical resistance being a key advantage in many industrial applications. The cycloaliphatic structure of PACM facilitates the formation of a densely cross-linked network, which is fundamental to resisting chemical attack. While more specialized, multifunctional curing agents may offer enhanced resistance to highly aggressive chemicals, PACM-cured systems provide a reliable and well-balanced performance against a broad spectrum of chemical reagents. For researchers and professionals in drug development and other fields requiring high-performance materials, a thorough understanding and quantitative assessment of chemical resistance, as outlined in this guide, are essential for material selection and ensuring the longevity and reliability of critical components.
References
- 1. 4,4'-Methylenebis(cyclohexylamine) Supplier | 1761-71-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. nbinno.com [nbinno.com]
- 3. The curing of an epoxy resin as followed by carbon‐13 NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. Epoxy hardeners: advantages of PACM-based formulations - Paint & Coatings Italy [paint-coatings.it]
- 5. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US5280091A - Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents - Google Patents [patents.google.com]
- 10. coatingsworld.com [coatingsworld.com]
A Senior Application Scientist's Guide to Cross-Validation of Polymer Properties Using DSC and TGA Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material characterization, particularly within the demanding landscape of drug development, a single analytical technique rarely provides a complete picture. The multifaceted nature of polymers necessitates a robust, cross-validated approach to truly understand their behavior and ensure product performance. This guide provides an in-depth comparison of two cornerstone thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will move beyond a simple recitation of their individual capabilities to explore the synergistic power of using them in tandem for comprehensive and reliable polymer characterization.
The core principle of cross-validation is to utilize distinct, complementary methods to measure related material properties. This approach is not merely about confirmation; it is about building a more nuanced and trustworthy understanding of a polymer's thermal properties, from its subtle phase transitions to its ultimate thermal decomposition. For professionals in research and drug development, this level of analytical rigor is non-negotiable.
Understanding the Tools: DSC and TGA at a Glance
At their core, both DSC and TGA are thermal analysis techniques that monitor a material's properties as a function of temperature.[1][2] However, they measure fundamentally different characteristics:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[3][4] This allows for the detection of thermal events like melting, crystallization, and glass transitions, which involve a change in heat capacity but not necessarily a change in mass.[5][6]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated under a controlled atmosphere.[7][8][9] TGA is ideal for quantifying events that involve weight loss, such as decomposition, dehydration, or the loss of volatile components.[10][11]
The fundamental difference lies in what is being measured: DSC tracks energy changes, while TGA tracks mass changes.[5][6]
Deep Dive into Differential Scanning Calorimetry (DSC)
DSC is a powerful tool for elucidating the thermal transitions of polymers, which are critical to understanding their processing behavior and end-use performance.[12][13]
Key Polymer Properties Measured by DSC:
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state.[14][15] This is a critical parameter for determining a material's operational temperature range.
-
Melting Temperature (Tm) and Enthalpy of Fusion (ΔHf): For semi-crystalline polymers, the melting temperature is the peak of the endothermic event where the crystalline structure breaks down.[15][16] The area under this peak, the enthalpy of fusion, is proportional to the degree of crystallinity.[16]
-
Crystallization Temperature (Tc) and Enthalpy of Crystallization (ΔHc): Upon cooling from the melt, the exothermic peak observed is the crystallization temperature, representing the point at which the polymer chains organize into a crystalline structure.[16]
-
Degree of Crystallinity: By comparing the measured enthalpy of fusion to the theoretical value for a 100% crystalline sample of the same polymer, the percent crystallinity can be calculated, a key indicator of mechanical properties.[16]
-
Curing Reactions: For thermosetting polymers, DSC can monitor the exothermic heat flow associated with cross-linking reactions, providing information on the degree of cure.[17][18]
Experimental Workflow for DSC Analysis
The following diagram illustrates a typical workflow for a DSC experiment.
Caption: A typical experimental workflow for DSC analysis of a polymer.
Detailed Protocol for DSC Analysis of a Semi-Crystalline Polymer (e.g., Polyethylene Terephthalate - PET)
This protocol is based on the principles outlined in ASTM D3418.[17][19][20]
-
Instrument Calibration:
-
Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) according to the manufacturer's instructions. This is a critical step for data accuracy.
-
-
Sample Preparation:
-
Using a clean, dry microbalance, weigh 5-10 mg of the polymer sample directly into a standard aluminum DSC pan.
-
Seal the pan with a lid using a sample press. Ensure the seal is hermetic to prevent any loss of volatiles during the experiment.
-
-
Instrument Setup:
-
Place the sealed sample pan in the sample holder of the DSC cell and an empty, sealed pan in the reference holder.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Program the temperature profile:
-
Heat 1: Ramp from ambient temperature to a temperature above the expected melting point (e.g., 300°C for PET) at a heating rate of 10°C/min. This step erases the polymer's prior thermal history.
-
Cool: Cool the sample from the high temperature back to a temperature below the glass transition (e.g., 0°C for PET) at a controlled rate, typically 10°C/min.
-
Heat 2: Ramp the temperature again at 10°C/min to above the melting point. The data from this second heating run is typically used for analysis as it reflects the intrinsic properties of the material under controlled cooling conditions.
-
-
-
Data Analysis:
-
From the second heating curve, determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline.
-
Identify the melting peak (Tm) as the temperature at the peak of the endothermic event.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf) in J/g.
-
Calculate the percent crystallinity using the formula: % Crystallinity = (ΔHf_sample / ΔHf_100%_crystalline) * 100 (where ΔHf_100%_crystalline is the literature value for the 100% crystalline polymer).
-
In-depth Thermogravimetric Analysis (TGA)
TGA is indispensable for assessing the thermal stability and composition of polymers.[7][8] It provides quantitative data on weight loss events, which can be correlated to specific chemical or physical processes.
Key Polymer Properties Measured by TGA:
-
Thermal Stability: The onset temperature of decomposition is a primary indicator of a polymer's thermal stability.[7]
-
Compositional Analysis: TGA can quantify the percentage of different components in a polymer formulation, such as moisture, volatiles, polymer content, and inorganic fillers (e.g., carbon black, glass fibers).[21][22][23]
-
Decomposition Kinetics: The rate of mass loss can provide insights into the kinetics of the degradation process.[24]
-
Effect of Atmosphere: Running TGA in different atmospheres (e.g., inert nitrogen vs. oxidative air) can reveal different degradation pathways.[25]
Experimental Workflow for TGA Analysis
The following diagram illustrates a typical workflow for a TGA experiment.
Caption: A typical experimental workflow for TGA analysis of a polymer.
Detailed Protocol for TGA Compositional Analysis of a Filled Polymer (e.g., Polypropylene with Calcium Carbonate Filler)
This protocol is based on the principles outlined in ASTM E1131.[21][22]
-
Instrument Calibration:
-
Perform weight calibration using standard weights as per the manufacturer's guidelines.
-
Verify temperature calibration using materials with known Curie point transitions (e.g., nickel).
-
-
Sample Preparation:
-
Weigh 10-20 mg of the filled polymer into a ceramic or platinum TGA crucible. A representative sample is crucial for accurate results.[7]
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Program the temperature and gas switching profile:
-
Step 1 (Volatiles): Heat from ambient to 300°C at 20°C/min under a nitrogen atmosphere. Hold isothermally for 5 minutes. The weight loss in this step corresponds to moisture and other volatile components.
-
Step 2 (Polymer Decomposition): Ramp from 300°C to 600°C at 20°C/min under nitrogen. The weight loss here is due to the decomposition of the polypropylene.
-
Step 3 (Filler Content): Switch the purge gas from nitrogen to air (or oxygen) at 600°C. Ramp the temperature to 800°C. If any carbonaceous residue from the polymer remains, it will be oxidized in this step. The final remaining weight corresponds to the inorganic filler (calcium carbonate).
-
-
-
Data Analysis:
-
Analyze the resulting TGA curve (weight % vs. temperature).
-
Determine the percentage weight loss at each step to quantify the volatile content, polymer content, and filler content.
-
Examine the first derivative of the TGA curve (the DTG curve) to identify the temperature of the maximum rate of decomposition for each component, which is a characteristic property.[10]
-
The Power of Cross-Validation: A Synergistic Approach
While DSC and TGA are powerful individually, their true analytical strength is realized when used together.[2][5][6] Cross-validation provides a more complete and reliable characterization of a polymer.[26]
Caption: The logical relationship in cross-validating polymer properties using DSC and TGA.
Case Study: Characterizing a Recycled Polymer Blend
Imagine you are tasked with evaluating a batch of recycled high-density polyethylene (HDPE) that is suspected to be contaminated with polypropylene (PP).
-
TGA Analysis: A TGA run in nitrogen would show a single, broad weight loss step if it were pure HDPE. However, a contaminated sample might show a multi-step or shifted degradation profile, hinting at the presence of another component. TGA would also quantify any inorganic fillers present in the recycled material.
-
DSC Analysis: A DSC analysis of the same sample would provide definitive evidence. HDPE and PP have distinct melting points. The DSC thermogram would likely show two separate melting endotherms, one corresponding to HDPE and one to PP. The relative areas of these peaks could even be used to estimate the blend ratio.
In this scenario, TGA suggests a compositional issue, and DSC confirms the identity of the contaminant and provides quantitative information about the blend. Neither technique alone tells the whole story.
Comparison of Polymer Properties Measured by DSC and TGA
| Property Measured | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Cross-Validation Insights |
| Thermal Stability | Can indicate thermal degradation via a broad, irreversible exotherm, but this is not its primary use. | Primary Technique. Directly measures the onset temperature of decomposition and degradation profile. | TGA defines the upper temperature limit for processing, while DSC characterizes transitions within that stable range. |
| Composition | Can infer the presence of different components in a blend through multiple melting peaks or glass transitions. | Primary Technique. Quantifies volatiles, polymer content, carbon black, and inorganic fillers based on weight loss in different temperature zones and atmospheres. | TGA quantifies the filler content, and DSC can reveal how that filler affects the polymer's crystallinity and transition temperatures. |
| Phase Transitions | Primary Technique. Accurately measures glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures. | Not sensitive to transitions that do not involve a mass change. | DSC identifies phase transitions, and TGA confirms that these events are not associated with decomposition. |
| Crystallinity | Primary Technique. The enthalpy of fusion is used to calculate the percent crystallinity. | No direct measurement of crystallinity. | DSC quantifies crystallinity, which can then be correlated with the thermal stability data from TGA. |
| Curing/Cross-linking | Primary Technique. Measures the exothermic heat of reaction to determine the degree of cure. | Can show a slight mass loss due to the release of condensation byproducts during some curing reactions, but this is not a primary application. | DSC quantifies the cure, and TGA can assess the thermal stability of the final cured product. |
Conclusion
For professionals in research, science, and drug development, a thorough understanding of polymer properties is critical. Relying on a single analytical method can lead to an incomplete or even misleading interpretation of a material's behavior. The cross-validation of polymer properties using DSC and TGA is an essential practice for robust material characterization.[2][5] DSC provides unparalleled insight into the energetic transitions that govern a polymer's physical state and processing characteristics, while TGA delivers quantitative data on its thermal stability and composition.[4][6] By integrating the data from these two powerful, complementary techniques, a comprehensive and reliable thermal profile of a polymer can be constructed, enabling informed decisions in product development, quality control, and failure analysis.
References
- 1. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. microbiozindia.com [microbiozindia.com]
- 3. azom.com [azom.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. torontech.com [torontech.com]
- 7. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 8. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 9. youtube.com [youtube.com]
- 10. torontech.com [torontech.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. smithers.com [smithers.com]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. scribd.com [scribd.com]
- 16. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. store.astm.org [store.astm.org]
- 18. apandales4.wordpress.com [apandales4.wordpress.com]
- 19. scribd.com [scribd.com]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. infinitalab.com [infinitalab.com]
- 22. kalite.com [kalite.com]
- 23. store.astm.org [store.astm.org]
- 24. General Treatment of the Thermogravimetry of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tainstruments.com [tainstruments.com]
- 26. benchchem.com [benchchem.com]
Navigating the Thermal Frontier: A Comparative Guide to 4,4'-Methylenedicyclohexanamine's Influence on Glass Transition Temperature
For researchers, scientists, and professionals in drug development and advanced materials, the selection of an appropriate curing agent for epoxy resins is a critical decision that dictates the ultimate performance of the final product. Among the myriad of choices, 4,4'-Methylenedicyclohexanamine, also known as PACM, stands out for its unique balance of properties. This guide provides an in-depth evaluation of the effect of PACM on the glass transition temperature (Tg) of epoxy systems, offering a direct comparison with other common amine curing agents and the experimental data to support these findings.
The glass transition temperature (Tg) is a pivotal thermal property of a polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[1] For epoxy resins, which are thermosetting polymers that undergo irreversible chemical cross-linking during curing, the Tg is a critical indicator of their upper service temperature and mechanical performance under thermal stress.[2][3] The choice of curing agent plays a paramount role in determining the Tg of the cured epoxy network.[4]
The Role of Curing Agent Structure in Defining Thermal Performance
Amine-based curing agents are a diverse class of molecules used to cross-link epoxy resins.[5] Their chemical structure directly influences the architecture of the resulting polymer network and, consequently, its thermal and mechanical properties.[4] Amine curing agents can be broadly categorized into three main families: aliphatic, cycloaliphatic, and aromatic.
-
Aliphatic Amines: These linear or branched-chain amines, such as Diethylenetriamine (DETA), are characterized by their high reactivity at ambient temperatures. However, the flexibility of the aliphatic chains generally results in cured epoxies with lower glass transition temperatures.[6][7]
-
Aromatic Amines: Featuring rigid benzene ring structures, aromatic amines like 4,4'-Methylenedianiline (MDA) impart exceptional thermal stability and chemical resistance to epoxy resins, leading to very high glass transition temperatures.[2][6] Their reactivity is typically lower than aliphatic amines, often requiring elevated temperatures for curing.
-
Cycloaliphatic Amines: this compound (PACM) falls into this category. These molecules contain saturated cyclic structures, offering a unique combination of properties. They provide a significant increase in Tg compared to aliphatic amines, coupled with good chemical resistance and mechanical strength.[6][8] While their Tg is generally lower than that of aromatic amines, they offer advantages in terms of lower viscosity and improved UV resistance.[9]
The structural differences between these amine classes directly impact the cross-link density and segmental mobility of the cured epoxy network. The rigid aromatic rings in MDA severely restrict chain movement, leading to a high Tg. The flexible aliphatic chains in DETA allow for greater segmental motion, resulting in a lower Tg. PACM, with its bulky and rigid cycloaliphatic rings, provides a middle ground, creating a network with a higher degree of rigidity than aliphatic amines but more flexibility than aromatic amines.
Comparative Analysis of Glass Transition Temperatures
To provide a clear and objective comparison, the following table summarizes the typical glass transition temperatures of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with this compound and other common amine curing agents. It is important to note that the exact Tg values can vary depending on the specific epoxy resin, stoichiometry, and curing schedule.
| Curing Agent | Chemical Structure | Amine Class | Typical Glass Transition Temperature (Tg) (°C) | Key Characteristics |
| This compound (PACM) | CH₂(C₆H₁₀NH₂)₂ | Cycloaliphatic | 140 - 160 | High Tg, good mechanical properties, good chemical resistance.[8][10] |
| 4,4'-Methylenedianiline (MDA) | CH₂(C₆H₄NH₂)₂ | Aromatic | 160 - 180+ | Very high Tg, excellent thermal stability and chemical resistance.[11] |
| Isophorone Diamine (IPDA) | C₁₀H₂₂N₂ | Cycloaliphatic | 130 - 150 | Good balance of properties, often used in coatings and composites. |
| Diethylenetriamine (DETA) | C₄H₁₃N₃ | Aliphatic | 80 - 100 | High reactivity at room temperature, flexible, lower Tg.[7] |
As the data illustrates, this compound provides a significant elevation in the glass transition temperature compared to the aliphatic amine, DETA. While not reaching the extreme thermal stability of the aromatic amine, MDA, PACM offers a compelling balance of high Tg and other desirable properties, making it a versatile choice for a wide range of applications.
Experimental Protocol for Determining Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
To ensure the scientific integrity of the comparative data, a standardized and self-validating experimental protocol for measuring the glass transition temperature is essential. Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for this purpose.
Principle of DSC for Tg Measurement
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, corresponding to the change in the material's heat capacity as it transitions from a glassy to a rubbery state.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured epoxy sample into a standard aluminum DSC pan. The sample should be a thin, flat disc to ensure uniform heat transfer.
-
Crimp the pan with a lid to encapsulate the sample.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions. This step is crucial for data accuracy and trustworthiness.
-
-
Thermal Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a temperature well below the expected Tg (e.g., 25°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the expected Tg (e.g., 200°C). This first heating scan is used to erase any previous thermal history of the sample.
-
Cool the sample at a controlled rate (e.g., 20°C/min) back to the starting temperature.
-
Perform a second heating scan at the same rate as the first (10°C/min) through the transition region. The Tg is determined from this second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve from the second heating scan. This is calculated by the instrument's software by finding the inflection point of the transition.
-
Causality Behind Experimental Choices
-
Sample Mass: A small sample mass is used to minimize thermal gradients within the sample, ensuring a sharp and well-defined transition.
-
Heating Rate: A controlled heating rate of 10°C/min is a common standard that provides a good balance between signal resolution and experimental time.
-
Second Heating Scan: The use of a second heating scan is critical for obtaining a reliable and reproducible Tg value, as it ensures that the measurement is independent of the sample's prior processing and storage conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the glass transition temperature using Differential Scanning Calorimetry.
References
- 1. researchgate.net [researchgate.net]
- 2. pcimag.com [pcimag.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nadkarnispc.com [nadkarnispc.com]
- 6. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYCLOALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 9. mdpi.com [mdpi.com]
- 10. dhalop.com [dhalop.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Aromatic vs. Cycloaliphatic Diamines in Polyamide Synthesis
The selection of monomers is a critical determinant of the final properties of a polyamide, influencing its thermal stability, mechanical strength, solubility, and processability.[1] This guide provides an in-depth comparison of two key classes of diamine monomers: aromatic and cycloaliphatic diamines. By understanding the fundamental differences in their chemical structures and how these translate to polymer performance, researchers and drug development professionals can make more informed decisions in the design and synthesis of high-performance polyamides for a wide range of applications.
The Decisive Role of Diamine Structure
The properties of advanced materials are intrinsically linked to the molecular structure of their constituent monomers.[2] In the realm of polyamides, the diamine component plays a pivotal role. Aromatic diamines, with their rigid, planar phenyl rings, and cycloaliphatic diamines, characterized by their saturated, three-dimensional ring structures, impart distinct and often contrasting characteristics to the resulting polymer backbone.
Aromatic diamines are known for contributing to exceptional thermal stability, chemical resistance, and mechanical strength.[2] This is due to the inherent rigidity of the aromatic rings, which leads to strong intermolecular forces and a high energy barrier to bond rotation. Conversely, cycloaliphatic diamines introduce non-planar, kinked structures into the polymer chain. This disruption of chain packing can lead to enhanced solubility, improved optical transparency, and a lower dielectric constant.[3]
At a Glance: A Comparative Analysis
The following table summarizes the key performance differences between polyamides synthesized with aromatic versus cycloaliphatic diamines.
| Property | Polyamides with Aromatic Diamines | Polyamides with Cycloaliphatic Diamines | Rationale |
| Thermal Stability | Excellent; high glass transition temperatures (Tg) and decomposition temperatures (Td).[2][4] | Good to excellent; generally lower Tg and Td than fully aromatic polyamides, but superior to linear aliphatic polyamides.[5][6] | The rigid, planar structure of aromatic rings restricts chain mobility and increases the energy required for thermal degradation. |
| Mechanical Strength | High tensile strength and modulus.[2][7] | Good mechanical properties, often with a balance of strength and flexibility.[3][6] | Strong interchain hydrogen bonding and π-π stacking in aromatic polyamides contribute to high strength and stiffness. |
| Solubility | Generally poor; soluble in strong acids or polar aprotic solvents, often requiring the addition of salts.[4][8] | Improved solubility in a wider range of common organic solvents.[5][8] | The non-planar, bulky nature of cycloaliphatic rings disrupts chain packing, allowing solvent molecules to penetrate more easily. |
| Optical Transparency | Often colored (yellowish) due to charge-transfer complex formation.[9] | High optical transparency and colorlessness.[3][10] | The saturated rings in cycloaliphatic structures reduce the formation of intermolecular charge-transfer complexes.[3][9] |
| Processability | Difficult to process due to high melting points and limited solubility.[4][8] | Generally better processability due to lower melting points and improved solubility.[5] | The less regular chain packing of cycloaliphatic polyamides leads to lower melting temperatures. |
| Dielectric Constant | Higher dielectric constant. | Lower dielectric constant.[3][11] | The introduction of alicyclic moieties can lower the dielectric constant, a desirable property for microelectronics. |
Delving Deeper: The "Why" Behind the "What"
The distinct properties of polyamides derived from aromatic and cycloaliphatic diamines can be attributed to their fundamental differences in molecular geometry and intermolecular interactions.
Aromatic Diamines: The Archetype of Rigidity and Strength
The incorporation of aromatic diamines, such as p-phenylenediamine or 4,4'-oxydianiline, results in a polymer backbone with a high degree of rigidity and planarity. This structural regularity facilitates strong interchain hydrogen bonding between the amide linkages and π-π stacking interactions between the aromatic rings. These powerful intermolecular forces create a highly ordered and densely packed polymer matrix, which is responsible for the exceptional thermal stability and mechanical strength of aromatic polyamides, or aramids.[7][12] However, this same structural perfection makes it difficult for solvent molecules to penetrate and solvate the polymer chains, leading to poor solubility and challenging processability.[4][8]
Cycloaliphatic Diamines: Engineering Solubility and Transparency
In contrast, cycloaliphatic diamines, such as isophorone diamine or 4,4'-methylenebis(cyclohexylamine), introduce non-planar, saturated rings into the polymer backbone.[10][13] These bulky, three-dimensional structures disrupt the regular packing of the polymer chains, creating more free volume. This steric hindrance reduces the efficiency of interchain hydrogen bonding and prevents the close association of polymer chains.[3] Consequently, polyamides containing cycloaliphatic units exhibit enhanced solubility in a broader range of organic solvents, lower melting points, and improved processability.[5] The reduction in intermolecular charge-transfer complexes, which are a source of color in aromatic polymers, also leads to high optical transparency.[3][9]
Visualizing the Building Blocks and the Process
To better understand the concepts discussed, the following diagrams illustrate the fundamental differences in diamine structure and the general workflow for polyamide synthesis.
Caption: Representative structures of an aromatic and a cycloaliphatic diamine.
Caption: Generalized workflow for polyamide synthesis via polycondensation.
A Practical Guide: Representative Experimental Protocol
The following protocol outlines a general procedure for the synthesis of a polyamide via low-temperature solution polycondensation. This method is widely applicable and can be adapted for both aromatic and cycloaliphatic diamines, with specific considerations highlighted.
Materials:
-
Diamine (e.g., p-phenylenediamine or isophorone diamine)
-
Diacid chloride (e.g., terephthaloyl chloride or adipoyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous pyridine or other acid scavenger
-
Nitrogen gas supply
-
Methanol or ethanol for precipitation
-
Deionized water for washing
Procedure:
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is assembled and flame-dried to ensure anhydrous conditions.
-
Diamine Dissolution: The diamine (1.0 eq.) is charged into the flask, followed by the addition of the anhydrous solvent (e.g., NMP). The mixture is stirred under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Note for Aromatic Diamines: Complete dissolution may require gentle heating or the addition of a salt like lithium chloride (LiCl) to the solvent to prevent premature precipitation of the polymer.
-
-
Cooling: The solution is cooled to 0-5 °C in an ice bath.
-
Diacid Chloride Addition: The diacid chloride (1.0 eq.), dissolved in a small amount of the same anhydrous solvent, is added dropwise to the cooled diamine solution over 30-60 minutes with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10 °C.
-
Note: The diacid chloride is highly sensitive to moisture. All handling should be performed under anhydrous conditions.
-
-
Polymerization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: The viscous polymer solution is poured into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.
-
Washing and Purification: The precipitated polymer is collected by filtration and washed repeatedly with hot water and methanol to remove unreacted monomers, solvent, and any by-products (e.g., pyridine hydrochloride).
-
Drying: The purified polyamide is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Conclusion and Future Outlook
The choice between aromatic and cycloaliphatic diamines in polyamide synthesis is a strategic one, dictated by the desired end-use application of the material. Aromatic diamines are the monomers of choice for applications demanding exceptional thermal stability and mechanical strength, such as in aerospace components and protective apparel.[1] In contrast, cycloaliphatic diamines offer a route to high-performance polyamides with enhanced processability, optical clarity, and solubility, making them suitable for applications in transparent engineering plastics, coatings, and advanced functional materials.[5][10]
The ongoing research in this field continues to explore novel diamine structures, including those derived from bio-based sources, to further tailor the properties of polyamides for emerging technologies.[14] By understanding the fundamental structure-property relationships outlined in this guide, researchers can more effectively navigate the vast landscape of polyamide chemistry to develop next-generation materials with precisely controlled performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Cycloaliphatic Polyamides via Palladium-Catalyzed Hydroaminocarbonylative Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.ictp.csic.es [www2.ictp.csic.es]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. VESTAMIN IPD – Cycloaliphatic Diamine for Epoxy Hardeners [chemicalsstore.com]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
- 13. US11059746B2 - Thermoplastic cycloaliphatic polyamide matrix resins for next-generation energy absorbing applications - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 4,4'-Methylenedicyclohexanamine (MACM) in High-Performance Composite Materials
This guide provides an in-depth analysis of 4,4'-Methylenedicyclohexanamine (MACM), a cycloaliphatic amine curing agent, and its performance benchmarks in epoxy-based composite materials. Intended for researchers, scientists, and formulation experts, this document offers a comparative perspective against other common curing agents, supported by experimental data and standardized testing protocols. Our objective is to furnish a comprehensive resource that elucidates the causal relationships between chemical structure, curing behavior, and the final thermomechanical properties of the composite.
Introduction: The Role of Cycloaliphatic Amines in Epoxy Systems
Epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA), are a cornerstone of the high-performance composites industry due to their exceptional adhesion, mechanical strength, and chemical resistance.[1][2] However, the ultimate performance of an epoxy system is not dictated by the resin alone; the choice of curing agent, or hardener, is paramount.[3] The curing agent governs the cross-linking reaction, which transforms the liquid resin into a rigid, three-dimensional thermoset polymer network.[1][4]
Amine curing agents are a diverse and widely used class, broadly categorized into aliphatic, cycloaliphatic, and aromatic types.[1][3] this compound, also known as PACM in the industry, falls into the cycloaliphatic category.[5] Its unique molecular structure, featuring two cyclohexane rings bridged by a methylene group and bearing primary amine functionalities, imparts a distinct balance of properties to the cured epoxy.[5][6] This guide will dissect these properties, benchmarking them against other amine classes to provide a clear framework for material selection.
Caption: Chemical structure of this compound (MACM).
Comparative Analysis of Amine Curing Agents
The selection of a curing agent is a critical decision in formulating a composite material, as it directly influences processing parameters and final performance characteristics. MACM, as a cycloaliphatic amine, offers a unique profile compared to its aliphatic and aromatic counterparts.
-
Aliphatic Amines: These are known for their fast curing rates at ambient temperatures.[1] While they provide good flexibility and chemical resistance, their lower thermal stability and tendency to blush (form a waxy surface layer in the presence of moisture) can be limitations.[7]
-
Aromatic Amines: These agents deliver high thermal stability, excellent mechanical properties, and superior chemical resistance.[1] However, they typically require elevated temperatures for curing and can be more brittle.[3]
-
Cycloaliphatic Amines (e.g., MACM): This class strikes a balance between the other two.[6] They offer better UV resistance and weatherability than aliphatic amines and are less prone to yellowing.[1][7] Compared to aromatic amines, they can often be cured at lower temperatures while still providing good thermal and mechanical properties.[6] MACM, in particular, is used to produce light-stable polyurethanes and as a curing agent for epoxy resins, especially in flooring applications.[5]
The following table provides a qualitative comparison of these curing agent classes.
| Property | Aliphatic Amines | Cycloaliphatic Amines (e.g., MACM) | Aromatic Amines | Polyamides |
| Curing Speed | Fast at Ambient Temp | Moderate, often requires heat | Slow, requires heat | Slow |
| Pot Life | Short | Moderate | Long | Very Long |
| Tg (Glass Transition Temp.) | Moderate | High | Very High | Low to Moderate |
| Mechanical Strength | Good | Excellent | Excellent | Good |
| Flexibility/Toughness | Good | Good to Moderate | Moderate to Brittle | Excellent |
| Chemical Resistance | Good | Very Good | Excellent | Good |
| UV Resistance/Color Stability | Fair | Excellent | Poor | Fair |
| Viscosity | Low | Low to Moderate | High | High |
Performance Benchmarks of MACM-Cured Composites
To provide a quantitative understanding, this section presents benchmark data for key performance indicators of MACM-cured epoxy composites. These values represent typical ranges and can be influenced by the specific epoxy resin, filler materials, and curing schedule.
Mechanical properties are fundamental to the structural integrity of composite materials. Key metrics include tensile strength (resistance to pulling forces), flexural strength (resistance to bending), and flexural modulus (stiffness in bending).[8][9]
| Property | Typical Value Range for MACM-Cured Epoxy | Test Method |
| Tensile Strength | 50 - 80 MPa | ASTM D638 |
| Flexural Strength | 90 - 130 MPa | ASTM D790 |
| Flexural Modulus | 2.5 - 3.5 GPa | ASTM D790 |
Note: These values are for neat epoxy resin cured with MACM. Reinforcements like glass or carbon fiber will significantly increase these properties.[9][10]
The Glass Transition Temperature (Tg) is a critical thermal property for thermosetting polymers like epoxy.[4] It represents the temperature at which the material transitions from a rigid, glassy state to a softer, rubbery state.[11] A higher Tg indicates better performance at elevated temperatures. The Tg is highly dependent on the chemical structure of the resin and hardener, as well as the degree of cure.[4][11]
| Property | Typical Value for MACM-Cured DGEBA Epoxy | Test Method |
| Glass Transition Temperature (Tg) | 140 - 170 °C | ASTM E1356 (DSC) |
When fully cured, cycloaliphatic amines like MACM can yield Tg values significantly higher than many aliphatic amines, approaching the range of some aromatic amines, making them suitable for applications requiring good thermal stability.[3]
Epoxy systems are renowned for their chemical resistance, which is largely determined by the crosslink density and chemical structure of the cured network.[12][13] Cycloaliphatic amine-cured systems generally offer excellent resistance to a broad range of chemicals.[7]
| Chemical Class | Resistance of MACM-Cured Epoxy |
| Water / Aqueous Salt Solutions | Excellent |
| Acids (Dilute) | Very Good |
| Alkalis | Excellent |
| Alcohols | Good - Very Good |
| Aliphatic Solvents | Excellent |
| Aromatic Solvents | Good |
| Ketones (e.g., Acetone) | Fair to Poor |
Note: Resistance can be enhanced by using multifunctional epoxy novolac resins in conjunction with MACM. One study noted that in specific chemical immersion tests (ethanol, acetic acid, lactic acid), a PACM-based curing agent showed poorer performance compared to other modified cycloaliphatic amines, highlighting the importance of formulation-specific testing.[12]
Standardized Experimental Protocols
To ensure reproducibility and accurate comparison, standardized testing methodologies are crucial. Below are detailed protocols for evaluating the key performance benchmarks discussed.
The validity of any performance data begins with meticulous sample preparation. The following workflow ensures consistency.
Caption: Standard workflow for composite specimen preparation and testing.
This test determines the material's resistance to bending forces.
-
Specimen Preparation: Machine cured plaques into rectangular bars of specified dimensions as per ASTM D790. A common size is 127 mm x 12.7 mm x 3.2 mm.
-
Apparatus: Utilize a Universal Testing Machine (UTM) equipped with a three-point bending fixture. The support span should be set relative to the specimen thickness (e.g., a 16:1 span-to-depth ratio).
-
Procedure: a. Measure the width and thickness of the specimen at its center. b. Place the specimen on the two supports of the bending fixture. c. Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a maximum strain of 5%. d. Record the load-deflection curve throughout the test.
-
Calculation:
-
Flexural Strength (σ_f): Calculated from the maximum load before failure.
-
Flexural Modulus (E_f): Calculated from the slope of the initial linear portion of the load-deflection curve.[9]
-
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material.[4]
-
Specimen Preparation: A small sample (5-10 mg) is cut from the fully cured composite and sealed in an aluminum DSC pan.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure: a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg (e.g., 25°C to 250°C). c. Cool the sample back to the starting temperature. d. Perform a second heating scan at the same rate. This second scan is used to determine the Tg, as it provides a clear thermal history.
-
Analysis: The Tg is reported as the midpoint temperature of the step change in the heat flow curve from the second heating scan.[4][11]
Caption: Simplified diagram of the epoxy-amine curing reaction.
Conclusion: Strategic Formulation with MACM
This compound (MACM) stands as a versatile and high-performance cycloaliphatic amine curing agent. Its unique structure provides a compelling balance of high glass transition temperature, excellent mechanical strength, and robust chemical resistance, positioning it as a superior alternative to standard aliphatic amines for demanding applications. While it may not reach the extreme thermal performance of some aromatic amines, its ability to cure at more moderate temperatures and its excellent color stability make it a highly attractive option for a wide range of composite applications, from industrial flooring and coatings to structural adhesives.
The performance benchmarks and protocols provided in this guide serve as a foundational resource for the formulation and evaluation of MACM-based epoxy systems. By understanding the causal links between the choice of curing agent and the final material properties, researchers and developers can strategically engineer composite materials tailored to meet the rigorous demands of modern industry.
References
- 1. nadkarnispc.com [nadkarnispc.com]
- 2. mdpi.com [mdpi.com]
- 3. pcimag.com [pcimag.com]
- 4. epotek.com [epotek.com]
- 5. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 6. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 7. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
- 8. resiners.com [resiners.com]
- 9. Flexural Modulus: Guide to Material Rigidity | Atlas Fibre [atlasfibre.com]
- 10. macs.semnan.ac.ir [macs.semnan.ac.ir]
- 11. epotek.com [epotek.com]
- 12. coatingsworld.com [coatingsworld.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Handling of 4,4'-Methylenedicyclohexanamine: A Guide to Personal Protective Equipment
The proper and safe handling of chemicals is the cornerstone of innovative and successful research. This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE) when working with 4,4'-Methylenedicyclohexanamine (CAS No. 1761-71-3), a versatile yet hazardous compound. As researchers, scientists, and drug development professionals, our primary responsibility is to mitigate risk, and that begins with a thorough understanding of the materials we work with and the equipment that protects us.
Understanding the Risks: Hazard Profile of this compound
This compound, also known as PACM, is a corrosive compound that can cause severe skin burns and serious eye damage upon contact.[1][2][3][4][5] The health hazards are not limited to external contact; it is also toxic if it comes into contact with the skin and can be harmful if swallowed.[5][6] Furthermore, a chemical analogue with a similar structure has demonstrated high acute inhalation toxicity, suggesting that inhaling aerosols or vapors of this compound could be highly dangerous.[1] Long-term or repeated exposure may lead to systemic effects, including potential impacts on internal organs.[1][5] Environmentally, it is recognized as being toxic to aquatic life with long-lasting effects.[5][6][7][8]
Given these significant hazards, the selection of appropriate PPE is not merely a recommendation but a critical necessity to ensure personal and environmental safety in the laboratory.
Core Personal Protective Equipment (PPE) Requirements
The level of PPE required depends on the specific task being performed and the potential for exposure. The following sections detail the minimum PPE standards for handling this compound.
Eye and Face Protection: The First Line of Defense
Due to its corrosive nature, protecting the eyes and face from splashes is paramount.
-
Minimum Requirement: Tightly fitting chemical safety goggles that conform to EU Standard EN166 or OSHA's regulations in 29 CFR 1910.133 are mandatory.[7][9]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield (minimum 8 inches) should be worn in addition to chemical safety goggles.[6] This provides a secondary barrier protecting the entire face.
Skin and Body Protection: A Barrier Against Corrosivity
Preventing skin contact is crucial to avoid severe chemical burns.
-
Gloves: Chemically resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.[6] Follow proper glove removal techniques to avoid contaminating your hands.[6]
-
Lab Coat/Coveralls: A chemically resistant lab coat is the minimum requirement. For procedures with a high risk of splashes or spills, disposable Tyvek-type coveralls or sleeves taped to your gloves provide more comprehensive protection.[2][3]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For added protection, consider chemically resistant shoe covers when handling larger quantities of the chemical.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Given the potential for high acute inhalation toxicity based on a structural analogue, respiratory protection is a critical consideration, especially when working outside of a certified chemical fume hood or when there is a risk of generating aerosols or vapors.[1]
-
Standard Operations: For weighing and preparing solutions inside a certified chemical fume hood, respiratory protection may not be required if engineering controls are sufficient.
-
Risk of Inhalation: When handling the neat chemical, or in situations with inadequate ventilation, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge is recommended.[2] For higher concentrations or in emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or even a full-face supplied air respirator, may be necessary.[6]
PPE Selection Matrix
For quick reference, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in fume hood) | Chemical safety goggles | Chemically resistant gloves | Lab coat | Not typically required |
| Preparing Solutions | Chemical safety goggles and face shield | Chemically resistant gloves | Lab coat | Recommended if not in a fume hood |
| Running Reactions | Chemical safety goggles and face shield | Chemically resistant gloves | Lab coat or coveralls | Task-dependent; assess risk of aerosol/vapor generation |
| Handling Spills | Chemical safety goggles and face shield | Heavy-duty, chemically resistant gloves | Chemically resistant coveralls | Full-face respirator with appropriate cartridges |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as it is about its selection. Follow these step-by-step procedures to ensure your safety.
Experimental Protocol: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Body Protection: Put on your lab coat or coveralls.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if needed.
-
Hand Protection: Don your gloves, ensuring they overlap the cuffs of your lab coat or coveralls.
Doffing (Taking Off) Sequence to Prevent Contamination:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands.
-
Body Protection: Remove your lab coat or coveralls by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield and then your goggles.
-
Respiratory Protection: Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated Materials
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Collection: Place contaminated gloves, absorbent pads, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Disposal: All waste materials must be disposed of through a licensed disposal company, following all local and national regulations.[6][8] Do not mix this waste with other non-hazardous laboratory trash.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-DIAMINODICYCLOHEXYL METHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 1464 - 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) [chemicalsafety.ilo.org]
- 5. mgchemicals.com [mgchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
